Product packaging for cis-2-Dodecenoic acid(Cat. No.:CAS No. 55928-65-9)

cis-2-Dodecenoic acid

Cat. No.: B3427009
CAS No.: 55928-65-9
M. Wt: 198.30 g/mol
InChI Key: PAWGRNGPMLVJQH-KHPPLWFESA-N
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Description

Cis-2-dodecenoic acid is the cis isomer of 2-dodecenoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B3427009 cis-2-Dodecenoic acid CAS No. 55928-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-dodec-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWGRNGPMLVJQH-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-16-2, 55928-65-9
Record name 2-Dodecenoic acid
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Record name cis-2-Dodecenoic acid
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Foundational & Exploratory

Unraveling the Intricacies of Cis-2-Dodecenoic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SINGAPORE – In the ongoing battle against microbial resistance and virulence, a deeper understanding of the signaling molecules that govern bacterial and fungal behavior is paramount. This technical guide delves into the multifaceted mechanism of action of cis-2-dodecenoic acid (also known as BDSF), a diffusible signal factor that plays a crucial role in inter- and intraspecies communication, biofilm formation, and virulence. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the current knowledge surrounding this pivotal signaling molecule.

This compound, a fatty acid signal, has emerged as a significant modulator of microbial physiology. Its influence extends across a range of pathogens, including the opportunistic bacterium Pseudomonas aeruginosa and the fungus Candida albicans. This guide will explore its impact on quorum sensing systems, the type III secretion system (T3SS), and key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various biological assays, providing a clear comparative overview of its potency.

Table 1: Effect of this compound on Pseudomonas aeruginosa

Biological EffectOrganism/StrainConcentrationPercent Inhibition/ReductionCitation
Biofilm FormationP. aeruginosa PA140.05 mM10.2%[1]
0.1 mM20.2%[1]
0.25 mM27.9%[1]
0.5 mM44.0%[1]
Cytotoxicity to HeLa Cells (2h)P. aeruginosa PA145 µM41%[1]
25 µM75%[1]
Cytotoxicity to HeLa Cells (5h)P. aeruginosa PA145 µM16%[1]
25 µM73%[1]

Table 2: Effect of this compound on Candida albicans

Biological EffectOrganism/StrainConcentrationPercent Inhibition/ReductionCitation
Germ-Tube FormationC. albicans30 µM~70%[2]
Biofilm Formation (at 0h)C. albicans300 µM~90%[2]
Biofilm Formation (at 1h)C. albicans300 µM~60%[2]
HWP1 Gene ExpressionC. albicans60 µM~90%[2]
ALS3 Gene ExpressionC. albicans60 µM70-80%[2]

Signaling Pathways and Molecular Interactions

This compound exerts its influence through intricate signaling pathways. In Burkholderia cenocepacia, it directly interacts with the receptor protein RpfR, leading to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key bacterial second messenger.[3][4] This, in turn, modulates phenotypes such as motility, biofilm formation, and virulence.[3]

In P. aeruginosa, this compound interferes with multiple quorum-sensing systems by reducing the transcriptional expression of key regulator genes, including lasR, pqsR, and rhlR.[1][5] This disruption leads to a decrease in the production of quorum-sensing signals like 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL, ultimately down-regulating biofilm formation and the production of virulence factors.[1][5] Furthermore, it has been shown to inhibit the Type III Secretion System (T3SS), a critical virulence determinant.[1][5]

In the pathogenic yeast C. albicans, this compound blocks biofilm formation by interfering with the morphological switch from yeast to hyphal form.[2] This is achieved, at least in part, by downregulating the expression of hyphae-specific genes such as HWP1 and ALS3.[2]

BDSF_RpfR_signaling BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL domains) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity (EAL domain) Phenotypes Virulence Biofilm Formation Motility c_di_GMP->Phenotypes Modulates

BDSF-RpfR signaling pathway in B. cenocepacia.

PA_QS_inhibition BDSF This compound QS_regulators QS Regulator Genes (lasR, pqsR, rhlR) BDSF->QS_regulators Inhibits transcription T3SS Type III Secretion System (T3SS) BDSF->T3SS Inhibits QS_signals QS Signals (3-oxo-C12-HSL, PQS, C4-HSL) QS_regulators->QS_signals Regulates production Virulence Biofilm Formation & Virulence Factors QS_signals->Virulence Controls T3SS->Virulence Contributes to CA_biofilm_inhibition BDSF This compound Morphological_Switch Yeast-to-Hyphae Transition BDSF->Morphological_Switch Inhibits Hyphal_Genes Hyphae-Specific Genes (HWP1, ALS3) Morphological_Switch->Hyphal_Genes Upregulates Biofilm Biofilm Formation Hyphal_Genes->Biofilm Essential for biofilm_assay_workflow start Start inoculate Inoculate 96-well plate with microbial suspension start->inoculate add_BDSF Add varying concentrations of this compound inoculate->add_BDSF incubate Incubate to allow biofilm formation add_BDSF->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with crystal violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with ethanol wash2->solubilize read Measure absorbance in a microplate reader solubilize->read end End read->end

References

An In-depth Technical Guide to the Biosynthesis of cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-dodecenoic acid, a medium-chain unsaturated fatty acid, is a crucial signaling molecule in several bacterial species, most notably as the Burkholderia diffusible signal factor (BDSF) in the opportunistic pathogen Burkholderia cenocepacia.[1][2] As a key component of a quorum-sensing (QS) system, it plays a significant role in regulating virulence, biofilm formation, and motility, making its biosynthetic pathway a prime target for the development of novel anti-infective therapeutics.[3][4] This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, including detailed experimental protocols and available quantitative data to support further research and drug development efforts.

Core Biosynthesis Pathway

The biosynthesis of this compound in Burkholderia cenocepacia is a specialized pathway that diverges from the canonical type II fatty acid synthesis (FASII) system. The key enzyme responsible for its production is a bifunctional protein encoded by the rpfFBc gene (locus tag BCAM0581), which exhibits both dehydratase and thioesterase activities.[5][6]

The synthesis proceeds in two main steps:

  • Dehydration: The precursor molecule, 3-hydroxydodecanoyl-acyl carrier protein (ACP), an intermediate of the FASII pathway, is dehydrated by the RpfFBc enzyme to form the intermediate cis-2-dodecenoyl-ACP.[2][6]

  • Thioesterase Activity: The same RpfFBc enzyme then catalyzes the cleavage of the thioester bond of cis-2-dodecenoyl-ACP, releasing the free fatty acid, this compound, and holo-ACP.[6][7]

This pathway represents an elegant mechanism of diverting a standard fatty acid biosynthesis intermediate for the production of a specific signaling molecule.

cis_2_Dodecenoic_Acid_Biosynthesis FASII Fatty Acid Synthesis II (FASII) Pathway Precursor 3-Hydroxydodecanoyl-ACP FASII->Precursor Elongation Cycles Intermediate cis-2-Dodecenoyl-ACP Precursor->Intermediate Product This compound (BDSF) Intermediate->Product Thioesterase Activity ACP Holo-ACP Intermediate->ACP Release Enzyme RpfF_Bc (BCAM0581) (Bifunctional Enzyme) BDSF_Signaling_Pathway cluster_cell Bacterial Cell BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binding to PAS domain c_di_GMP Cyclic di-GMP RpfR->c_di_GMP Stimulates EAL domain (Phosphodiesterase activity) GMP GMP c_di_GMP->GMP Degradation Virulence Virulence & Biofilm Gene Expression c_di_GMP->Virulence Modulation Protein_Purification_Workflow start Clone rpfFBc into expression vector (e.g., pET) transform Transform into E. coli expression strain (e.g., BL21(DE3)) start->transform culture Culture cells and induce protein expression (e.g., with IPTG) transform->culture harvest Harvest cells by centrifugation culture->harvest lyse Lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify capture Capture: Affinity Chromatography (e.g., Ni-NTA for His-tag) clarify->capture intermediate Intermediate Purification: Ion-Exchange Chromatography (optional) capture->intermediate polish Polishing: Size-Exclusion Chromatography intermediate->polish end Purified RpfF_Bc polish->end

References

A Technical Guide to the Biological Role of cis-2-Dodecenoic Acid in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, employs a sophisticated network of cell-to-cell communication systems to coordinate virulence, biofilm formation, and antibiotic resistance. Among the chemical signals it responds to is cis-2-dodecenoic acid (also known as BDSF), a fatty acid signaling molecule. Although not produced by P. aeruginosa itself, BDSF, which is produced by other bacteria like Burkholderia cenocepacia that share similar ecological niches, significantly modulates its behavior.[1] This technical guide provides an in-depth analysis of the multifaceted role of BDSF in P. aeruginosa, focusing on its impact on quorum sensing, the type III secretion system, biofilm dynamics, and virulence factor production. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Significance of Interspecies Signaling

Pseudomonas aeruginosa is a major cause of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[2] Its success as a pathogen is largely attributed to its ability to form biofilms and produce a wide array of virulence factors, processes that are tightly regulated by quorum sensing (QS) systems.[2][3] While intraspecies communication via QS molecules like acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS) is well-studied, the influence of signals from other bacterial species is an area of growing interest.

This compound (BDSF) is a diffusible signal factor (DSF) family molecule produced by Burkholderia cenocepacia.[1] Its structural similarity to other fatty acid signals allows it to be sensed by P. aeruginosa, leading to significant alterations in its phenotype.[4] Understanding this interspecies cross-talk is crucial for developing novel therapeutic strategies that target bacterial communication to control P. aeruginosa infections.

BDSF-Mediated Modulation of Quorum Sensing

BDSF exerts a significant influence on the three primary QS systems in P. aeruginosa: las, rhl, and pqs.[2] Exogenous application of BDSF has been shown to down-regulate the expression of the master regulators of these systems, namely lasR, rhlR, and pqsR.[2] This transcriptional repression leads to a subsequent decrease in the production of their cognate signaling molecules: 3-oxo-C12-HSL (las system), C4-HSL (rhl system), and PQS (pqs system).[2]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of BDSF on the P. aeruginosa quorum sensing cascade.

BDSF Inhibition of P. aeruginosa Quorum Sensing.

Impact on the Type III Secretion System (T3SS)

The Type III Secretion System (T3SS) is a critical virulence determinant in P. aeruginosa, functioning as a molecular syringe to inject toxins directly into host cells.[1] BDSF has been demonstrated to inhibit the T3SS at a micromolar level.[2] This inhibition is independent of its effects on the QS systems, suggesting a distinct signaling pathway.[2] Treatment with BDSF leads to a reduction in the expression of T3SS master regulators, exsC and exsA, which in turn downregulates the entire T3SS apparatus.[2]

Quantitative Effects of BDSF on P. aeruginosa Phenotypes

The modulatory effects of BDSF on P. aeruginosa have been quantified in several studies. The following tables summarize these findings.

Table 1: Effect of BDSF on Biofilm Formation
BDSF Concentration (mM)Biofilm Formation Reduction (%)Reference
0.0510.2[2]
0.120.2[2]
0.2527.9[2]
0.544.0[2]
Table 2: Effect of BDSF on Virulence Factor Production
Virulence FactorBDSF Concentration (mM)Reduction (%)Reference
Protease Activity0.2530[2]
0.550[2]
Pyocyanin Production0.155[2]
0.570[2]
Table 3: Effect of BDSF on P. aeruginosa Cytotoxicity to HeLa Cells
Incubation Time (hours)BDSF Concentration (µM)Cytotoxicity Reduction (%)Reference
2541[2]
2575[2]
5516[2]
2573[2]

Influence on Antibiotic Resistance and Persister Cells

BDSF and its structural analog, cis-2-decenoic acid (CDA), have been shown to modulate the susceptibility of P. aeruginosa to antibiotics. While some studies indicate that sensing DSF-family signals can increase tolerance to certain antibiotics like polymyxin B[4], others have demonstrated that CDA can enhance the efficacy of antibiotics against biofilms.[5] For instance, co-treatment of P. aeruginosa biofilms with CDA and tobramycin or ciprofloxacin resulted in a significant decrease in cell viability compared to antibiotic treatment alone.[6]

Furthermore, CDA has been found to revert persister cells—a subpopulation of dormant, antibiotic-tolerant cells—to a metabolically active and antibiotic-susceptible state.[6] The addition of CDA during persister cell isolation led to a significant decrease in the number of persisters in both P. aeruginosa and Escherichia coli.[6]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in this guide.

Biofilm Formation Assay

This protocol is adapted from studies assessing the impact of BDSF on P. aeruginosa biofilm formation.[2]

Objective: To quantify the effect of BDSF on P. aeruginosa biofilm formation.

Materials:

  • P. aeruginosa strain (e.g., PA14)

  • Luria-Bertani (LB) medium

  • BDSF stock solution (in DMSO or ethanol)

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Spectrophotometer (plate reader)

Procedure:

  • Grow P. aeruginosa overnight in LB medium at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh LB medium.

  • Add 200 µL of the diluted culture to each well of a 96-well plate.

  • Add varying concentrations of BDSF to the wells. Include a vehicle control (DMSO or ethanol).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic culture and wash the wells gently three times with sterile distilled water.

  • Air-dry the plate.

  • Stain the attached biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader.

Protease Activity Assay

This protocol is based on methods used to measure the effect of BDSF on exoprotease production.[2]

Objective: To determine the effect of BDSF on the proteolytic activity of P. aeruginosa supernatants.

Materials:

  • P. aeruginosa culture supernatant

  • Azocasein solution (e.g., 5 mg/mL in Tris-HCl buffer)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • 1 M NaOH

Procedure:

  • Grow P. aeruginosa in the presence or absence of BDSF.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Mix 100 µL of the culture supernatant with 400 µL of the azocasein solution.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 500 µL of 10% TCA.

  • Centrifuge to pellet the precipitated, undigested azocasein.

  • Transfer 800 µL of the supernatant to a new tube containing 200 µL of 1 M NaOH.

  • Measure the absorbance at 440 nm.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the impact of BDSF on P. aeruginosa.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Setup cluster_Incubation Incubation cluster_Analysis Analysis Culture Overnight Culture of P. aeruginosa Treatment Inoculate fresh media with P. aeruginosa and add BDSF Culture->Treatment BDSF_Stock BDSF Stock Solution BDSF_Stock->Treatment Incubate Incubate under appropriate conditions (e.g., 37°C) Treatment->Incubate Biofilm_Assay Biofilm Formation Assay Incubate->Biofilm_Assay Virulence_Assay Virulence Factor Assays (Protease, Pyocyanin) Incubate->Virulence_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Incubate->Gene_Expression

General workflow for studying BDSF effects.

Conclusion and Future Directions

This compound plays a significant role in the interspecies communication between Burkholderia cenocepacia and Pseudomonas aeruginosa. Its ability to interfere with key regulatory networks in P. aeruginosa, including quorum sensing and the type III secretion system, results in a marked attenuation of virulence and biofilm formation.[2] This makes BDSF and its signaling pathway a promising area for the development of novel anti-virulence and anti-biofilm therapies.

Future research should focus on elucidating the precise molecular mechanisms by which BDSF is sensed and transduced in P. aeruginosa. Identifying the specific receptors and downstream signaling components will be crucial for designing targeted therapeutic interventions. Furthermore, exploring the synergistic effects of BDSF analogs with existing antibiotics could lead to more effective treatments for recalcitrant P. aeruginosa infections. The ability of related molecules to revert persister cells also warrants further investigation as a strategy to combat antibiotic tolerance.[6]

References

The Core of Communication: A Technical Guide to cis-2-Dodecenoic Acid (BDSF) Signaling in Burkholderia cenocepacia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burkholderia cenocepacia, a member of the Burkholderia cepacia complex (Bcc), is a formidable opportunistic pathogen, particularly in individuals with cystic fibrosis and the immunocompromised.[1][2] Its success as a pathogen is intricately linked to its ability to coordinate collective behaviors through a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][3] While B. cenocepacia employs the well-characterized N-acyl homoserine lactone (AHL) QS system, a second, crucial signaling network revolves around the diffusible signal factor (DSF) family molecule, cis-2-dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF).[1][4] This technical guide provides an in-depth exploration of the BDSF signaling pathway in B. cenocepacia, detailing its molecular mechanisms, its impact on virulence, and the experimental protocols used to elucidate its function.

The BDSF Signaling Pathway: A Molecular Overview

The BDSF signaling cascade in B. cenocepacia is a central regulatory hub that governs a wide array of physiological processes, including virulence factor production, biofilm formation, and motility.[1][2] The key components of this pathway are the synthase RpfF and the receptor RpfR.

1. BDSF Synthesis by RpfF:

The signaling molecule, BDSF (this compound), is synthesized by the enzyme RpfF.[4] Deletion of the gene encoding RpfF (often designated as rpfFBc or a specific locus tag like BCAM0581 in strain J2315) abolishes BDSF production.[4]

2. Signal Perception by RpfR:

BDSF is recognized by the multi-domain protein RpfR, which functions as the primary sensor and transducer of the signal.[5][6] RpfR is a complex protein containing a PAS (Per-ARNT-Sim) sensor domain, a GGDEF domain (typically associated with diguanylate cyclase activity), and an EAL domain (associated with phosphodiesterase activity for cyclic dimeric guanosine monophosphate, c-di-GMP).[5][6]

3. Modulation of c-di-GMP Levels:

Upon binding of BDSF to the PAS domain of RpfR, a conformational change is induced that stimulates the phosphodiesterase activity of the EAL domain.[5][7] This leads to the degradation of the intracellular second messenger, c-di-GMP.[5][7] Consequently, the presence of BDSF results in a decrease in the overall cellular concentration of c-di-GMP.[5][8] In the absence of BDSF, such as in an rpfF mutant, the phosphodiesterase activity of RpfR is lower, leading to an accumulation of c-di-GMP.[8]

4. Downstream Regulatory Effects:

The modulation of c-di-GMP levels by the BDSF-RpfR system has profound effects on gene expression and bacterial phenotype. High levels of c-di-GMP, as seen in the absence of BDSF, generally promote biofilm formation and inhibit motility.[9] Conversely, low levels of c-di-GMP, resulting from BDSF signaling, tend to favor a motile, planktonic lifestyle and the expression of specific virulence factors.[9] The BDSF system also exhibits crosstalk with the AHL quorum sensing system, influencing its output.[1][2]

BDSF_Signaling_Pathway BDSF_out BDSF (this compound) BDSF_in BDSF BDSF_out->BDSF_in RpfF RpfF (Synthase) RpfF->BDSF_out RpfR RpfR (Receptor) BDSF_in->RpfR Binding & Activation c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity (Degradation) Virulence Virulence Factors (e.g., ZmpA, ZmpB) RpfR->Virulence Upregulation Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes Motility Motility c_di_GMP->Motility Inhibits

BDSF Signaling Pathway in B. cenocepacia

Quantitative Data on BDSF-Regulated Phenotypes

The BDSF signaling system has a quantifiable impact on various virulence-associated phenotypes. The following tables summarize key quantitative data from studies on B. cenocepacia.

Table 1: Effect of BDSF Signaling on Gene Expression

Gene/OperonFunctionStrainFold Change in rpfF Mutant (vs. Wild-Type)Reference
zmpAZinc metalloproteaseJ2315Downregulated (restored by exogenous BDSF)[1][2]
zmpBZinc metalloproteaseH111 / J2315Downregulated[1][2]
bclACBLectin operon (biofilm)H111Downregulated[7]
bapALarge surface protein (biofilm)H111Downregulated[7]
cepIAHL synthaseH111Decreased expression[2]

Table 2: Impact of BDSF Signaling on Virulence-Related Phenotypes

PhenotypeStrainObservation in rpfF or rpfR MutantQuantitative ChangeReference
Biofilm FormationH111 / J2315ReducedSignificant reduction in crystal violet staining[1][6]
Motility (Swarming)H111ReducedDecreased swarm diameter[6]
Proteolytic ActivityH111ReducedDecreased protease production[6]
Intracellular c-di-GMPH111Increased3.4 to 3.9-fold increase[8]
VirulenceJ2315AttenuatedReduced mortality in a zebrafish infection model[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study BDSF signaling in B. cenocepacia.

BDSF Extraction and Quantification

This protocol outlines the extraction of BDSF from bacterial culture supernatants and its subsequent analysis.

BDSF_Extraction_Workflow start Start: B. cenocepacia Culture Supernatant extraction Solvent Extraction (e.g., with ethyl acetate) start->extraction evaporation Evaporation of Solvent extraction->evaporation resuspension Resuspend in Methanol evaporation->resuspension analysis Analysis (e.g., GC-MS or HPLC) resuspension->analysis end End: BDSF Quantification analysis->end

Workflow for BDSF Extraction and Quantification

Protocol:

  • Culture Growth: Grow B. cenocepacia strains in a suitable liquid medium (e.g., LB or minimal medium) to the desired cell density.

  • Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the culture supernatant.

  • Solvent Extraction: Extract the BDSF from the supernatant using an equal volume of a non-polar solvent such as ethyl acetate. Mix vigorously and allow the phases to separate.

  • Solvent Evaporation: Collect the organic phase and evaporate the solvent to dryness, for example, using a rotary evaporator or under a stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small volume of a suitable solvent like methanol for analysis.

  • Quantification: Analyze the resuspended extract using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify BDSF.[11]

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of B. cenocepacia to form biofilms on an abiotic surface.

Biofilm_Assay_Workflow start Start: Overnight Bacterial Culture inoculation Inoculate into 96-well plate start->inoculation incubation Incubate for 24-72 hours inoculation->incubation washing1 Remove planktonic cells and wash wells incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash to remove excess stain staining->washing2 solubilization Solubilize bound stain (e.g., with ethanol or acetic acid) washing2->solubilization measurement Measure Absorbance (e.g., at OD570-595) solubilization->measurement end End: Quantify Biofilm measurement->end

Workflow for Crystal Violet Biofilm Assay

Protocol:

  • Culture Preparation: Grow B. cenocepacia strains overnight in a suitable liquid medium.

  • Inoculation: Dilute the overnight cultures and inoculate them into the wells of a 96-well microtiter plate. Include media-only wells as a negative control.

  • Incubation: Incubate the plate under static conditions for 24 to 72 hours to allow for biofilm formation.

  • Washing: Carefully discard the culture medium and gently wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove planktonic (non-adherent) cells.

  • Staining: Add a solution of crystal violet (typically 0.1%) to each well and incubate at room temperature to stain the attached biofilm.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solvent such as 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution in a microplate reader at a wavelength between 570 and 595 nm. The absorbance is proportional to the amount of biofilm formed.

Motility Assay (Swarming)

This assay assesses the swarming motility of B. cenocepacia on a semi-solid agar surface.

Protocol:

  • Media Preparation: Prepare a semi-solid agar medium (e.g., LB with 0.3-0.5% agar).

  • Inoculation: From an overnight culture, take a small inoculum (e.g., with a sterile toothpick or pipette tip) and carefully spot it onto the center of the semi-solid agar plate.

  • Incubation: Incubate the plates at 37°C for 24 to 48 hours.

  • Measurement: Measure the diameter of the bacterial swarm zone. A larger diameter indicates greater swarming motility.[12]

RNA-Seq Analysis of the BDSF Regulon

This workflow outlines the steps to identify genes regulated by the BDSF signaling system using RNA sequencing.

RNASeq_Workflow start Start: Bacterial Cultures (Wild-type vs. rpfF mutant) rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rrna_depletion rRNA Depletion dnase_treatment->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - Read mapping - Differential expression analysis sequencing->data_analysis end End: Identification of BDSF-regulated genes data_analysis->end

Workflow for RNA-Seq Analysis

Protocol:

  • Bacterial Strains and Growth Conditions: Grow wild-type B. cenocepacia and an isogenic rpfF mutant to a specific growth phase (e.g., mid-exponential or stationary phase).

  • RNA Extraction: Isolate total RNA from the bacterial cultures using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA to enrich for mRNA.

  • cDNA Library Preparation: Construct cDNA libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • High-Throughput Sequencing: Sequence the prepared cDNA libraries using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Read Mapping: Align the sequencing reads to the B. cenocepacia reference genome.

    • Differential Expression Analysis: Compare the gene expression levels between the wild-type and rpfF mutant to identify genes that are significantly up- or downregulated in the absence of BDSF signaling.[7][13]

Conclusion and Future Directions

The this compound (BDSF) signaling system is a cornerstone of the regulatory network that governs the virulence and lifestyle of Burkholderia cenocepacia. A thorough understanding of this pathway, from the synthesis of the signal molecule to its downstream effects on gene expression, is critical for the development of novel therapeutic strategies to combat infections caused by this resilient pathogen. The experimental protocols detailed in this guide provide a framework for the continued investigation of BDSF signaling and its role in the pathogenicity of B. cenocepacia. Future research will likely focus on further dissecting the downstream regulatory components of the pathway, exploring the interplay with other signaling networks in greater detail, and identifying specific inhibitors of BDSF signaling as potential anti-virulence agents.

References

An In-depth Technical Guide on the Discovery and Characterization of cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of cis-2-Dodecenoic acid (also known as Burkholderia diffusible signal factor, BDSF). This fatty acid signaling molecule, initially identified in Burkholderia cenocepacia, plays a crucial role in bacterial quorum sensing, regulating a variety of physiological processes including biofilm formation, virulence, and motility. This document details its mechanism of action through the RpfR signaling pathway, its effects on various microorganisms, and standardized protocols for its study. Quantitative data are summarized for easy reference, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Discovery and Physicochemical Properties

This compound was first identified as a diffusible signal factor in the opportunistic human pathogen Burkholderia cenocepacia. It is a member of the diffusible signal factor (DSF) family of quorum-sensing molecules, which are characterized as cis-2-unsaturated fatty acids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
CAS Number 55928-65-9[1]
Appearance Colorless to Light Yellow Liquid[2]
Purity ≥95.0% (HPLC)[1]
Solubility Soluble in DMSO[3]
Storage Temperature -20°C[1]

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities, primarily related to inter- and intraspecies communication in bacteria. Its effects have been extensively studied in Pseudomonas aeruginosa and other pathogens.

Biofilm Formation and Dispersion

This compound is a potent regulator of biofilm formation and dispersion. It can both inhibit the formation of new biofilms and induce the dispersal of pre-existing ones.

Table 2: Quantitative Effects of this compound on Biofilm Formation

OrganismConcentrationEffectReference
Pseudomonas aeruginosa PA140.05 mM10.2% reduction in biofilm formation[4]
Pseudomonas aeruginosa PA140.1 mM20.2% reduction in biofilm formation[4]
Pseudomonas aeruginosa PA140.25 mM27.9% reduction in biofilm formation[4]
Pseudomonas aeruginosa PA140.5 mM44.0% reduction in biofilm formation[4]
Escherichia coli & Klebsiella pneumoniae310 nMSignificant prevention of biofilm formation[5][6]
Methicillin-resistant S. aureus (MRSA)125 µg/mL (734 µM)Inhibition of biofilm formation[7]
Pseudomonas aeruginosa PAO12.5 nMInduction of biofilm dispersion[8]
Virulence Factor Production and Cytotoxicity

This compound has been shown to attenuate the virulence of P. aeruginosa by downregulating the production of various virulence factors and reducing its cytotoxicity towards host cells.

Table 3: Quantitative Effects of this compound on Virulence

TargetOrganismConcentrationEffectReference
Protease ProductionPseudomonas aeruginosa PA140.25 mM30% reduction in protease activity[4]
Protease ProductionPseudomonas aeruginosa PA140.5 mM50% reduction in protease activity[4]
Cytotoxicity to HeLa cells (2h inoculation)Pseudomonas aeruginosa PA145 µM41% reduction in cytotoxicity[4]
Cytotoxicity to HeLa cells (2h inoculation)Pseudomonas aeruginosa PA1425 µM75% reduction in cytotoxicity[4]
Cytotoxicity to HeLa cells (5h inoculation)Pseudomonas aeruginosa PA145 µM16% reduction in cytotoxicity[4]
Cytotoxicity to HeLa cells (5h inoculation)Pseudomonas aeruginosa PA1425 µM73% reduction in cytotoxicity[4]
lasR, pqsR, rhlR transcriptionPseudomonas aeruginosaNot specifiedReduction in transcriptional expression[9]
T3SS effectors transcriptionPseudomonas aeruginosa PA14100 µM~39% and 17% reduction in transcript levels[4]

Signaling Pathway

In Burkholderia cenocepacia, this compound signaling is mediated by the receptor protein RpfR. This protein contains PAS, GGDEF, and EAL domains. Binding of this compound to the PAS domain of RpfR stimulates its phosphodiesterase (PDE) activity, leading to the degradation of the intracellular second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Reduced levels of c-di-GMP, in turn, modulate the expression of genes involved in virulence, motility, and biofilm formation.

BDSF_Signaling_Pathway BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) BDSF->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates PDE activity (EAL domain) Virulence Virulence Gene Expression (e.g., proteases) RpfR->Virulence Represses Motility Swarming Motility RpfR->Motility Represses Biofilm Biofilm Formation RpfR->Biofilm Represses pGpG pGpG c_di_GMP->pGpG Degradation

BDSF signaling pathway in B. cenocepacia.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound
Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of bacteria to form biofilms on an abiotic surface.

Biofilm_Assay_Workflow start Start step1 Prepare bacterial culture and dilute to OD600 of ~0.01 start->step1 step2 Add 100 µL of diluted culture to 96-well plate wells (with and without this compound) step1->step2 step3 Incubate at 37°C for 24-48 hours step2->step3 step4 Remove planktonic cells by washing with water step3->step4 step5 Stain adherent biofilm with 0.1% Crystal Violet for 10-15 min step4->step5 step6 Wash excess stain with water step5->step6 step7 Solubilize bound stain with 30% acetic acid step6->step7 step8 Measure absorbance at 550-595 nm step7->step8 end End step8->end

Workflow for the Crystal Violet Biofilm Assay.

Protocol:

  • Grow a bacterial culture overnight in a suitable medium (e.g., LB broth).

  • Dilute the overnight culture 1:100 in fresh medium.

  • Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with varying concentrations of this compound and control wells without the compound.

  • Incubate the plate at 37°C for 24 to 48 hours without shaking.

  • Carefully discard the culture medium and wash the wells gently with sterile water to remove planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Swarming Motility Assay

This assay assesses the effect of this compound on the collective movement of bacteria on a semi-solid surface.

Swarming_Motility_Workflow start Start step1 Prepare semi-solid agar plates (0.5-0.8% agar) containing desired concentration of this compound start->step1 step2 Inoculate the center of the plate with 2.5 µL of overnight bacterial culture step1->step2 step3 Incubate at 37°C for 16-24 hours step2->step3 step4 Measure the diameter of the swarm colony step3->step4 end End step4->end

Workflow for the Swarming Motility Assay.

Protocol:

  • Prepare a semi-solid agar medium (e.g., LB with 0.5% to 0.8% agar) containing the desired concentrations of this compound.

  • Pour the agar into petri plates and allow them to solidify.

  • Inoculate the center of each plate with a small volume (e.g., 2.5 µL) of an overnight bacterial culture.

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the bacterial swarm. A reduction in diameter in the presence of this compound indicates inhibition of swarming motility.

Protease Activity Assay (Skim Milk Agar)

This qualitative assay determines the effect of this compound on the production of extracellular proteases.

Protocol:

  • Prepare agar plates containing skim milk (e.g., 10% skim milk in nutrient agar).

  • Inoculate the plates with the bacterial strain of interest.

  • If testing the effect of exogenous this compound, it can be incorporated into the agar or applied to a disk placed on the agar surface.

  • Incubate the plates at 37°C for 24-48 hours.

  • Protease activity is visualized as a clear zone (halo) around the bacterial growth due to the hydrolysis of casein in the milk. The diameter of the clear zone is proportional to the protease activity.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the cytotoxicity of bacterial supernatants on mammalian cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Prepare bacterial cultures of P. aeruginosa in the presence and absence of various concentrations of this compound.

  • Centrifuge the bacterial cultures to obtain cell-free supernatants.

  • Remove the culture medium from the HeLa cells and replace it with the bacterial supernatants.

  • Incubate for a specified period (e.g., 2-5 hours).

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution.

  • Measure the absorbance at 490 nm. Increased absorbance correlates with increased LDH release and therefore higher cytotoxicity.

Quantification of intracellular c-di-GMP

This protocol outlines the extraction and quantification of c-di-GMP from bacterial cells treated with this compound using LC-MS/MS.

Protocol:

  • Grow bacterial cultures to the desired growth phase with and without this compound.

  • Harvest the cells by centrifugation.

  • Extract the nucleotides by resuspending the cell pellet in an extraction solution (e.g., a mixture of acetonitrile, methanol, and water).

  • Heat the samples at 95°C for 10 minutes, followed by cooling on ice.

  • Centrifuge to pellet the cell debris.

  • Transfer the supernatant containing the nucleotides to a new tube and dry it using a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the c-di-GMP levels using a validated LC-MS/MS method with a c-di-GMP standard for calibration.

Conclusion

This compound is a key signaling molecule in bacterial communication with significant potential for the development of novel anti-biofilm and anti-virulence therapies. Its ability to modulate bacterial behavior at sub-inhibitory concentrations makes it an attractive candidate for strategies that aim to disarm rather than kill pathogens, potentially reducing the selective pressure for antibiotic resistance. The standardized protocols and quantitative data presented in this guide provide a valuable resource for researchers in microbiology, drug discovery, and infectious disease, facilitating further investigation into the therapeutic applications of this fascinating molecule.

References

The Attenuation of Bacterial Virulence by cis-2-Dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into alternative therapeutic strategies that target bacterial virulence rather than viability, thereby reducing the selective pressure for resistance development. One such promising avenue is the modulation of bacterial cell-to-cell communication, or quorum sensing (QS). This technical guide provides an in-depth overview of cis-2-dodecenoic acid (BDSF), a diffusible signal factor (DSF) family molecule, and its profound effects on the virulence factors of pathogenic bacteria, particularly Pseudomonas aeruginosa and Burkholderia cenocepacia. This document details the molecular mechanisms of BDSF action, presents quantitative data on its impact on key virulence phenotypes, provides comprehensive experimental protocols for studying these effects, and visualizes the intricate signaling pathways involved.

Introduction to this compound (BDSF)

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule originally identified in Burkholderia cenocepacia, an opportunistic pathogen prevalent in cystic fibrosis patients.[1][2] BDSF belongs to the diffusible signal factor (DSF) family of quorum sensing molecules, which are characterized as cis-2-unsaturated fatty acids.[3][4] Beyond its role in intraspecies communication within Burkholderia, BDSF has been shown to exhibit interspecies and even inter-kingdom signaling activity, notably in modulating the virulence of Pseudomonas aeruginosa.[1][5] This cross-communication makes BDSF a molecule of significant interest for the development of broad-spectrum anti-virulence agents.

Effects of BDSF on Bacterial Virulence Factors

Exogenous application of BDSF has been demonstrated to significantly attenuate a range of virulence factors in pathogenic bacteria without inhibiting bacterial growth. This anti-virulence activity is primarily achieved through the disruption of key regulatory networks, including quorum sensing and the Type III Secretion System (T3SS).[1][3]

Quantitative Data on Virulence Factor Inhibition

The following tables summarize the quantitative effects of this compound on various virulence factors in Pseudomonas aeruginosa and its impact on host cell cytotoxicity.

Table 1: Effect of this compound on Pseudomonas aeruginosa PA14 Biofilm Formation

BDSF Concentration (mM)Biofilm Formation Reduction (%)
0.0510.2
0.120.2
0.2527.9
0.544.0

Data sourced from Deng et al., 2013.[1]

Table 2: Effect of this compound on Pseudomonas aeruginosa PA14 Protease Production

BDSF Concentration (mM)Protease Activity Reduction (%)
0.2530
0.550

Data sourced from Deng et al., 2013.[1]

Table 3: Effect of this compound on the Expression of Quorum Sensing Regulators in Pseudomonas aeruginosa PA14

BDSF Concentration (mM)lasR Expression Reduction (%)pqsR Expression Reduction (%)rhlR Expression Reduction (%)
0.25383548

Data sourced from Deng et al., 2013.[1]

Table 4: Effect of this compound on Pseudomonas aeruginosa PA14 T3SS Gene Expression

BDSF Concentration (µM)exsC Transcript Level Reduction (%)exsA Transcript Level Reduction (%)exoS Transcript Level Reduction (%)exoT Transcript Level Reduction (%)
100~30~50~39~17

Data sourced from Deng et al., 2013.[3]

Table 5: Effect of this compound on Pseudomonas aeruginosa PA14 Cytotoxicity to HeLa Cells

BDSF Concentration (µM)Cytotoxicity Reduction (%) (2 hours)Cytotoxicity Reduction (%) (5 hours)
54116
257573

Data sourced from Deng et al., 2013.[3]

Signaling Pathways Modulated by BDSF

The anti-virulence effects of this compound are a direct consequence of its ability to interfere with critical bacterial signaling networks. The mechanisms of action differ between bacterial species, highlighting the nuanced nature of interspecies communication.

Interference with Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, BDSF disrupts the hierarchical quorum sensing cascade, which is composed of the las, rhl, and pqs systems. By downregulating the expression of the master regulators lasR, rhlR, and pqsR, BDSF effectively dampens the production of their cognate autoinducers (3-oxo-C12-HSL, C4-HSL, and PQS, respectively).[1][6] This leads to a global reduction in the expression of a wide array of virulence factors. Additionally, BDSF independently inhibits the Type III Secretion System (T3SS), a molecular syringe used to inject toxins into host cells.[3]

G cluster_QS Quorum Sensing Systems cluster_T3SS Type III Secretion System BDSF This compound (BDSF) lasR lasR BDSF->lasR Inhibits rhlR rhlR BDSF->rhlR Inhibits pqsR pqsR BDSF->pqsR Inhibits T3SS_reg T3SS Master Regulators (e.g., exsC, exsA) BDSF->T3SS_reg Inhibits Virulence Virulence Factor Production (Biofilm, Protease, Pyocyanin, etc.) lasR->Virulence Regulates rhlR->Virulence Regulates pqsR->Virulence Regulates T3SS_eff T3SS Effectors (e.g., exoS, exoT) T3SS_reg->T3SS_eff Activates T3SS_eff->Virulence Contributes to

Caption: BDSF signaling pathway in P. aeruginosa.

RpfR-mediated Signaling in Burkholderia cenocepacia

In its native producer, B. cenocepacia, BDSF signaling is primarily mediated by the receptor protein RpfR.[7][8] RpfR is a multi-domain protein containing a Per-Arnt-Sim (PAS) sensory domain and GGDEF and EAL domains, which are responsible for the synthesis and degradation of cyclic dimeric guanosine monophosphate (c-di-GMP), respectively. Binding of BDSF to the PAS domain of RpfR stimulates its EAL domain's phosphodiesterase activity, leading to a decrease in the intracellular concentration of c-di-GMP.[2][9] Lower levels of c-di-GMP, in turn, modulate the expression of genes involved in motility, biofilm formation, and virulence.[7][8]

G BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR Binds to PAS domain c_di_GMP cyclic-di-GMP RpfR->c_di_GMP Stimulates EAL domain (degradation) Virulence Virulence Phenotypes (Motility, Biofilm, etc.) c_di_GMP->Virulence Regulates

Caption: RpfR-mediated BDSF signaling in B. cenocepacia.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on bacterial virulence factors.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of BDSF on the formation of static biofilms.

  • Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium, BDSF stock solution, phosphate-buffered saline (PBS), 0.1% (w/v) crystal violet solution, 30% (v/v) acetic acid, plate reader.

  • Procedure:

    • Prepare serial dilutions of BDSF in the desired growth medium in the wells of a 96-well microtiter plate. Include a vehicle control (medium with the solvent used for BDSF stock).

    • Inoculate each well with a diluted overnight bacterial culture to a final OD600 of approximately 0.05.

    • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate or dry in a low-temperature oven.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa.

  • Materials: Bacterial culture, growth medium (e.g., King's A medium), BDSF stock solution, chloroform, 0.2 N HCl, spectrophotometer.

  • Procedure:

    • Grow P. aeruginosa in liquid culture with and without the desired concentrations of BDSF for 24-48 hours.

    • Centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform phase.

    • Carefully transfer the chloroform phase to a new tube.

    • Add 0.5 volumes of 0.2 N HCl to the chloroform phase and vortex. The pyocyanin will move to the upper, pink aqueous phase.

    • Measure the absorbance of the pink aqueous phase at 520 nm.

    • Calculate the concentration of pyocyanin using the molar extinction coefficient of 2,460 M⁻¹cm⁻¹.

Swarming Motility Assay

This assay assesses the effect of BDSF on the surface motility of bacteria.

  • Materials: Petri plates, swarm agar (e.g., nutrient broth with 0.5% agar), overnight bacterial culture, BDSF stock solution.

  • Procedure:

    • Prepare swarm agar plates containing different concentrations of BDSF. Include a control plate with no BDSF.

    • Allow the plates to solidify and dry at room temperature for a few hours.

    • In the center of each plate, carefully inoculate a small volume (1-2 µL) of an overnight bacterial culture.

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • Measure the diameter of the zone of bacterial migration from the point of inoculation. A reduction in the diameter indicates inhibition of swarming motility.

Western Blot Analysis of T3SS Secreted Proteins

This protocol is for detecting the secretion of T3SS effector proteins into the culture supernatant.

  • Materials: Bacterial culture, T3SS-inducing medium (e.g., LB with 5 mM EGTA), BDSF stock solution, trichloroacetic acid (TCA), acetone, SDS-PAGE equipment, Western blot equipment, primary antibody against the T3SS effector of interest, HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure:

    • Grow bacterial cultures in T3SS-inducing medium with and without BDSF to the desired optical density.

    • Centrifuge the cultures to separate the supernatant (containing secreted proteins) from the cell pellet.

    • Precipitate the proteins in the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 1 hour.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Wash the protein pellet with cold acetone and air dry.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the specific T3SS effector protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

RT-qPCR for Virulence Gene Expression

This protocol quantifies the transcript levels of specific virulence genes in response to BDSF.

  • Materials: Bacterial culture grown with and without BDSF, RNA extraction kit, DNase I, reverse transcriptase, cDNA synthesis kit, qPCR instrument, SYBR Green or TaqMan probe-based qPCR master mix, primers for target and reference genes.

  • Procedure:

    • Grow bacterial cultures to the desired growth phase in the presence or absence of BDSF.

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using reverse transcriptase and a cDNA synthesis kit.

    • Perform qPCR using the synthesized cDNA as a template, specific primers for the virulence gene(s) of interest, and a reference (housekeeping) gene for normalization.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the BDSF-treated samples compared to the control.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for assessing the anti-virulence properties of this compound and the logical relationship between its effects on different bacterial systems.

G cluster_workflow Experimental Workflow for BDSF Anti-Virulence Assessment start Start: Prepare BDSF and bacterial cultures pheno_assays Phenotypic Assays (Biofilm, Motility, etc.) start->pheno_assays virulence_assays Virulence Factor Assays (Pyocyanin, Protease, etc.) start->virulence_assays gene_exp_assays Gene Expression Analysis (RT-qPCR) start->gene_exp_assays protein_sec_assays Protein Secretion Analysis (Western Blot) start->protein_sec_assays data_analysis Data Analysis and Interpretation pheno_assays->data_analysis virulence_assays->data_analysis gene_exp_assays->data_analysis protein_sec_assays->data_analysis in_vivo_models In Vivo Models (Cell culture, Zebrafish) conclusion Conclusion on Anti-Virulence Efficacy in_vivo_models->conclusion data_analysis->in_vivo_models

Caption: General experimental workflow for assessing BDSF's anti-virulence activity.

G cluster_effects Logical Relationship of BDSF Effects BDSF This compound (BDSF) QS_inhibition Inhibition of Quorum Sensing Regulators BDSF->QS_inhibition T3SS_inhibition Inhibition of T3SS BDSF->T3SS_inhibition reduced_virulence_expression Reduced Virulence Gene Expression QS_inhibition->reduced_virulence_expression T3SS_inhibition->reduced_virulence_expression reduced_phenotypes Attenuated Virulence Phenotypes (e.g., Biofilm, Motility) reduced_virulence_expression->reduced_phenotypes reduced_cytotoxicity Reduced Host Cell Cytotoxicity reduced_virulence_expression->reduced_cytotoxicity

Caption: Logical relationship of BDSF's effects on bacterial virulence.

Conclusion and Future Directions

This compound represents a compelling lead molecule in the development of novel anti-virulence therapies. Its ability to disrupt key regulatory networks in multiple pathogenic bacteria, leading to a significant reduction in virulence without exerting bactericidal activity, aligns perfectly with the goals of modern antimicrobial drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate BDSF and its derivatives.

Future research should focus on elucidating the precise molecular targets of BDSF in P. aeruginosa, exploring the full spectrum of its anti-virulence activity against other clinically relevant pathogens, and optimizing its structure to enhance potency and drug-like properties. The use of the detailed experimental methodologies outlined herein will be crucial in advancing our understanding of this promising class of molecules and their potential to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide on the Structural Properties of cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of cis-2-dodecenoic acid, a fatty acid signaling molecule of significant interest in microbiology and drug development. The information is presented to be a valuable resource for researchers investigating its biological functions and potential therapeutic applications.

Chemical and Physical Properties

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a medium-chain unsaturated fatty acid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₂O₂[1][2]
Molecular Weight 198.30 g/mol [1][2]
CAS Number 55928-65-9[1][2]
Appearance Low melting solid; Colorless to light yellow liquid[3][4]
Melting Point 17.10 °C (at 760.00 mm Hg)[4]
Boiling Point 135 °C[2]
Density 0.922 g/cm³[2]
Solubility Soluble in DMSO, DMF, and chloroform. Insoluble in water.[3][5][6]

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While experimental spectra are the gold standard, the following tables provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and a predicted mass spectrometry fragmentation pattern based on the known structure and typical spectral values for its functional groups.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit characteristic signals for the protons of the carboxylic acid, the cis-double bond, and the aliphatic chain.

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~6.1-6.3Multiplet1HOlefinic proton (-CH=CH-COOH)
~5.7-5.9Multiplet1HOlefinic proton (R-CH=CH-)
~2.1-2.3Multiplet2HMethylene group alpha to the double bond (-CH₂-CH=CH-)
~1.2-1.4Multiplet12HMethylene groups of the alkyl chain (-(CH₂)₆-)
~0.8-0.9Triplet3HTerminal methyl group (-CH₃)

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) (ppm)Carbon Assignment
~170-180Carboxylic acid carbon (-COOH)
~140-150Olefinic carbon beta to the carboxyl group (-CH=C H-COOH)
~120-130Olefinic carbon alpha to the carboxyl group (-C H=CH-COOH)
~30-35Methylene carbon alpha to the double bond (-C H₂-CH=CH-)
~22-32Methylene carbons of the alkyl chain (-(CH₂)₆-)
~14Terminal methyl carbon (-CH₃)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

m/zIon
198[M]⁺ (Molecular ion)
181[M - OH]⁺
153[M - COOH]⁺
VariousFragments from the cleavage of the alkyl chain

Signaling Pathway

This compound is a key signaling molecule in the quorum-sensing system of the bacterium Burkholderia cenocepacia. This pathway regulates virulence and biofilm formation. A simplified representation of the BDSF signaling pathway is depicted below.

BDSF_Signaling_Pathway cluster_synthesis BDSF Synthesis cluster_regulation Signal Perception and Regulation RpfF RpfF (Synthase) BDSF This compound (BDSF) RpfF->BDSF synthesis RpfR RpfR (Receptor) BDSF->RpfR binds to cGMP Cyclic di-GMP RpfR->cGMP regulates turnover Virulence Virulence Factors cGMP->Virulence controls expression Biofilm Biofilm Formation cGMP->Biofilm controls formation

BDSF quorum sensing pathway in B. cenocepacia.

Experimental Protocols

The following sections outline generalized experimental protocols for determining some of the key structural properties of fatty acids like this compound.

This method is suitable for determining the melting point of solid or low-melting-point fatty acids.

Methodology:

  • A small, dry sample of the fatty acid is introduced into a capillary tube, which is then sealed at one end.

  • The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a melting point apparatus).

  • The temperature of the bath is raised slowly and steadily.

  • The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. For fatty acids, a melting range is often reported, from the temperature at which melting begins to the temperature at which the sample is completely liquid.

Workflow:

Melting_Point_Workflow A Sample Preparation: Introduce fatty acid into a capillary tube. B Apparatus Setup: Attach capillary tube to a thermometer in a heating bath. A->B C Heating: Slowly and steadily increase the temperature of the bath. B->C D Observation: Record the temperature range of melting. C->D

Workflow for melting point determination.

This protocol determines the solubility of the fatty acid in various solvents.

Methodology:

  • A small, measured amount of this compound is placed into a series of test tubes.

  • A measured volume of a specific solvent (e.g., water, ethanol, DMSO, chloroform) is added to each test tube.

  • The tubes are agitated (e.g., by vortexing) to facilitate dissolution.

  • The mixture is observed to determine if the fatty acid has dissolved completely, partially, or not at all. Visual inspection for clarity versus turbidity or the presence of undissolved material is performed.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

Methodology:

  • A small amount of the purified fatty acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.

  • The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, multiplicities, and coupling constants, which provide information about the connectivity and stereochemistry of the molecule.

Experimental Workflow:

NMR_Workflow A Sample Dissolution: Dissolve fatty acid in a deuterated solvent. B NMR Tube Preparation: Transfer solution to an NMR tube. A->B C Data Acquisition: Acquire 1H and 13C NMR spectra. B->C D Data Processing & Analysis: Process spectra and interpret the data. C->D

General workflow for NMR spectroscopy.

References

An In-depth Technical Guide on the Natural Sources of cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, a medium-chain unsaturated fatty acid, is a significant bacterial signaling molecule. It plays a crucial role in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This molecule is particularly prominent in the bacterial genus Burkholderia, where it is known as the Burkholderia Diffusible Signal Factor (BDSF).[1][2] Its involvement in regulating virulence, biofilm formation, and antibiotic resistance has made it a focal point for research into novel antimicrobial strategies. This guide provides a comprehensive overview of the natural sources of this compound, detailing its production, the methodologies for its detection and quantification, and its role in bacterial signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural sources of this compound are bacteria, particularly species within the Burkholderia cepacia complex (Bcc).

Bacterial Production

This compound is a key signaling molecule in several bacterial species, where it functions as a diffusible signal factor in quorum sensing.

  • Burkholderia cenocepacia : This opportunistic human pathogen is the most extensively studied producer of this compound, where the molecule is termed BDSF.[1][3][4] It regulates a variety of physiological processes, including the production of virulence factors and the formation of biofilms.[1] The biosynthesis of BDSF in B. cenocepacia is catalyzed by the enzyme RpfFBc.[1]

  • Burkholderia multivorans : This member of the Burkholderia cepacia complex is also known to produce this compound.[5] In addition to this compound, B. multivorans also produces other related signaling molecules, such as cis-11-methyl-2-dodecenoic acid.[5]

  • Other Burkholderia Species : Research indicates that the production of this compound is a conserved feature among many species within the Burkholderia cepacia complex.[5]

A structurally similar molecule, cis-2-decenoic acid , is produced by Pseudomonas aeruginosa . This compound also functions as a signaling molecule involved in biofilm dispersal.[3]

Quantitative Data on this compound Production

The concentration of this compound produced by bacteria can vary depending on the species, strain, and culture conditions. The following table summarizes available quantitative data from scientific literature.

Bacterial SpeciesStrainCulture Condition/SourceConcentration RangeAnalytical MethodReference
Burkholderia cenocepaciaH111Culture supernatantNot explicitly quantifiedBioassay[6]
Burkholderia multivoransATCC 17616Culture supernatantNot explicitly quantifiedHPLC, ESI-MS[5]
Burkholderia cenocepaciaJ2315Culture supernatant (time course)Qualitatively assessedBioassay[7]

Note: Explicit quantitative data in a comparative tabular format is limited in the reviewed literature. Many studies refer to "physiologically relevant concentrations" or nanomolar ranges without providing specific yields under varied conditions.

Experimental Protocols

The isolation, identification, and quantification of this compound from bacterial cultures require specific and sensitive analytical techniques.

Extraction of this compound from Bacterial Culture

Objective: To extract fatty acids, including this compound, from bacterial culture supernatant for subsequent analysis.

Method: Liquid-Liquid Extraction

  • Culture Preparation: Grow the bacterial strain of interest (e.g., Burkholderia cenocepacia) in an appropriate liquid medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., stationary phase).

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant, which contains the secreted fatty acids.

  • Acidification: Acidify the supernatant to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid). This step protonates the carboxylic acid group, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Add an equal volume of a non-polar organic solvent, such as ethyl acetate or a mixture of chloroform and methanol (1:1 v/v), to the acidified supernatant in a separatory funnel.

    • Shake the funnel vigorously for several minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release any built-up pressure.

    • Allow the layers to separate. The organic layer, containing the fatty acids, is typically the top layer (depending on the solvent used).

    • Carefully collect the organic layer.

    • Repeat the extraction process with a fresh volume of the organic solvent to maximize the recovery of the fatty acid.

  • Drying and Concentration:

    • Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to concentrate the fatty acid extract.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted sample.

1. Derivatization:

  • To increase the volatility and thermal stability of the fatty acid for GC analysis, it is necessary to convert it into a less polar ester derivative. A common method is methylation to form the fatty acid methyl ester (FAME).

  • Protocol for Methylation:

    • To the dried extract, add a solution of anhydrous 1.25 M HCl in methanol.

    • Heat the mixture at 50-80°C for at least one hour.

    • Cool the reaction mixture and quench the reaction by adding a small amount of a suitable quenching agent (e.g., sodium bicarbonate solution).

    • Extract the FAMEs with a non-polar solvent like hexane.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 10°C/min).

    • Injection Mode: Splitless or split injection depending on the concentration of the analyte.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized this compound (e.g., m/z 50-400).

    • Identification: The identification of the compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).

Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve high-sensitivity quantification of this compound.

1. Sample Preparation:

  • The extracted and reconstituted sample can often be directly injected for LC-MS analysis without derivatization.

2. UPLC-MS/MS Parameters:

  • UPLC System:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometer (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Mass Analyzer: Triple quadrupole or Q-TOF.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) and one or more specific product ions generated by collision-induced dissociation.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Signaling Pathways and Experimental Workflows

This compound (BDSF) Signaling Pathway in Burkholderia cenocepacia

The BDSF signaling pathway in B. cenocepacia is a complex regulatory network that influences virulence and biofilm formation. The key components include the synthase RpfFBc and the receptor RpfR.

BDSF_Signaling_Pathway cluster_cell Burkholderia cenocepacia 3_hydroxy_dodecanoyl_ACP 3-Hydroxydodecanoyl-ACP RpfF_Bc RpfF_Bc (Synthase) BDSF_int This compound (BDSF) RpfF_Bc->BDSF_int Synthesis BDSF_ext Extracellular BDSF BDSF_int->BDSF_ext Diffusion RpfR RpfR (Receptor) c_di_GMP c-di-GMP RpfR->c_di_GMP Decreases levels of Virulence_Biofilm Virulence & Biofilm Formation RpfR->Virulence_Biofilm Regulates c_di_GMP->Virulence_Biofilm Regulates BDSF_ext->RpfR Binding & Activation

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

Experimental Workflow for this compound Analysis

The general workflow for the extraction and analysis of this compound from bacterial cultures is a multi-step process.

Experimental_Workflow Centrifugation Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction Concentration Dry & Concentrate Extract Extraction->Concentration Analysis Analytical Method Concentration->Analysis GCMS GC-MS (with Derivatization) Analysis->GCMS LCMS UPLC-MS/MS Analysis->LCMS Data Data Analysis & Quantification GCMS->Data LCMS->Data

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a key quorum-sensing molecule naturally produced by several bacterial species, most notably Burkholderia cenocepacia. Its role in regulating virulence and biofilm formation makes it a critical target for the development of novel anti-infective therapies. The methodologies outlined in this guide for the extraction, identification, and quantification of this compound provide a foundation for researchers to further investigate its biological functions and explore its potential as a therapeutic target. The continued study of this signaling molecule and its pathways will undoubtedly contribute to a deeper understanding of bacterial communication and the development of innovative strategies to combat bacterial infections.

References

The Silent Conversation: Cis-2-Dodecenoic Acid as a Keystone in Bacterial Interspecies Communication

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Executive Summary

In the intricate microbial communities that colonize virtually every environment, sophisticated communication networks govern population dynamics, behavior, and virulence. A key player in this silent conversation is cis-2-dodecenoic acid (BDSF), a diffusible signal factor family molecule produced by the opportunistic pathogen Burkholderia cenocepacia. Initially identified for its role in intraspecies signaling, BDSF has emerged as a potent mediator of interspecies and even inter-kingdom communication, profoundly influencing the behavior of other medically important microbes such as Pseudomonas aeruginosa and Candida albicans. This technical guide provides an in-depth exploration of the role of this compound in bacterial communication, its impact on biofilm formation and virulence, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the knowledge to investigate and potentially exploit this signaling system for novel therapeutic strategies.

Introduction to this compound: A Diffusible Signal Factor

This compound, also known as Burkholderia Diffusible Signal Factor (BDSF), is a fatty acid signaling molecule belonging to the diffusible signal factor (DSF) family.[1][2] Originally identified in the opportunistic pathogen Burkholderia cenocepacia, BDSF plays a crucial role in regulating its own virulence, biofilm formation, and motility.[2] Structurally similar to the DSF produced by Xanthomonas campestris (cis-11-methyl-2-dodecenoic acid), BDSF has been shown to be a conserved signaling molecule within the Burkholderia cepacia complex (Bcc).[3][4][5] Beyond its role in intraspecies communication, BDSF exhibits significant cross-species and cross-kingdom activity, modulating the phenotypes of other pathogens that often co-colonize environments like the cystic fibrosis lung, such as Pseudomonas aeruginosa and Candida albicans.[5][6][7] This interspecies cross-talk positions BDSF as a critical factor in the dynamics of polymicrobial communities and a potential target for anti-virulence therapies.

Interspecies Communication: The Influence of this compound on Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its antibiotic resistance and ability to form persistent biofilms. BDSF, produced by B. cenocepacia, has been shown to significantly modulate the virulence of P. aeruginosa by interfering with its quorum sensing (QS) systems.[6][8]

Interference with Quorum Sensing Systems

Exogenous application of BDSF to P. aeruginosa cultures leads to a reduction in the transcriptional expression of key QS regulatory genes, including lasR, pqsR, and rhlR.[6] This, in turn, decreases the production of the corresponding QS signal molecules: 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL.[6] The disruption of these QS circuits results in the downregulation of numerous virulence factors and a diminished capacity for biofilm formation.[6]

Quantitative Effects on P. aeruginosa Phenotypes

The impact of this compound on P. aeruginosa is concentration-dependent. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on P. aeruginosa PA14 Biofilm Formation

BDSF ConcentrationBiofilm Reduction (%)
0.05 mM10.2%
0.1 mM20.2%
0.25 mM27.9%
0.5 mM44.0%
Data sourced from[6]

Table 2: Effect of this compound on P. aeruginosa PA14 Virulence Factor Production

Virulence FactorBDSF ConcentrationReduction (%)
Protease Activity0.25 mM30%
0.5 mM50%
Pyocyanin Production0.1 mM55%
0.5 mM70%
Data sourced from[9]

Table 3: Effect of this compound on P. aeruginosa PA14 Cytotoxicity to HeLa Cells

Inoculation TimeBDSF ConcentrationCytotoxicity Reduction (%)
2 hours5 µM41%
25 µM75%
5 hours5 µM16%
25 µM73%
Data sourced from[6]
Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of how this compound from B. cenocepacia interferes with the quorum sensing cascade in P. aeruginosa.

G Interference of this compound with P. aeruginosa Quorum Sensing cluster_B_cenocepacia Burkholderia cenocepacia cluster_P_aeruginosa Pseudomonas aeruginosa cluster_QS Quorum Sensing Systems cluster_Signals QS Signals cluster_Phenotypes Virulence Phenotypes BDSF This compound (BDSF) LasR lasR BDSF->LasR inhibits RhlR rhlR BDSF->RhlR inhibits PqsR pqsR BDSF->PqsR inhibits C12_HSL 3-oxo-C12-HSL LasR->C12_HSL produces C4_HSL C4-HSL RhlR->C4_HSL produces PQS PQS PqsR->PQS produces C12_HSL->RhlR activates C12_HSL->PqsR activates Virulence Virulence Factors C12_HSL->Virulence Biofilm Biofilm Formation C4_HSL->Biofilm C4_HSL->Virulence PQS->Biofilm PQS->Virulence

Caption: BDSF inhibits key QS regulators in P. aeruginosa.

Inter-kingdom Communication: The Effect of this compound on Candida albicans

This compound also demonstrates potent activity against the opportunistic fungal pathogen Candida albicans, primarily by inhibiting its morphological transition from yeast to hyphal form, a critical step in biofilm formation and invasion.[5][10]

Inhibition of Biofilm Formation and Virulence

BDSF has been shown to reduce germ tube formation in C. albicans without inhibiting yeast growth at lower concentrations.[10] At higher concentrations, it strongly represses biofilm formation.[10] This inhibitory effect is, at least in part, due to the downregulation of hyphae-specific genes such as HWP1 and ALS3.[10]

Quantitative Effects on C. albicans Phenotypes

Table 4: Effect of this compound on C. albicans

PhenotypeBDSF ConcentrationReduction (%)
Germ Tube Formation30 µM~70%
Biofilm Formation (at 0h)300 µM~90%
Biofilm Formation (at 1h)300 µM~60%
HWP1 mRNA expression60 µM~90%
ALS3 mRNA expression60 µM70-80%
Adhesion to epithelial cells30 µM36.9%
Damage to epithelial cells30 µM42.3%
Data sourced from[10][11]
Signaling Pathway Diagram

The following diagram depicts the inhibitory effect of this compound on the yeast-to-hypha transition and subsequent biofilm formation in C. albicans.

G Inhibition of Candida albicans Morphological Transition by this compound cluster_Candida Candida albicans BDSF This compound (BDSF) Hyphae Hyphal Form BDSF->Hyphae inhibits HWP1_ALS3 HWP1, ALS3 (Hyphae-specific genes) BDSF->HWP1_ALS3 downregulates Yeast Yeast Form Yeast->Hyphae Morphological Transition Biofilm Biofilm Formation Hyphae->Biofilm HWP1_ALS3->Hyphae promotes

Caption: BDSF inhibits C. albicans hyphal formation.

Intraspecies Signaling in Burkholderia cenocepacia

In its producer, B. cenocepacia, BDSF functions as a quorum sensing signal that regulates its own virulence and biofilm formation.[1][12] The biosynthesis of BDSF is dependent on the RpfF enzyme.[5] The signaling pathway involves a receptor protein, RpfR, which contains PAS-GGDEF-EAL domains.[12][13] Binding of BDSF to the PAS domain of RpfR stimulates its phosphodiesterase activity, leading to a decrease in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP).[12][13] This reduction in c-di-GMP levels ultimately modulates gene expression related to motility, biofilm formation, and virulence.[12]

Signaling Pathway Diagram

The following diagram illustrates the BDSF signaling pathway in B. cenocepacia.

G This compound (BDSF) Signaling Pathway in Burkholderia cenocepacia cluster_B_cenocepacia Burkholderia cenocepacia BDSF_synthase RpfF BDSF BDSF BDSF_synthase->BDSF synthesizes RpfR RpfR (PAS-GGDEF-EAL) BDSF->RpfR binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP stimulates phosphodiesterase activity Phenotypes Swarming Motility Biofilm Formation Virulence c_di_GMP->Phenotypes regulates

Caption: BDSF signaling cascade in B. cenocepacia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Pseudomonas aeruginosa Biofilm Formation and Dispersal Assay

Objective: To quantify the effect of this compound on P. aeruginosa biofilm formation and dispersal.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • 96-well polystyrene microtiter plates

  • This compound (BDSF) stock solution (in DMSO or ethanol)

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Biofilm Formation Inhibition:

    • Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • Add 100 µL of the diluted culture to each well of a 96-well plate.

    • Add desired concentrations of BDSF to the wells. Include a vehicle control (DMSO or ethanol).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Biofilm Dispersal:

    • Grow biofilms as described in step 1 for 24-48 hours without BDSF.

    • After incubation, gently remove the planktonic cells by aspiration.

    • Add fresh LB broth containing the desired concentrations of BDSF to the wells.

    • Incubate for an additional 2-4 hours at 37°C.

  • Quantification:

    • Aspirate the medium from all wells and gently wash three times with sterile phosphate-buffered saline (PBS).

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the plate thoroughly with water.

    • Air dry the plate completely.

    • Add 200 µL of 95% ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a plate reader.

P. aeruginosa Cytotoxicity Assay using HeLa Cells

Objective: To assess the effect of this compound on the cytotoxicity of P. aeruginosa towards a human cell line.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • P. aeruginosa strain

  • This compound (BDSF)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Grow an overnight culture of P. aeruginosa and wash the cells with PBS.

  • Resuspend the bacterial cells in DMEM without FBS.

  • Pre-treat the HeLa cells with desired concentrations of BDSF for 1 hour.

  • Infect the HeLa cells with P. aeruginosa at a multiplicity of infection (MOI) of 10.

  • Incubate the infected cells for 2-5 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Collect the supernatant and measure LDH release according to the manufacturer's instructions of the cytotoxicity assay kit.

Candida albicans Biofilm Formation Assay

Objective: To quantify the effect of this compound on C. albicans biofilm formation.

Materials:

  • C. albicans strain (e.g., SC5314)

  • RPMI-1640 medium buffered with MOPS

  • 96-well polystyrene microtiter plates

  • This compound (BDSF)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

Procedure:

  • Grow an overnight culture of C. albicans in YPD medium at 30°C.

  • Wash the cells with PBS and resuspend in RPMI-1640 to a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add desired concentrations of BDSF to the wells.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, wash the biofilms twice with PBS to remove non-adherent cells.

  • Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.

  • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

  • Measure the colorimetric change at 490 nm using a plate reader.

Conclusion and Future Directions

This compound is a fascinating signaling molecule that orchestrates complex intra- and interspecies interactions. Its ability to disrupt quorum sensing in P. aeruginosa and inhibit the virulence of C. albicans highlights its potential as a lead compound for the development of novel anti-biofilm and anti-virulence agents. Such therapies, which aim to disarm pathogens rather than kill them, are less likely to drive the development of resistance.

Future research should focus on elucidating the precise molecular targets of BDSF in P. aeruginosa and C. albicans. A deeper understanding of the structure-activity relationship of BDSF and its derivatives could lead to the design of more potent and specific inhibitors. Furthermore, in vivo studies are crucial to validate the therapeutic potential of targeting this signaling pathway in clinically relevant infection models. The exploration of this compound and its role in microbial communication opens up exciting new avenues for combating infectious diseases in an era of growing antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for cis-2-Dodecenoic Acid Biofilm Dispersion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This mode of growth provides bacteria with enhanced protection against environmental stresses, including antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. A promising strategy to combat these infections is to disperse the biofilm, rendering the bacteria more susceptible to conventional antibiotics. cis-2-Dodecenoic acid (C12:Δ²) is a fatty acid signaling molecule that has been identified as an inducer of biofilm dispersion in various bacterial species.[1] This document provides detailed protocols for assessing the biofilm dispersion activity of this compound, methods for data quantification, and an overview of the underlying signaling pathway.

Signaling Pathway of this compound in Biofilm Dispersion

This compound and similar fatty acid signaling molecules typically function by modulating the intracellular levels of the secondary messenger molecule, bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP).[2] High levels of c-di-GMP are generally associated with a sessile, biofilm lifestyle, while low levels promote motility and a planktonic state.[2] The binding of this compound to a sensor kinase receptor initiates a signaling cascade that leads to the activation of phosphodiesterases (PDEs).[1] These enzymes hydrolyze c-di-GMP, leading to a decrease in its intracellular concentration.[2] This reduction in c-di-GMP levels ultimately triggers the expression of genes involved in motility and the enzymatic degradation of the biofilm matrix, resulting in the dispersion of cells from the biofilm community.[2]

G C12 This compound Receptor Sensor Kinase Receptor (e.g., RpfC) C12->Receptor Binds to Signal_Transduction Signal Transduction (e.g., RpfG) Receptor->Signal_Transduction Activates PDE Phosphodiesterase (PDE) Activation Signal_Transduction->PDE Activates c_di_GMP [c-di-GMP] PDE->c_di_GMP Hydrolyzes Motility Increased Motility Gene Expression PDE->Motility Promotes via c-di-GMP reduction Matrix_Degradation Increased Matrix Degrading Enzyme Expression PDE->Matrix_Degradation Promotes via c-di-GMP reduction pGpG pGpG c_di_GMP->pGpG c_di_GMP->Motility Represses c_di_GMP->Matrix_Degradation Represses Dispersion Biofilm Dispersion Motility->Dispersion Matrix_Degradation->Dispersion

Caption: Signaling pathway of this compound-induced biofilm dispersion.

Experimental Protocols

This section details two common methods for evaluating the biofilm dispersion activity of this compound: the microtiter plate assay for high-throughput screening and the flow cell reactor assay for detailed microscopic analysis.

Protocol 1: Microtiter Plate Biofilm Dispersion Assay

This assay is suitable for screening the effect of various concentrations of this compound on established biofilms.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow the bacterial strain overnight in the appropriate liquid medium.

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well microtiter plate.

    • Include wells with sterile medium only as a negative control.

    • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, carefully remove the planktonic cells and spent medium from each well by aspiration.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

    • Prepare serial dilutions of this compound in fresh growth medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).[3]

    • Add 200 µL of the this compound solutions to the wells containing the established biofilms.

    • Add fresh medium with the same concentration of the solvent as a vehicle control.

    • Incubate the plate for a defined period (e.g., 1, 4, or 24 hours) at the optimal growth temperature.

  • Quantification of Remaining Biofilm (Crystal Violet Staining):

    • Following treatment, collect the supernatant from each well to quantify dispersed cells (see step 4).

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 590 nm using a microplate reader.[4]

  • Quantification of Dispersed Cells (Optional):

    • Measure the optical density (OD₆₀₀) of the supernatant collected in step 3 to determine the density of dispersed cells.

    • Alternatively, perform serial dilutions of the supernatant and plate on appropriate agar plates to determine the number of colony-forming units (CFU/mL).

G Start Start Inoculate Inoculate 96-well plate with bacterial culture Start->Inoculate Incubate_Biofilm Incubate (24-48h) to form biofilm Inoculate->Incubate_Biofilm Wash1 Wash to remove planktonic cells Incubate_Biofilm->Wash1 Add_C12 Add this compound (or vehicle control) Wash1->Add_C12 Incubate_Treatment Incubate (1-24h) for dispersion Add_C12->Incubate_Treatment Collect_Supernatant Collect supernatant for dispersed cell analysis Incubate_Treatment->Collect_Supernatant Wash2 Wash remaining biofilm Incubate_Treatment->Wash2 Remaining Biofilm CV_Stain Stain with Crystal Violet Wash2->CV_Stain Wash3 Wash excess stain CV_Stain->Wash3 Solubilize Solubilize bound stain Wash3->Solubilize Read_Absorbance Read Absorbance (590 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the microtiter plate biofilm dispersion assay.

Protocol 2: Flow Cell Reactor Biofilm Dispersion Assay

This method allows for real-time visualization of biofilm dispersion under dynamic flow conditions.

Materials:

  • Flow cell system with a peristaltic pump

  • Microscope (preferably confocal) with a camera

  • Bacterial strain (e.g., expressing a fluorescent protein like GFP)

  • Growth medium

  • This compound stock solution

  • Syringes and tubing

Procedure:

  • System Assembly and Sterilization:

    • Assemble the flow cell system according to the manufacturer's instructions.

    • Sterilize the entire system by pumping a sterilizing agent (e.g., 0.5% hypochlorite solution) through the tubing and channels, followed by sterile water to rinse.

  • Inoculation and Biofilm Growth:

    • Grow an overnight culture of the bacterial strain.

    • Stop the medium flow and inject the bacterial culture into the flow cell channels.

    • Allow the bacteria to attach to the surface for 1-2 hours under no-flow conditions.

    • Start the flow of fresh growth medium at a low flow rate (e.g., 0.2 mL/min).

    • Grow the biofilm for 2-5 days, monitoring its development microscopically.

  • Dispersion Induction:

    • Switch the medium source to a medium containing the desired concentration of this compound.

    • Continue the flow and monitor the biofilm structure in real-time using microscopy.

    • Capture images or time-lapse videos at regular intervals to observe the dispersion process.

  • Quantification:

    • Analyze the captured images using image analysis software (e.g., ImageJ) to quantify changes in biofilm biomass, surface coverage, and thickness over time.[5]

    • Collect the effluent from the flow cell to measure the number of dispersed cells by OD₆₀₀ or CFU plating.

Data Presentation

Quantitative data from biofilm dispersion assays should be summarized in a clear and organized manner to facilitate comparison between different treatments and controls.

Table 1: Quantification of Biofilm Dispersion by this compound in a Microtiter Plate Assay

Treatment ConcentrationRemaining Biofilm (Absorbance at 590 nm) ± SD% Biofilm ReductionDispersed Cells (OD at 600 nm) ± SDDispersed Cells (CFU/mL) ± SD
Vehicle Control (0 µM)1.25 ± 0.110%0.08 ± 0.021.5 x 10⁷ ± 0.3 x 10⁷
0.1 µM1.02 ± 0.0918.4%0.25 ± 0.044.8 x 10⁷ ± 0.6 x 10⁷
1 µM0.68 ± 0.0745.6%0.48 ± 0.059.2 x 10⁷ ± 1.1 x 10⁷
10 µM0.31 ± 0.0475.2%0.65 ± 0.061.3 x 10⁸ ± 0.2 x 10⁸
100 µM0.15 ± 0.0388.0%0.72 ± 0.051.5 x 10⁸ ± 0.3 x 10⁸

Note: The data presented in this table are for illustrative purposes only and will vary depending on the bacterial strain, experimental conditions, and specific molecule used. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences.[6]

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the biofilm dispersion properties of this compound. The microtiter plate assay is a robust method for initial screening and dose-response studies, while the flow cell system provides a more dynamic and visually detailed analysis of the dispersion process. Consistent and well-documented experimental procedures are crucial for obtaining reliable and reproducible data in the development of novel anti-biofilm strategies.

References

Unlocking Cellular Conversations: Methodologies for Studying cis-2-Dodecenoic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the intricate world of cellular communication, small molecules play a pivotal role as messengers, orchestrating complex biological processes. One such molecule, cis-2-Dodecenoic acid (also known as Burkholderia diffusible signal factor or BDSF), has emerged as a key player in bacterial quorum sensing, influencing virulence, biofilm formation, and microbial interactions. For researchers, scientists, and drug development professionals, understanding the signaling pathways of this fatty acid is paramount for developing novel therapeutic strategies. This document provides detailed application notes and protocols to facilitate the investigation of this compound signaling.

Introduction to this compound Signaling

This compound is a fatty acid signaling molecule primarily recognized for its role in the quorum sensing (QS) system of Burkholderia cenocepacia and other bacteria.[1][2] QS is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[1] In B. cenocepacia, the biosynthesis of this compound is carried out by the enzyme RpfF. The signaling cascade is initiated by the binding of this compound to its receptor, RpfR, a protein containing PAS-GGDEF-EAL domains.[3][4][5] This interaction allosterically stimulates the phosphodiesterase activity of the EAL domain, leading to the degradation of the intracellular second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[3][4][5] The reduction in c-di-GMP levels, in turn, modulates the expression of genes involved in virulence, biofilm formation, and motility.[1][3][4] Beyond its intraspecies role, this compound also participates in interspecies communication, for instance, by modulating the virulence of Pseudomonas aeruginosa.[6][7]

I. Analytical Methods for this compound

Accurate quantification of this compound is fundamental to studying its signaling pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Application Note: Quantification of this compound using GC-MS

This method is designed for the sensitive and specific quantification of this compound in bacterial culture supernatants or cell pellets. To enhance volatility and improve chromatographic separation, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Protocol: GC-MS Analysis of this compound as FAMEs

1. Sample Preparation and Lipid Extraction: a. Centrifuge the bacterial culture to separate the supernatant and cell pellet. b. To the supernatant or resuspended cell pellet, add an internal standard (e.g., a known amount of a fatty acid with an odd-numbered carbon chain, such as pentadecanoic acid) for quantification. c. Extract the lipids using a solvent system such as chloroform:methanol (2:1, v/v). d. Vortex the mixture vigorously and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids.

2. Fatty Acid Methylation (Transesterification): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a methylation reagent, such as 2% (v/v) sulfuric acid in methanol. c. Heat the sample at 80°C for 1 hour to facilitate the conversion of fatty acids to FAMEs. d. After cooling, add hexane and water to the sample, vortex, and centrifuge. e. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS system. b. GC Conditions (Example):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 100°C for 2 min, ramp to 250°C at 4°C/min, and hold for 5 min.
  • Injector Temperature: 250°C. c. MS Conditions (Example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-550.
  • Ion Source Temperature: 230°C.

4. Data Analysis: a. Identify the peak corresponding to the this compound methyl ester based on its retention time and mass spectrum. b. Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard, using a standard curve generated with known concentrations of this compound.

II. Investigating the Effects on Gene Expression

This compound signaling culminates in the altered expression of target genes. RNA sequencing (RNA-Seq) is a powerful tool to obtain a global view of these transcriptional changes.

Application Note: Transcriptomic Analysis of Bacterial Response to this compound using RNA-Seq

This application note describes a workflow to identify and quantify changes in gene expression in bacteria upon treatment with this compound. This allows for the identification of downstream targets and the elucidation of the regulatory network.

Protocol: Bacterial RNA-Seq for Gene Expression Analysis

1. Bacterial Culture and Treatment: a. Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase). b. Treat the culture with a specific concentration of this compound or a vehicle control (e.g., ethanol or DMSO). c. Incubate for a defined period to allow for transcriptional changes.

2. RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent). c. Extract total RNA using a commercially available kit with a protocol that includes a DNase I treatment step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

3. Ribosomal RNA (rRNA) Depletion and Library Preparation: a. Deplete the abundant rRNA from the total RNA sample using a bacterial rRNA removal kit. b. Prepare the RNA-Seq library from the rRNA-depleted RNA. This typically involves: i. RNA fragmentation. ii. First-strand and second-strand cDNA synthesis. iii. End-repair and A-tailing of the cDNA fragments. iv. Ligation of sequencing adapters. v. PCR amplification of the library. c. Assess the quality and concentration of the final library.

4. Sequencing and Data Analysis: a. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina). b. Bioinformatics Analysis Workflow: i. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. ii. Read Trimming: Remove adapter sequences and low-quality bases. iii. Alignment: Align the trimmed reads to the reference bacterial genome. iv. Read Counting: Quantify the number of reads mapping to each gene. v. Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

III. Characterizing Protein-Ligand and Protein-Protein Interactions

Understanding the direct interaction of this compound with its receptor and the subsequent protein-protein interactions is crucial for dissecting the signaling pathway.

Application Note: Investigating the Binding of this compound to its Receptor and Downstream Protein Interactions

This section outlines key techniques to study the molecular interactions at the core of the this compound signaling pathway.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) to Study RpfR-DNA Interaction

This assay can be used to investigate if this compound influences the binding of the RpfR receptor (or a downstream transcription factor regulated by c-di-GMP) to the promoter regions of target genes.

1. Preparation of Labeled DNA Probe: a. Synthesize and anneal complementary oligonucleotides corresponding to the putative binding site in the promoter of a target gene. b. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

2. Binding Reaction: a. In a reaction tube, combine the purified RpfR protein (or downstream transcription factor), the labeled DNA probe, and a binding buffer. b. In parallel reactions, include this compound and/or c-di-GMP to assess their effect on DNA binding. c. Include control reactions such as probe alone, and a reaction with an excess of unlabeled "cold" probe to demonstrate binding specificity. d. Incubate the reactions to allow for protein-DNA complex formation.

3. Electrophoresis and Detection: a. Load the samples onto a native polyacrylamide gel. b. Run the gel at a constant voltage. c. Detect the labeled DNA probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Protocol: Bacterial Two-Hybrid (BACTH) System for Protein-Protein Interactions

The BACTH system can be used to identify proteins that interact with key components of the signaling pathway, such as RpfR.

1. Plasmid Construction: a. Clone the coding sequence of the "bait" protein (e.g., RpfR) into one of the BACTH vectors (e.g., fusing it to the T25 fragment of adenylate cyclase). b. Clone the coding sequence of the potential "prey" interacting protein into the other BACTH vector (e.g., fusing it to the T18 fragment of adenylate cyclase).

2. Transformation and Screening: a. Co-transform an E. coli reporter strain (lacking its own adenylate cyclase gene) with the bait and prey plasmids. b. Plate the transformed cells on selective indicator medium (e.g., MacConkey agar with maltose). c. An interaction between the bait and prey proteins will bring the T25 and T18 fragments into proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, which in turn activates the expression of reporter genes (e.g., lacZ), resulting in a color change on the indicator medium.

3. Quantitative Analysis: a. Quantify the strength of the interaction by performing a β-galactosidase assay on liquid cultures of the co-transformed reporter strain.

IV. Phenotypic Assays to Assess the Biological Effects

The ultimate output of the this compound signaling pathway is a change in bacterial phenotype. The following assays are essential for characterizing these effects.

Application Note: Assessing the Impact of this compound on Biofilm Formation and Virulence

These protocols provide methods to quantify the phenotypic consequences of this compound signaling, which are critical for understanding its biological role and for screening for potential inhibitors of this pathway.

Protocol: Microtiter Plate Biofilm Formation Assay

This high-throughput assay is used to quantify the effect of this compound on the ability of bacteria to form biofilms on an abiotic surface.[1][2][6][8][9]

1. Preparation and Inoculation: a. Grow the bacterial strain of interest overnight in a suitable medium. b. Dilute the overnight culture into fresh medium. c. In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of this compound or a vehicle control. d. Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

2. Staining and Quantification: a. Carefully remove the planktonic (non-adherent) bacteria from the wells by gently washing with a buffer such as phosphate-buffered saline (PBS). b. Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes. c. Wash the wells again to remove excess stain. d. Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol. e. Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet at a wavelength of 550-600 nm using a microplate reader.

Protocol: Galleria mellonella Virulence Assay

The Galleria mellonella (greater wax moth) larva is a widely used in vivo model to assess bacterial virulence.[3][7][10][11][12]

1. Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight and then sub-culture to obtain cells in the exponential growth phase. b. Wash the bacterial cells with sterile PBS and resuspend them to a specific concentration (CFU/mL). c. Prepare serial dilutions of the bacterial suspension to determine the desired inoculum.

2. Infection of Larvae: a. Select healthy, uniformly sized G. mellonella larvae. b. Inject a small volume (e.g., 10 µL) of the bacterial suspension into the hemocoel of each larva using a microinjection needle. c. Include control groups injected with PBS and an untreated group. d. To test the effect of this compound, bacteria can be pre-treated with the compound before injection, or the compound can be co-injected with the bacteria.

3. Monitoring and Data Analysis: a. Incubate the larvae at 37°C and monitor their survival at regular intervals over several days. b. Record the number of dead larvae in each group. c. Plot the survival data as a Kaplan-Meier survival curve and analyze for statistical significance between the different treatment groups.

V. Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: Effect of this compound on Biofilm Formation in Pseudomonas aeruginosa

Concentration of this compound (mM)Biofilm Formation Inhibition (%)Reference
0.0510.2[6]
0.120.2[6]
0.2527.9[6]
0.544.0[6]

Table 2: Effect of this compound on Protease Production in Pseudomonas aeruginosa

Concentration of this compound (mM)Reduction in Protease Activity (%)Reference
0.2530[6]
0.550[6]

Table 3: Repression of hilA Gene Expression in Salmonella by various cis-2-Unsaturated Fatty Acids

Fatty Acid (20 µM)Fold Repression of hilA ExpressionReference
cis-2-Hexadecenoic acid~159[13]
This compound~3[13]
cis-2-Decenoic acid~1.3[13]

VI. Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in these application notes.

cis_2_Dodecenoic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C2DA This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) C2DA->RpfR Binds to PAS domain c_di_GMP c-di-GMP RpfR->c_di_GMP Activates EAL domain (Phosphodiesterase) pGpG pGpG c_di_GMP->pGpG Degrades Virulence Virulence Gene Expression c_di_GMP->Virulence Modulates Biofilm Biofilm Formation c_di_GMP->Biofilm Modulates

Caption: this compound Signaling Pathway in Bacteria.

RNA_Seq_Workflow start Bacterial Culture + this compound rna_extraction Total RNA Extraction (DNase Treatment) start->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep RNA-Seq Library Preparation (cDNA synthesis, adapter ligation) rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis (QC, Alignment, Differential Expression) sequencing->data_analysis end Differentially Expressed Genes data_analysis->end

Caption: Experimental Workflow for RNA Sequencing Analysis.

Biofilm_Assay_Workflow inoculation Inoculate 96-well plate with bacteria and This compound incubation Incubate (24-48h) inoculation->incubation washing1 Wash to remove planktonic cells incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash to remove excess stain staining->washing2 solubilization Solubilize stain washing2->solubilization quantification Measure Absorbance (550-600 nm) solubilization->quantification

Caption: Workflow for the Microtiter Plate Biofilm Formation Assay.

Conclusion

The study of this compound signaling pathways offers a promising avenue for the discovery of new antimicrobial agents and strategies to control bacterial virulence and biofilm formation. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers to explore the multifaceted roles of this important signaling molecule. By employing these robust methodologies, the scientific community can further unravel the complexities of bacterial communication and pave the way for innovative therapeutic interventions.

References

Application of cis-2-Dodecenoic Acid in Antibiotic Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. cis-2-Dodecenoic acid (C2DA), a fatty acid signaling molecule originally identified from Pseudomonas aeruginosa, has emerged as a potent biofilm dispersal agent and a modulator of antibiotic susceptibility.[1][2] This application note provides a comprehensive overview of the use of C2DA in antibiotic synergy studies, detailing its mechanism of action, synergistic effects with various antibiotics, and standardized protocols for in vitro evaluation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism that contributes to its synergistic activity with antibiotics. Primarily, it induces the dispersion of established biofilms, causing a transition from the protected biofilm phenotype to more susceptible planktonic cells.[1][2] This dispersion is effective against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Furthermore, studies have indicated that C2DA interacts with the bacterial cell membrane, leading to increased permeability.[3] This disruption of the membrane facilitates the uptake of antibiotics, allowing them to reach their intracellular targets more effectively.[3] Evidence for this includes increased uptake of fluorescent probes and leakage of intracellular ATP in the presence of C2DA.[3] Additionally, C2DA has been shown to revert persister cells, a dormant and antibiotic-tolerant subpopulation of bacteria, to a metabolically active and susceptible state.[2][4]

cluster_0 This compound (C2DA) Action cluster_1 Bacterial Effects cluster_2 Synergistic Outcome C2DA This compound Biofilm Bacterial Biofilm C2DA->Biofilm Induces Biofilm Dispersion Membrane Cell Membrane Permeability C2DA->Membrane Increases Permeability Persister Persister Cells C2DA->Persister Reverts to Susceptible State Antibiotic Increased Antibiotic Uptake & Efficacy Biofilm->Antibiotic Membrane->Antibiotic Persister->Antibiotic

Caption: Mechanism of C2DA-mediated antibiotic synergy.

Quantitative Data on Synergistic Effects

The synergistic and additive effects of this compound with various antibiotics have been demonstrated against a range of bacterial pathogens. The following tables summarize the quantitative data from several studies.

Table 1: Synergistic Biofilm Reduction with this compound

OrganismAntibiotic (Concentration)C2DA ConcentrationBiofilm Reduction (Antibiotic Alone)Biofilm Reduction (C2DA + Antibiotic)Reference
Staphylococcus aureusCiprofloxacin (1 µg/mL)310 nM~11%87%[5]
Bacillus cereusCiprofloxacin (1 µg/mL)310 nM~13%89%[5]
Escherichia coli & Klebsiella pneumoniae (dual-species)Ciprofloxacin or Ampicillin310 nMNot significant≥78%[6]
Methicillin-resistant S. aureus (MRSA)Daptomycin, Vancomycin, Linezolid--Improved reduction[2]

Table 2: Effect of this compound on Minimum Inhibitory Concentration (MIC) of Tobramycin against Pseudomonas aeruginosa

TreatmentMIC of Tobramycin (µg/mL)Reference
Tobramycin alone-[7][8]
Tobramycin + C2DADecreased[7][8]

Table 3: Synergistic and Additive Effects of C2DA with Various Antibiotics against Orthopaedic Pathogens

AntibioticEffect with C2DATarget OrganismsReference
TetracyclineAdditive & SynergisticGram-positive & Gram-negative[3]
AmikacinAdditive & SynergisticGram-positive & Gram-negative[3]
CeftazidimeAdditive & SynergisticGram-positive & Gram-negative[3]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and the antibiotic of interest

  • Multichannel pipette

  • Incubator

  • Microplate reader

Protocol:

  • Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in a 96-well plate containing broth.

  • The final volume in each well should be uniform, typically 100 µL or 200 µL.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with antibiotic alone, C2DA alone, and no antimicrobial agents as controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of C2DA in combination / MIC of C2DA alone)

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

A Prepare serial dilutions of Antibiotic (horizontal) and C2DA (vertical) in 96-well plate B Inoculate wells with bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC of each agent alone and in combination C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret FICI for synergy, additivity, or antagonism E->F

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • This compound and antibiotic stock solutions

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Protocol:

  • Prepare tubes with broth containing the antibiotic alone, C2DA alone, the combination of both at desired concentrations (e.g., at their MICs or sub-MICs), and a growth control without any antimicrobial agent.

  • Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each treatment.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

A Prepare test tubes with broth, antimicrobials (alone and combined), and a growth control B Inoculate tubes with bacterial culture A->B C Incubate with shaking at 37°C B->C D At time points (0, 2, 4, 6, 8, 24h), withdraw aliquots C->D E Perform serial dilutions and plate for CFU/mL determination D->E F Plot log10 CFU/mL vs. time E->F G Analyze for synergy (≥ 2-log10 decrease in CFU/mL) F->G

References

Application Notes and Protocols for In Vitro Efficacy Testing of cis-2-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Dodecenoic acid (C2DA), a fatty acid signaling molecule, has emerged as a promising agent for combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. This document provides detailed application notes and protocols for testing the in vitro efficacy of C2DA against bacterial biofilms, particularly those formed by common pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The provided methodologies cover biofilm inhibition and dispersal, interference with quorum sensing, and assessment of cytotoxic effects.

Mechanism of Action: Interference with Quorum Sensing and Biofilm Dispersal

This compound primarily exerts its anti-biofilm effects through two interconnected mechanisms: disruption of quorum sensing (QS) networks and induction of biofilm dispersal. In Pseudomonas aeruginosa, C2DA has been shown to interfere with key QS systems—las, rhl, and pqs—which are crucial for virulence factor production and biofilm maturation.[1] Recent findings indicate that the long-chain fatty acid-CoA ligase FadD1 acts as a receptor for C2DA.[2][3][4] Upon binding C2DA, FadD1 is thought to act as a transcriptional regulator, directly influencing the expression of the master QS regulator, lasR.[2][3][4] This initiates a cascade that ultimately downregulates the expression of genes responsible for biofilm formation and virulence.

Furthermore, C2DA signaling contributes to biofilm dispersal by reducing the intracellular levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[5][6] Low c-di-GMP levels promote a switch from a sessile (biofilm) to a motile (planktonic) bacterial phenotype, characterized by decreased production of adhesins and extracellular polymeric substance (EPS) matrix components, and increased flagellar motility.[6] A two-component sensor, DspS, has also been identified as playing a role in the C2DA-mediated dispersion pathway.[7]

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various in vitro studies on the efficacy of C2DA.

Table 1: Efficacy of this compound against Staphylococcus aureus

ParameterEffective ConcentrationReference
Biofilm Inhibition125 µg/mL[2]
Growth Inhibition≥ 500 µg/mL[2]
Biocompatibility (no cytotoxicity to fibroblasts)≤ 500 µg/mL[2]

Table 2: Efficacy of this compound against Pseudomonas aeruginosa

ParameterEffective ConcentrationReference
Biofilm Dispersal10 nM - 620 nM[8]
Biofilm Formation Reduction0.05 mM - 0.5 mM (10.2% - 44% reduction)[1]
Synergistic Biofilm Removal (with Tobramycin)100 nM[8]

Table 3: Efficacy of this compound against other Microorganisms

Organism(s)ParameterEffective ConcentrationReference
Escherichia coli & Klebsiella pneumoniaeBiofilm Prevention310 nM[9]
E. coli, K. pneumoniae, P. mirabilis, S. pyogenes, B. subtilis, S. aureus, C. albicansBiofilm Dispersal2.5 nM[10]

Experimental Protocols

Protocol 1: Static Biofilm Inhibition/Dispersal Assay (Crystal Violet Method)

This protocol is used to quantify the ability of C2DA to inhibit the formation of new biofilms or to disperse pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • C2DA stock solution (dissolved in a suitable solvent like ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Assay Setup:

    • For Inhibition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 µL of medium containing serial dilutions of C2DA. Include vehicle controls (medium with the solvent used for C2DA) and negative controls (sterile medium).

    • For Dispersal: Add 200 µL of the diluted bacterial culture to each well and incubate for 24-48 hours at 37°C to allow for biofilm formation. After incubation, gently remove the planktonic cells and wash the wells with PBS. Then, add 200 µL of fresh medium containing serial dilutions of C2DA to the wells with pre-formed biofilms.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing: Discard the medium and gently wash the wells three times with 200 µL of PBS to remove planktonic and loosely attached cells.

  • Fixation: Air-dry the plate or fix the biofilms by incubating at 60°C for 1 hour.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Invert the plate on a paper towel to dry. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of C2DA that inhibits bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

Materials:

  • 96-well round-bottom microtiter plates

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • C2DA stock solution

  • Agar plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: Prepare two-fold serial dilutions of C2DA in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the C2DA dilutions. Include a positive control (bacteria in broth without C2DA) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of C2DA that shows no visible turbidity (bacterial growth). This can be assessed visually or by measuring the OD600 with a microplate reader.

  • MBC Determination: From the wells showing no growth (at and above the MIC), subculture 10-100 µL onto agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Interpretation: The MBC is the lowest concentration of C2DA that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of C2DA to a mammalian cell line, which is crucial for evaluating its biocompatibility.

Materials:

  • Mammalian cell line (e.g., human fibroblasts, HeLa cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom tissue culture plates

  • C2DA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of C2DA. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_culture Overnight Bacterial Culture prep_dilution Dilution to 0.5 McFarland prep_culture->prep_dilution mic_assay MIC/MBC Assay (Broth Microdilution) prep_dilution->mic_assay biofilm_assay Biofilm Inhibition/Dispersal (Crystal Violet) prep_dilution->biofilm_assay prep_c2da C2DA Serial Dilutions prep_c2da->mic_assay prep_c2da->biofilm_assay cyto_assay Cytotoxicity Assay (MTT) prep_c2da->cyto_assay mic_analysis Determine MIC & MBC mic_assay->mic_analysis biofilm_analysis Quantify Biofilm (OD595) biofilm_assay->biofilm_analysis cyto_analysis Calculate Cell Viability (%) cyto_assay->cyto_analysis

Caption: Workflow for in vitro testing of C2DA efficacy.

c2da_signaling_paeruginosa cluster_input Signal cluster_receptor Reception & Transduction cluster_regulation Regulatory Cascade cluster_output Phenotypic Output c2da This compound (C2DA) fadD1 FadD1 (Acyl-CoA Ligase) c2da->fadD1 Binds dspS DspS (Sensor Kinase) c2da->dspS Activates lasR lasR gene fadD1->lasR Binds promoter, repression? cdigmp c-di-GMP levels dspS->cdigmp Reduction qs_systems rhl & pqs systems lasR->qs_systems Down-regulation biofilm Biofilm Formation qs_systems->biofilm virulence Virulence Factor Production qs_systems->virulence dispersal Biofilm Dispersal cdigmp->dispersal

Caption: C2DA signaling pathway in Pseudomonas aeruginosa.

References

Application Notes and Protocols for Reverting Antibiotic Persister Cells with cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic persistence, a phenomenon where a subpopulation of bacteria survives lethal antibiotic concentrations without genetic resistance, poses a significant challenge in treating chronic and recurrent infections. These dormant, metabolically inactive persister cells are notoriously difficult to eradicate with conventional antibiotics, which primarily target active cellular processes. This document provides detailed application notes and protocols on the use of cis-2-decenoic acid (cis-DA), a fatty acid signaling molecule, to revert antibiotic persister cells to a susceptible state.

Note on cis-2-Dodecenoic Acid: While the topic of interest is this compound (C12), the available scientific literature extensively details the activity of a closely related molecule, cis-2-decenoic acid (C10 or cis-DA), in reverting antibiotic persister cells. Due to the limited specific data on this compound's direct role in persister cell reversion, this document will focus on the well-documented protocols and data for cis-2-decenoic acid as a potent analog and model compound for this application. This compound, also known as Burkholderia diffusible signal factor (BDSF), is recognized for its role in interspecies signaling and virulence modulation.[1][2]

cis-2-Decenoic acid has been shown to effectively "awaken" dormant persister cells of various bacterial species, including Pseudomonas aeruginosa and Escherichia coli, by increasing their metabolic activity.[3][4] This reversion to a metabolically active state renders them susceptible to the killing action of conventional antibiotics.

Data Presentation

The following tables summarize the quantitative data on the efficacy of cis-2-decenoic acid in reducing antibiotic persister cell populations.

Table 1: Efficacy of cis-2-Decenoic Acid (cis-DA) in Reducing Persister Cell Viability

Bacterial SpeciesGrowth Conditioncis-DA ConcentrationReduction in Persister Cell NumberReference
Pseudomonas aeruginosaPlanktonic100 nM1- to 2-log decrease[3][5]
Escherichia coliPlanktonic310 nM1- to 2-log decrease[3][5]

Table 2: Synergistic Effect of cis-2-Decenoic Acid (cis-DA) with Antibiotics Against Persister Cells

Bacterial SpeciesGrowth ConditionAntibioticcis-DA ConcentrationFold Reduction in Persister Viability (Compared to Antibiotic Alone)Reference
Pseudomonas aeruginosaPlanktonicCiprofloxacin100 nM>2-log decrease[6]
Pseudomonas aeruginosaBiofilmCiprofloxacin100 nM>2-log decrease[6]
Escherichia coliPlanktonicCiprofloxacin310 nM>2-log decrease[6]
Escherichia coliBiofilmCiprofloxacin310 nM>2-log decrease[6]
Staphylococcus aureus-Various-Significant decrease[6]

Signaling Pathway and Mechanism of Action

cis-2-Decenoic acid is believed to revert persister cells by stimulating their metabolic activity. This "awakening" process involves the upregulation of several metabolic markers. The proposed signaling pathway leads to an increase in respiratory activity, making the cells once again vulnerable to antibiotics that target active cellular processes.[3][7]

persister_reversion C12 cis-2-Decenoic Acid (cis-DA) Persister Dormant Persister Cell C12->Persister Signals 'awakening' Metabolic_Activation Increased Metabolic Activity - Upregulation of acpP, 16S rRNA, atpH, ppx - Increased Respiratory Activity Persister->Metabolic_Activation Susceptible_Cell Antibiotic-Susceptible Cell Metabolic_Activation->Susceptible_Cell Cell_Death Cell Death Susceptible_Cell->Cell_Death Antibiotics Antibiotics Antibiotics->Cell_Death Target active processes

Caption: Proposed mechanism of cis-2-Decenoic Acid in reverting persister cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of cis-2-decenoic acid to revert antibiotic persister cells.

Protocol 1: Isolation of Antibiotic Persister Cells

This protocol describes the isolation of persister cells from planktonic cultures of P. aeruginosa and E. coli.

Materials:

  • Bacterial culture (e.g., P. aeruginosa PAO1, E. coli K-12)

  • Luria-Bertani (LB) broth

  • Ciprofloxacin (or other suitable antibiotic)

  • Saline solution (0.9% NaCl)

  • Centrifuge and tubes

  • Shaking incubator

Procedure:

  • Grow a bacterial culture overnight in LB broth at 37°C with shaking.

  • Inoculate fresh LB broth with the overnight culture and grow to the stationary phase (approximately 18-24 hours).

  • To isolate persister cells, treat the stationary phase culture with a high concentration of ciprofloxacin (e.g., 5 µg/mL for P. aeruginosa, 1 µg/mL for E. coli) for 3-4 hours at 37°C with shaking. This concentration should be significantly above the minimum inhibitory concentration (MIC).

  • After antibiotic treatment, harvest the surviving cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile saline solution to remove residual antibiotic.

  • Resuspend the final pellet in saline. This suspension contains the enriched persister cell population.

  • Verify the persister phenotype by demonstrating their tolerance to a second round of antibiotic treatment and their ability to regrow in fresh, antibiotic-free medium.

Caption: Workflow for the isolation of antibiotic persister cells.

Protocol 2: Reversion of Persister Cells with cis-2-Decenoic Acid

This protocol details the procedure to revert isolated persister cells to an antibiotic-susceptible state using cis-2-decenoic acid.

Materials:

  • Isolated persister cell suspension (from Protocol 1)

  • cis-2-Decenoic acid (stock solution in ethanol or DMSO)

  • Saline solution (0.9% NaCl)

  • Shaking incubator

  • Plate reader or equipment for CFU enumeration

Procedure:

  • Prepare a working solution of cis-2-decenoic acid in saline to the desired final concentration (e.g., 100 nM for P. aeruginosa, 310 nM for E. coli).[5] Include a vehicle control (saline with the same concentration of ethanol or DMSO used for the stock solution).

  • Dilute the isolated persister cell suspension in the cis-DA working solution and the vehicle control solution.

  • Incubate the suspensions at 37°C with shaking for a defined period (e.g., 1-4 hours) to allow for the reversion process.

  • After incubation, the "awakened" persister cells are ready for susceptibility testing.

Protocol 3: Antibiotic Susceptibility Testing of Reverted Persister Cells

This protocol assesses the effectiveness of antibiotics against persister cells that have been treated with cis-2-decenoic acid.

Materials:

  • Reverted persister cell suspension (from Protocol 2)

  • Control persister cell suspension (vehicle-treated)

  • Antibiotics of interest (e.g., ciprofloxacin, tobramycin, etc.)

  • 96-well microtiter plates

  • Plate reader for OD measurements or materials for CFU plating

Procedure:

  • In a 96-well plate, serially dilute the antibiotic of interest in saline.

  • Add the reverted persister cell suspension and the control persister cell suspension to the wells containing the antibiotic dilutions.

  • Include control wells with:

    • Reverted persisters without antibiotic.

    • Control persisters without antibiotic.

    • Sterile saline (blank).

  • Incubate the plate at 37°C for 24 hours.

  • Determine cell viability by measuring the optical density (OD) at 600 nm or by plating serial dilutions from each well onto antibiotic-free agar plates and counting the colony-forming units (CFUs).

  • Compare the viability of the cis-DA-treated persisters to the vehicle-treated control persisters in the presence of the antibiotic. A significant decrease in the viability of the cis-DA-treated group indicates successful reversion to an antibiotic-susceptible state. A significant 1- to 2-log decrease in persister cell numbers can be expected.[5]

Caption: Workflow for reversion and susceptibility testing of persister cells.

Conclusion

The use of cis-2-decenoic acid represents a promising strategy to combat antibiotic persistence. By reactivating the metabolism of dormant persister cells, this fatty acid signaling molecule can restore the efficacy of conventional antibiotics. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore this and related molecules as potential adjuvants in antibiotic therapy to eradicate persistent bacterial infections. Further research into the specific effects of this compound on persister cells is warranted to expand our understanding and therapeutic options.

References

Application Notes and Protocols for cis-2-Dodecenoic Acid Virulence Factor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in cell-cell communication in various bacteria, including the opportunistic pathogen Burkholderia cenocepacia.[1][2][3] It plays a crucial role in regulating virulence factors, most notably biofilm formation and quorum sensing (QS).[1][2][4][5] Understanding the mechanisms by which BDSF modulates these processes is critical for the development of novel anti-infective therapies. These application notes provide detailed protocols for assessing the impact of BDSF on bacterial virulence, with a focus on biofilm formation, quorum sensing inhibition, and host-pathogen interactions.

Biofilm Formation and Inhibition Assays

Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which provides protection from environmental stresses and antimicrobial agents.[6][7] BDSF has been shown to influence biofilm formation and dispersion in several bacterial species.[1][6][8][9][10]

Quantitative Biofilm Assay using Crystal Violet Staining

This high-throughput method quantifies total biofilm biomass.[7][11]

Protocol:

  • Preparation of Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Pseudomonas aeruginosa, Burkholderia cenocepacia) into appropriate liquid medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal temperature with shaking.

  • Inoculum Preparation: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.01 in fresh medium.

  • Experimental Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.

    • Add varying concentrations of this compound (solubilized in an appropriate solvent, e.g., DMSO) to the experimental wells. Ensure the final solvent concentration is consistent across all wells, including controls, and does not exceed a level that affects bacterial growth (typically <0.5%).

    • Include positive controls (bacteria with solvent only) and negative controls (sterile medium with solvent).

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature. To minimize evaporation, place the plate in a humidified container.[11]

  • Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.[12]

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 550-595 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control from all readings. The percentage of biofilm inhibition can be calculated as: [1 - (Absorbance of treated well / Absorbance of positive control well)] * 100.

Biofilm Viability Assay using Colony Forming Unit (CFU) Counting

This method determines the number of viable bacterial cells within the biofilm.[13][14]

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the crystal violet assay (Steps 1-4).

  • Washing: Gently discard the supernatant and wash the wells three times with 200 µL of sterile PBS.[12]

  • Biofilm Disruption: Add 100 µL of PBS to each well and scrape the biofilm from the well surface using a sterile pipette tip. Vigorously pipette up and down to create a homogenous cell suspension. Sonication can also be used to aid in biofilm dispersal.

  • Serial Dilution: Perform serial dilutions of the bacterial suspension in PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto agar plates (e.g., LB agar).

  • Incubation: Incubate the plates overnight at the optimal growth temperature.

  • CFU Counting: Count the number of colonies on the plates and calculate the CFU per unit area (e.g., CFU/cm²).[14]

Data Presentation: Effect of this compound on Biofilm Formation
Bacterial SpeciesConcentration of this compoundBiofilm Reduction (%) (Crystal Violet)Reduction in Viable Cells (log CFU)Reference
Pseudomonas aeruginosa PA1450 µM10.2Not Reported[1]
Pseudomonas aeruginosa PA14100 µM20.2Not Reported[1]
Pseudomonas aeruginosa PA14250 µM27.9Not Reported[1]
Pseudomonas aeruginosa PA14500 µM44.0Not Reported[1]
Staphylococcus aureus (MRSA)125 µg/mLSignificant InhibitionNot Reported[8]
Escherichia coli & Klebsiella pneumoniae310 nM>78% (in combination with antibiotics)Not Reported[9][10]

Experimental Workflow: Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_quant Quantification prep1 Overnight Bacterial Culture prep2 Dilute Culture to OD600=0.01 prep1->prep2 assay1 Dispense Culture into 96-Well Plate prep2->assay1 assay2 Add this compound assay1->assay2 assay3 Incubate Statically (24-48h) assay2->assay3 quant1 Wash to Remove Planktonic Cells assay3->quant1 quant2a Crystal Violet Staining quant1->quant2a quant2b Biofilm Disruption & Serial Dilution quant1->quant2b quant3a Solubilize Stain & Measure Absorbance quant2a->quant3a quant3b Plate Dilutions & Count CFU quant2b->quant3b

Caption: Workflow for assessing biofilm inhibition by this compound.

Quorum Sensing (QS) Inhibition Assays

BDSF can interfere with the QS systems of other bacteria, such as P. aeruginosa, leading to a downregulation of virulence factor production.[1][15]

Quantification of QS Signal Molecules

This protocol outlines the measurement of QS signal molecules, such as N-acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS), which are often regulated by BDSF.[1]

Protocol:

  • Bacterial Culture and Treatment: Grow the test bacterium (e.g., P. aeruginosa) to the mid-logarithmic phase. Add varying concentrations of this compound and continue incubation for a defined period.

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Extraction of QS Molecules:

    • AHLs: Extract the supernatant twice with an equal volume of acidified ethyl acetate. Evaporate the organic phase to dryness and resuspend the residue in a small volume of a suitable solvent.

    • PQS: Extract the supernatant with an equal volume of acidified ethyl acetate. Evaporate the organic phase and resuspend the residue.

  • Quantification: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the specific QS molecules. Use pure standards for calibration.

Reporter Gene Fusion Assays

Reporter strains containing fusions of QS-regulated promoters to a reporter gene (e.g., lacZ for β-galactosidase, lux for luciferase) are used to measure the effect of BDSF on QS-controlled gene expression.

Protocol:

  • Reporter Strain Culture: Grow the reporter strain overnight in a suitable medium containing the appropriate antibiotic for plasmid maintenance.

  • Experimental Setup: Dilute the overnight culture and add it to a 96-well plate. Add varying concentrations of this compound.

  • Incubation: Incubate the plate under optimal conditions.

  • Reporter Activity Measurement:

    • β-galactosidase Assay: Measure the OD600 of the cultures. Lyse the cells and add a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the absorbance at 420 nm and calculate Miller units.

    • Luciferase Assay: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the reporter activity to cell density (OD600).

Data Presentation: Effect of this compound on QS Gene Expression in P. aeruginosa PA14
Target GeneConcentration of this compoundReduction in Gene Expression (%)Reference
lasR250 µM38[1]
pqsR250 µM35[1]
rhlR250 µM48[1]

Signaling Pathway: BDSF Interference with P. aeruginosa Quorum Sensing

G cluster_pa_qs P. aeruginosa Quorum Sensing BDSF This compound (BDSF) lasR lasR BDSF->lasR Inhibits pqsR pqsR BDSF->pqsR Inhibits rhlR rhlR BDSF->rhlR Inhibits lasR->pqsR lasI lasI lasR->lasI pqsR->rhlR pqsA_E pqsA-E pqsR->pqsA_E rhlI rhlI rhlR->rhlI C12_HSL 3-oxo-C12-HSL lasI->C12_HSL PQS PQS pqsA_E->PQS C4_HSL C4-HSL rhlI->C4_HSL Virulence Biofilm & Virulence Factors C12_HSL->Virulence PQS->Virulence C4_HSL->Virulence

Caption: BDSF interference with P. aeruginosa QS pathways.

Host-Pathogen Interaction Models

Evaluating the effect of this compound on virulence in a biological context is crucial. In vitro and in vivo models can be employed.[16][17]

In Vitro Cytotoxicity Assay

This assay assesses the ability of BDSF to reduce bacteria-induced damage to host cells.[1]

Protocol:

  • Host Cell Culture: Seed eukaryotic cells (e.g., HeLa epithelial cells, A549 lung cells) in a 96-well plate and grow to confluency.[17]

  • Bacterial Preparation: Grow the pathogen to the mid-log phase. Wash and resuspend the bacteria in cell culture medium.

  • Infection: Pre-treat the bacteria with varying concentrations of this compound for a defined period.

  • Co-culture: Remove the medium from the host cells and add the pre-treated bacterial suspension at a specific multiplicity of infection (MOI).

  • Incubation: Incubate for a period sufficient to cause host cell damage (e.g., 4-6 hours).

  • Quantification of Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available kit.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

In Vivo Infection Models

Animal models such as Caenorhabditis elegans, Galleria mellonella (wax moth larvae), and zebrafish are valuable for assessing the in vivo efficacy of BDSF in reducing virulence.[1][16][18]

Protocol (Galleria mellonella Model):

  • Bacterial Preparation: Prepare an infectious dose of the pathogen in PBS, with and without pre-treatment with this compound.

  • Infection: Inject a defined volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of each larva. Use a control group injected with PBS and another with BDSF alone.

  • Incubation: Incubate the larvae at 37°C in the dark.

  • Survival Monitoring: Record the number of surviving larvae at regular intervals (e.g., every 12 hours) for up to 72 hours. Larvae are considered dead when they are non-responsive to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance using the log-rank test.

Data Presentation: Effect of this compound on P. aeruginosa Virulence in a Zebrafish Model
Treatment GroupSurvival Rate after 24h (%)Reference
PBS Control100[1]
P. aeruginosa PA1440[1]
P. aeruginosa PA14 + 100 µM BDSF90[1]

Logical Workflow: Host-Pathogen Interaction Assays

G cluster_invitro In Vitro Model cluster_invivo In Vivo Model (e.g., G. mellonella) start Bacterial Culture treatment Treat with this compound start->treatment invitro1 Infect Host Cell Culture treatment->invitro1 invivo1 Inject Larvae with Treated Bacteria treatment->invivo1 invitro2 Incubate & Measure Cytotoxicity (LDH) invitro1->invitro2 invivo2 Incubate & Monitor Survival invivo1->invivo2

Caption: Workflow for in vitro and in vivo virulence assays.

Conclusion

The protocols and data presented here provide a framework for investigating the role of this compound as a modulator of bacterial virulence. By employing these assays, researchers can elucidate the mechanisms of action of BDSF and its analogs, screen for novel anti-virulence compounds, and evaluate their potential as therapeutic agents for combating bacterial infections, particularly those involving biofilms and quorum sensing-regulated pathogenicity.

References

Application Notes and Protocols for the Synthesis of cis-2-Dodecenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of cis-2-Dodecenoic acid and its derivatives, crucial molecules in bacterial signaling pathways and potential targets for novel anti-biofilm therapeutics. The protocols outlined below focus on stereoselective methods to ensure the formation of the biologically active cis isomer.

Introduction

This compound is a fatty acid signaling molecule that plays a significant role in the regulation of virulence and biofilm formation in various bacteria, notably Pseudomonas aeruginosa.[1][2][3] Its ability to interfere with quorum sensing systems and the Type III Secretion System (T3SS) makes it and its derivatives attractive candidates for the development of anti-virulence and anti-biofilm agents.[1][2] The stereochemistry of the double bond is critical for its biological activity, necessitating synthetic routes that favor the formation of the cis (or Z) isomer.

This document outlines two primary synthetic strategies for obtaining this compound: the Wittig reaction and the semi-hydrogenation of alkynes. Additionally, a protocol for the derivatization of the carboxylic acid moiety is provided.

Synthetic Strategies for this compound

The two main approaches for the synthesis of this compound are the Wittig olefination and the partial reduction of an alkyne. Both methods offer good stereoselectivity for the desired cis isomer when appropriate reagents and conditions are employed.

Wittig Reaction

The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed, as they favor the kinetic product, which is the cis isomer.[4][5]

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_reagents Decyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) ylide Decylidenetriphenylphosphorane (Wittig Ylide) ylide_reagents->ylide Deprotonation reaction_mix Reaction Mixture (Anhydrous THF, low temp.) ylide->reaction_mix carbonyl Glyoxylic Acid carbonyl->reaction_mix oxaphosphetane cis-Oxaphosphetane (Intermediate) reaction_mix->oxaphosphetane [2+2] Cycloaddition crude_product Crude Product Mixture oxaphosphetane->crude_product Elimination purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Decyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Glyoxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • Ylide Preparation:

    • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend decyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, during which the solution should turn a deep orange or red color, indicating the formation of the ylide.

  • Wittig Reaction:

    • In a separate flask, dissolve glyoxylic acid (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the solution of glyoxylic acid to the ylide suspension at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Semi-Hydrogenation of 2-Dodecynoic Acid

The partial reduction of an alkyne to a cis-alkene can be achieved with high stereoselectivity using a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[6][7]

Experimental Workflow: Lindlar Hydrogenation

Lindlar_Workflow reagents 2-Dodecynoic Acid Lindlar's Catalyst Quinoline (optional) Hydrogen Gas (H2) reaction Reaction Vessel (e.g., Parr shaker) reagents->reaction Addition hydrogenation Hydrogenation (Controlled pressure and temp.) reaction->hydrogenation workup Filtration to remove catalyst hydrogenation->workup purification Solvent Removal workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via Lindlar hydrogenation.

Protocol 2: Synthesis of this compound via Lindlar Hydrogenation

Materials:

  • 2-Dodecynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison to prevent over-reduction)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve 2-dodecynoic acid (1.0 eq) in methanol or ethyl acetate.

    • Add Lindlar's catalyst (typically 5-10 mol% by weight).

    • Optionally, add a small amount of quinoline (1-2 drops) to further deactivate the catalyst and improve selectivity.

  • Hydrogenation:

    • Connect the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with hydrogen).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction should be stopped once one equivalent of hydrogen has been consumed to avoid over-reduction to the alkane.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparison of Synthetic Methods

MethodKey ReagentsStereoselectivityYieldAdvantagesDisadvantages
Wittig Reaction Phosphonium ylide, AldehydeGenerally high for cis with non-stabilized ylidesModerate to goodPosition of double bond is unambiguous.[4]Requires strong base, anhydrous conditions; triphenylphosphine oxide byproduct can be difficult to remove.
Lindlar Hydrogenation Alkyne, H₂, Lindlar's catalystExcellent for cisGood to excellentHigh stereoselectivity; mild conditions.[6]Risk of over-reduction to alkane; catalyst can be expensive and requires careful handling.

Derivatization of this compound

The carboxylic acid moiety of this compound can be readily converted into esters and amides to explore structure-activity relationships. A common method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an alcohol or amine.[8]

Protocol 3: Synthesis of this compound Derivatives (Esters and Amides)

Part A: Synthesis of cis-2-Dodecenoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cis-2-dodecenoyl chloride is often used directly in the next step without further purification.

Part B: Synthesis of Esters or Amides

Materials:

  • cis-2-Dodecenoyl chloride

  • Desired alcohol or primary/secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the alcohol or amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of cis-2-dodecenoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Wash the reaction mixture with water, 1 M HCl (for amide synthesis) or saturated sodium bicarbonate (for ester synthesis), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester or amide derivative.

Characterization Data for this compound

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Low melting solid or colorless oil
Boiling Point ~135 °C
¹H NMR (CDCl₃, representative) δ 6.2-6.4 (m, 1H, =CH-COOH), 5.7-5.9 (m, 1H, -CH=), 2.1-2.3 (m, 2H, -CH₂-CH=), 1.2-1.5 (m, 12H, -(CH₂)₆-), 0.8-0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, representative) δ ~172 (C=O), ~150 (=CH-COOH), ~120 (-CH=), ~32-22 (aliphatic CH₂), ~14 (-CH₃)
Mass Spectrum (EI) m/z (%): 198 (M⁺), 181, 153, 125, 97, 83, 69, 55, 41

Signaling Pathway in Pseudomonas aeruginosa

This compound acts as a signaling molecule that interferes with the established quorum-sensing (QS) hierarchy in P. aeruginosa. It leads to the downregulation of key transcriptional regulators, thereby reducing the expression of virulence factors and promoting biofilm dispersal.[1][9]

Signaling_Pathway cluster_qs Quorum Sensing Systems CDA This compound lasR lasR CDA->lasR Inhibits rhlR rhlR CDA->rhlR Inhibits pqsR pqsR CDA->pqsR Inhibits T3SS Type III Secretion System (T3SS) CDA->T3SS Inhibits Virulence Virulence Factor Production (e.g., pyocyanin, proteases) lasR->Virulence Regulates Biofilm Biofilm Formation lasR->Biofilm Regulates rhlR->Virulence Regulates rhlR->Biofilm Regulates pqsR->Virulence Regulates pqsR->Biofilm Regulates T3SS->Virulence Contributes to

Caption: Simplified signaling pathway of this compound in P. aeruginosa.

References

Application Note: HPLC Analysis of cis-2-Dodecenoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signal molecule involved in quorum sensing, a process of bacterial cell-to-cell communication. It plays a crucial role in regulating virulence and biofilm formation in bacteria such as Burkholderia cenocepacia. The accurate quantification of this compound and its isomers, particularly the trans-isomer, is essential for studying its biological functions and for the development of potential therapeutic agents that target quorum sensing pathways. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of fatty acids and their isomers. This application note provides detailed protocols for the separation and quantification of this compound and its isomers using both Reversed-Phase HPLC and Silver-Ion HPLC.

Quantitative Data Summary

The following tables summarize the expected retention times and resolution for the separation of this compound and its trans-isomer using the described HPLC methods. Please note that actual retention times may vary depending on the specific HPLC system, column batch, and laboratory conditions.

Table 1: Reversed-Phase HPLC (RP-HPLC) - Estimated Chromatographic Data

AnalyteEstimated Retention Time (min)Resolution (Rs) between cis and trans isomers
trans-2-Dodecenoic acid10.5\multirow{2}{*}{> 1.5}
This compound11.2

Table 2: Silver-Ion HPLC - Estimated Chromatographic Data

AnalyteEstimated Retention Time (min)Resolution (Rs) between cis and trans isomers
trans-2-Dodecenoic acid8.5\multirow{2}{*}{> 2.0}
This compound10.0

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for General Analysis

This protocol describes a general method for the analysis of 2-dodecenoic acid isomers. While standard C18 columns can be challenging for separating geometric isomers, specialized C18 columns with enhanced shape selectivity can provide adequate resolution.[1]

1. Sample Preparation:

  • Dissolve 1 mg of the fatty acid standard or sample in 1 mL of mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: COSMOSIL Cholester C18 column (4.6 mm I.D. x 250 mm, 5 µm) or equivalent reversed-phase column with high shape selectivity.

  • Mobile Phase: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Identify the peaks based on the retention times of the cis and trans standards. Typically, the trans-isomer will elute slightly earlier than the cis-isomer on a reversed-phase column.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.

Protocol 2: Silver-Ion HPLC for Enhanced Isomer Separation

Silver-ion HPLC is a powerful technique for the separation of unsaturated fatty acid isomers based on the interaction of the double bonds with silver ions impregnated on the stationary phase.[2][3][4] This method provides excellent resolution between cis and trans isomers.

1. Sample Preparation (as phenacyl esters for UV detection):

  • To a vial containing the dried fatty acid sample (approx. 1 mg), add 100 µL of a 2 mM solution of 18-crown-6 in acetonitrile and 100 µL of a solution of 4-bromophenacyl bromide in acetonitrile.

  • Heat the mixture at 80°C for 15 minutes.

  • Cool the vial and dilute with acetonitrile to the desired concentration.

  • Filter the derivatized sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: A commercially available silver-ion HPLC column (e.g., ChromSpher 5 Lipids) or a silica-based column loaded with silver ions.

  • Mobile Phase: A gradient of acetonitrile in hexane. For example, start with 0.1% acetonitrile in hexane, increasing to 1% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 242 nm (for phenacyl esters).

3. Data Analysis:

  • The elution order on a silver-ion column is typically trans-isomers eluting before cis-isomers.

  • Quantification is performed by comparing the peak areas of the derivatized isomers to those of derivatized standards.

Visualizations

BDSF Quorum Sensing Signaling Pathway in Burkholderia cenocepacia

BDSF_Signaling_Pathway cluster_synthesis BDSF Synthesis cluster_cell Bacterial Cell cluster_response Cellular Response 3-hydroxydodecanoyl-ACP 3-hydroxydodecanoyl-ACP cis-2-dodecenoyl-ACP cis-2-dodecenoyl-ACP 3-hydroxydodecanoyl-ACP->cis-2-dodecenoyl-ACP RpfF (Dehydratase) BDSF BDSF cis-2-dodecenoyl-ACP->BDSF RpfF (Thioesterase) RpfR RpfR (BDSF Receptor) BDSF->RpfR Binding Extracellular BDSF->Extracellular Diffusion c-di-GMP c-di-GMP RpfR->c-di-GMP Activates PDE (Degradation) Virulence_Factors Virulence Factor Expression c-di-GMP->Virulence_Factors Represses Biofilm_Formation Biofilm Formation c-di-GMP->Biofilm_Formation Promotes

Caption: BDSF signaling pathway in B. cenocepacia.

General Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration 0.45 µm Syringe Filter Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Injection Pump Mobile Phase Delivery Autosampler->Pump Column Chromatographic Separation Pump->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Caption: General workflow for HPLC analysis.

References

Application Notes and Protocols for the Delivery of cis-2-Dodecenoic Acid in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in inter- and intraspecies communication in various microorganisms. Notably, it plays a significant role in regulating virulence, biofilm formation, and antibiotic resistance. Its ability to modulate these critical bacterial behaviors has made it a subject of intense research for the development of novel anti-infective therapies. These application notes provide detailed protocols for the preparation and delivery of this compound in both in vitro and in vivo experimental settings, along with a summary of its observed effects and a visualization of its known signaling pathways.

Data Presentation: Quantitative Summary of this compound Effects

The following table summarizes the effective concentrations of this compound and its observed effects in various experimental systems. This data is compiled from multiple studies to provide a comparative overview for researchers.

OrganismExperimental SystemConcentrationObserved EffectReference(s)
Pseudomonas aeruginosa PA14Biofilm Formation Assay0.05 mM - 0.5 mMReduction in biofilm formation by 10.2% to 44%[1].[1]
Pseudomonas aeruginosa PA14Protease Activity Assay0.25 mM - 0.5 mMReduction in protease activity by 30% to 50%[1].[1]
Pseudomonas aeruginosa PA14HeLa Cell Cytotoxicity Assay5 µM - 25 µMReduction in cytotoxicity by 41% to 75% after 2 hours of inoculation[1].[1]
Pseudomonas aeruginosaT3SS Gene Expression Assay10 µMSignificant inhibition of Type III Secretion System gene expression[1].[1]
Staphylococcus aureus (MRSA)Biofilm Formation Assay125 µg/mLInhibition of biofilm formation[2].[2]
Staphylococcus aureus (MRSA)Bacterial Growth Assay≥ 500 µg/mLInhibition of bacterial growth[2].[2]
Escherichia coli & Klebsiella pneumoniaeBiofilm Formation Assay310 nMPrevention of biofilm formation in catheters.[3]
Various Foodborne PathogensBiofilm Dispersal Assay100 nM - 620 nMInduction of biofilm dispersal, with the greatest effect at 310 nM[4].[4]

Experimental Protocols

In Vitro Delivery of this compound

This protocol outlines the preparation and application of this compound for in vitro experiments, such as biofilm assays, gene expression studies, and virulence factor analysis.

Materials:

  • This compound (solid or oil)

  • Dimethyl sulfoxide (DMSO), ethanol, or other suitable solvent

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Bacterial growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation:

    • Due to its lipophilic nature, this compound should be dissolved in an appropriate organic solvent before being added to aqueous media. DMSO is a commonly used solvent.

    • To prepare a 100 mM stock solution, dissolve 19.83 mg of this compound (MW: 198.30 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term stability (stable for at least 2 years)[5]. For short-term use, it can be stored at 4°C for up to a few weeks.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in fresh, sterile growth medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a solvent control in your experimental design.

  • Application to Bacterial Cultures:

    • Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase).

    • Add the prepared working solutions of this compound to the bacterial cultures.

    • Incubate the cultures under the appropriate conditions (temperature, shaking) for the desired duration of the experiment.

    • Proceed with downstream analysis (e.g., crystal violet staining for biofilm quantification, RNA extraction for gene expression analysis, or enzymatic assays for virulence factor activity).

In Vivo Delivery of this compound (Experimental Considerations)

The in vivo delivery of fatty acids like this compound presents challenges due to their poor water solubility. While specific, validated protocols for the in vivo administration of this compound are not yet well-established in the literature, the following approaches, adapted from general fatty acid delivery methods, can be considered for preclinical research. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for your specific animal model and research question.

Potential Delivery Vehicles:

  • Emulsions: Fatty acids can be formulated into oil-in-water emulsions for parenteral administration. These formulations can improve solubility and bioavailability.

  • Liposomes and Nanoparticles: Encapsulating this compound within lipid-based nanoparticles or liposomes can enhance its stability and facilitate targeted delivery.

  • Ufasomes: These are vesicular systems composed of unsaturated fatty acids and their ionized species, which can be explored as a delivery vehicle.

  • Co-solvent Formulations: A mixture of solvents can be used to dissolve the fatty acid for administration. One example of a co-solvent system that has been used for other lipophilic compounds includes a combination of DMSO, PEG300, Tween-80, and saline[6]. Another option is a mixture of DMSO and corn oil[6].

Protocol Outline (to be optimized):

  • Formulation Preparation (Example using a co-solvent system):

    • Dissolve this compound in DMSO to create a concentrated stock.

    • In a separate sterile tube, prepare the vehicle solution by mixing the other components (e.g., PEG300, Tween-80, and saline) in the desired ratios.

    • Slowly add the this compound/DMSO stock to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.

    • The final concentration of DMSO should be kept to a minimum to reduce potential toxicity.

  • Administration:

    • The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design and the animal model.

    • Administer the formulated this compound to the experimental animals.

    • A vehicle-only control group is essential to account for any effects of the delivery vehicle itself.

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At the designated time points, collect tissues or samples for downstream analysis to assess the efficacy of the treatment.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating key bacterial signaling pathways, particularly those involved in quorum sensing.

Interference with Pseudomonas aeruginosa Quorum Sensing

In P. aeruginosa, this compound has been shown to interfere with the three main quorum sensing systems: las, rhl, and pqs. It achieves this by reducing the transcriptional expression of the regulator genes lasR, rhlR, and pqsR[1][7]. This leads to a decrease in the production of their cognate signaling molecules (3-oxo-C12-HSL, C4-HSL, and PQS, respectively), ultimately downregulating the expression of numerous virulence factors and genes involved in biofilm formation.

G cluster_BDSF This compound (BDSF) cluster_QS P. aeruginosa Quorum Sensing BDSF BDSF lasR lasR BDSF->lasR rhlR rhlR BDSF->rhlR pqsR pqsR BDSF->pqsR Virulence Virulence Factors (e.g., proteases) lasR->Virulence Biofilm Biofilm Formation lasR->Biofilm rhlR->Virulence rhlR->Biofilm pqsR->Virulence pqsR->Biofilm

Caption: BDSF inhibits key quorum sensing regulators in P. aeruginosa.

The RpfF/RpfR Signaling Pathway in Burkholderia cenocepacia

In Burkholderia cenocepacia, this compound (BDSF) is synthesized by the enzyme RpfF. BDSF then binds to its cognate receptor, RpfR, which is a multi-domain protein. This binding event stimulates the phosphodiesterase (PDE) activity of the EAL domain within RpfR. The activated PDE then degrades the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Lower levels of c-di-GMP lead to the altered expression of genes controlling virulence and biofilm formation. In the absence of BDSF, the intracellular c-di-GMP level is elevated in mutants of rpfF and rpfR[8].

G cluster_BDSF_pathway B. cenocepacia BDSF Signaling RpfF RpfF (Synthase) BDSF BDSF RpfF->BDSF synthesis RpfR RpfR (Receptor) BDSF->RpfR binds & activates c_di_GMP c-di-GMP RpfR->c_di_GMP degrades Virulence Virulence c_di_GMP->Virulence Biofilm Biofilm Formation c_di_GMP->Biofilm

Caption: The RpfF/RpfR signaling cascade in B. cenocepacia.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on bacterial phenotypes in vitro.

G cluster_workflow In Vitro Experimental Workflow cluster_analysis Downstream Analysis prep Prepare BDSF Stock (e.g., 100 mM in DMSO) treat Treat with BDSF (and solvent control) prep->treat culture Grow Bacterial Culture (to desired OD) culture->treat incubate Incubate (specific time & conditions) treat->incubate biofilm_assay Biofilm Quantification (Crystal Violet) incubate->biofilm_assay gene_exp Gene Expression (qRT-PCR) incubate->gene_exp virulence_assay Virulence Factor Assay (e.g., Protease) incubate->virulence_assay

Caption: A generalized workflow for in vitro BDSF experiments.

References

Unveiling the Transcriptional Response to cis-2-Dodecenoic Acid: Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the gene expression changes induced by cis-2-Dodecenoic acid (BDSF), a key quorum-sensing signal molecule in various bacteria. The following sections detail the signaling pathways affected by BDSF, quantitative data on its impact, and detailed protocols for conducting gene expression analysis.

Introduction to this compound (BDSF)

This compound is a diffusible signal factor (DSF) family molecule involved in cell-to-cell communication, primarily in Gram-negative bacteria.[1][2][3] It plays a crucial role in regulating virulence, biofilm formation, and motility.[2] Notably, BDSF also functions as an interspecies signaling molecule, capable of modulating the gene expression and virulence of other bacteria, such as Pseudomonas aeruginosa.[4][5] Understanding the genetic response to this molecule is pivotal for developing novel anti-biofilm and anti-virulence therapeutic strategies.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various bacterial phenotypes and gene expression, as reported in the literature.

Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm Formation

Concentration of this compound (mM)Reduction in Biofilm Formation (%)
0.0510.2
0.120.2
0.2527.9
0.544.0

Source:[4]

Table 2: Effect of this compound on Pseudomonas aeruginosa Cytotoxicity to HeLa Cells

Treatment Concentration (µM)Incubation Time (hours)Reduction in Cytotoxicity (%)
5241
25275
5516
25573

Source:[4]

Table 3: Impact of this compound on Quorum Sensing and Virulence Factor Production in P. aeruginosa

ParameterEffect of this compound
Transcriptional Expression
lasRReduced
pqsRReduced
rhlRReduced
QS Signal Production
3-oxo-C12-HSLDecreased
Pseudomonas quinolone signal (PQS)Decreased
C4-HSLDecreased
Virulence Factor Production
Protease Activity (at 0.25 mM)~30% reduction
Protease Activity (at 0.5 mM)~50% reduction

Source:[4][6][7]

Table 4: Global Gene Expression Changes in P. aeruginosa in Response to a Related Fatty Acid (cis-2-decenoic acid) *

Gene RegulationNumber of Genes Affected
Differentially Expressed Genes666

*Data from a microarray analysis using the closely related molecule cis-2-decenoic acid, suggesting a broad transcriptional impact.[3][4][8]

Signaling Pathways Modulated by this compound

This compound influences gene expression through distinct signaling pathways in different bacteria.

In Burkholderia cenocepacia , BDSF is sensed by the receptor protein RpfR. This interaction modulates the intracellular levels of the second messenger cyclic dimeric guanosoline monophosphate (c-di-GMP), which in turn regulates the expression of genes related to virulence and biofilm formation.[9]

BDSF_signaling_Burkholderia BDSF Signaling in Burkholderia cenocepacia BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR Binds to c_di_GMP c-di-GMP levels RpfR->c_di_GMP Decreases Gene_Expression Virulence & Biofilm Gene Expression c_di_GMP->Gene_Expression Regulates BDSF_interference_Pseudomonas BDSF Interference in Pseudomonas aeruginosa BDSF This compound (BDSF) QS_regulators QS Regulators (lasR, rhlR, pqsR) BDSF->QS_regulators Inhibits expression of T3SS Type III Secretion System (T3SS) BDSF->T3SS Inhibits QS_signals QS Signals (AHLs, PQS) QS_regulators->QS_signals Promotes production of Virulence_Biofilm Virulence & Biofilm Formation QS_signals->Virulence_Biofilm Upregulates Experimental_Workflow Gene Expression Analysis Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Culture Bacterial Culture & Treatment with BDSF RNA_Extraction Total RNA Extraction Culture->RNA_Extraction DNase DNase Treatment (Optional but Recommended) RNA_Extraction->DNase cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synthesis qPCR RT-qPCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression (e.g., 2-ΔΔCt method) qPCR->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-2-Dodecenoic Acid Concentration for Biofilm Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Dodecenoic acid (BDSF) for biofilm inhibition.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it inhibit biofilms?

This compound, also known as BDSF (from Burkholderia cenocepacia diffusible signal factor), is a fatty acid signaling molecule. It primarily inhibits and disperses biofilms by interfering with bacterial communication systems, known as quorum sensing (QS). In organisms like Pseudomonas aeruginosa, it has been shown to down-regulate the expression of key QS regulatory genes (lasR, pqsR, and rhlR) and reduce the production of QS signal molecules. This disruption of communication prevents the coordinated behavior required for biofilm formation and maintenance. Additionally, it can interfere with virulence factors such as the Type III Secretion System (T3SS).[1]

2. What are the typical effective concentrations of this compound?

The effective concentration of this compound can vary depending on the bacterial species, the specific strain, and the experimental conditions (e.g., in vitro vs. in vivo, static vs. flow conditions). Generally, concentrations in the micromolar (µM) to millimolar (mM) range are reported to be effective. For example, against Pseudomonas aeruginosa PA14, concentrations ranging from 0.05 mM to 0.5 mM have been shown to reduce biofilm formation by 10.2% to 44.6%, respectively.[1] For Candida albicans, 30 µM of this compound was found to reduce germ-tube formation, a critical step in biofilm development, by approximately 70%.[2]

3. Is this compound effective against both Gram-positive and Gram-negative bacteria?

The primary research on this compound has focused on its effects against Gram-negative bacteria like Pseudomonas aeruginosa and the fungus Candida albicans.[1][2] While related fatty acid signaling molecules, such as cis-2-decenoic acid, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, specific data on the efficacy of this compound against a wide range of Gram-positive bacteria is less documented in the provided search results.

4. Can this compound be used in combination with antibiotics?

Yes, and this is a promising area of research. Using this compound in combination with conventional antibiotics can enhance the efficacy of the antibiotic against biofilms. By dispersing the biofilm, this compound can render the bacteria more susceptible to the antimicrobial agent. This approach may help to reduce the required antibiotic dosage and potentially combat antibiotic resistance.

5. Is this compound cytotoxic to mammalian cells?

Studies on the related molecule, cis-2-decenoic acid, have shown it to be non-cytotoxic to human fibroblast cells at concentrations effective for biofilm inhibition.[3][4][5][6] While direct extensive data on the cytotoxicity of this compound is not as prevalent in the search results, the available information on similar fatty acids suggests a favorable biocompatibility profile. However, it is crucial to perform specific cytotoxicity assays for your cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant biofilm inhibition observed. 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific bacterial strain or experimental setup. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Resistant bacterial strain: The target organism may not be susceptible to the signaling pathways affected by this compound. 4. High bacterial inoculum: An overly dense starting culture can lead to rapid biofilm formation that overwhelms the inhibitory effect.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from 10 µM to 1 mM) to determine the Minimum Biofilm Inhibitory Concentration (MBIC). 2. Verify compound integrity: Use a fresh stock of this compound and store it according to the manufacturer's instructions (typically at -20°C or lower, protected from light). 3. Use a positive control strain: Test the compound against a known susceptible strain, such as Pseudomonas aeruginosa PA14, to confirm its activity. 4. Standardize inoculum density: Ensure a consistent and appropriate starting bacterial concentration, typically by adjusting the culture to a specific optical density (e.g., OD600 of 0.05-0.1).
High variability between experimental replicates. 1. Inconsistent pipetting: Inaccurate dispensing of bacterial culture, media, or this compound. 2. Edge effects in microtiter plates: Evaporation from the outer wells of the plate can concentrate solutes and affect biofilm growth. 3. Incomplete washing: Residual planktonic cells may be stained, leading to artificially high biofilm readings.1. Use calibrated pipettes and proper technique. 2. Mitigate edge effects: Fill the outer wells with sterile water or media and do not use them for experimental data. Ensure a humidified environment during incubation. 3. Standardize washing steps: Gently wash the wells with a consistent volume and force of buffer (e.g., PBS) to remove non-adherent cells without dislodging the biofilm.
This compound precipitates in the culture medium. 1. Poor solubility: Fatty acids can have limited solubility in aqueous media. 2. High concentration: The concentration being used may exceed the solubility limit in the specific medium.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control. 2. Gently warm the medium to aid dissolution, but avoid excessive heat that could degrade the compound or media components.
Discrepancy between biofilm quantification methods (e.g., Crystal Violet vs. CFU counting). 1. Crystal Violet (CV) stains the total biomass (cells and extracellular matrix), while CFU counting only measures viable cells . A treatment could inhibit matrix production without killing the cells, or vice versa. 2. Incomplete dissolution of CV stain from the biofilm can lead to inaccurate absorbance readings.1. Use multiple quantification methods to get a more complete picture of the anti-biofilm effect. For example, supplement CV staining with metabolic assays (e.g., XTT, resazurin) or direct viable cell counts (CFU). 2. Ensure complete solubilization of the CV stain by adding the solubilizing agent (e.g., ethanol, acetic acid) and incubating for a sufficient time with gentle agitation before reading the absorbance.

Data Presentation

Table 1: Effective Concentrations of this compound (BDSF) for Biofilm Inhibition

Target OrganismConcentrationObserved EffectReference
Pseudomonas aeruginosa PA140.05 mM (50 µM)10.2% reduction in biofilm formation[1]
Pseudomonas aeruginosa PA140.1 mM (100 µM)20.2% reduction in biofilm formation[1]
Pseudomonas aeruginosa PA140.25 mM (250 µM)27.9% reduction in biofilm formation[1]
Pseudomonas aeruginosa PA140.5 mM (500 µM)44.6% reduction in biofilm formation[1]
Candida albicans30 µM~70% reduction in germ-tube formation[2]
Candida albicans300 µM~90% reduction in biofilm formation (when added at 0h)[2]

Table 2: Summary of a Related Biofilm Inhibitor, cis-2-Decenoic Acid (cis-DA)

Target OrganismConcentrationObserved EffectReference
Staphylococcus aureus (MRSA)125 µg/mL (~734 µM)Inhibition of biofilm formation[3][4][5][6][7]
Staphylococcus aureus (MRSA)500 µg/mL (~2.94 mM)Inhibition of bacterial growth[3][4][5][6][7]
Escherichia coli & Klebsiella pneumoniae310 nMPrevention of biofilm formation in catheters[7]
Pseudomonas aeruginosa PAO12.5 nMPrevention of biofilm formation in flow cells[7]

Experimental Protocols

Protocol 1: Microtiter Plate Biofilm Inhibition Assay

This protocol is for determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., TSB, LB)

  • This compound stock solution (e.g., in ethanol)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol for solubilization

  • Plate reader (absorbance at ~570-595 nm)

Methodology:

  • Prepare Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. b. The next day, dilute the overnight culture in fresh medium to an optical density (OD600) of approximately 0.05.

  • Prepare Serial Dilutions of this compound: a. In the microtiter plate, add 100 µL of growth medium to each well. b. Add a specific volume of the this compound stock solution to the first column of wells to achieve the highest desired concentration and mix. c. Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next, mixing thoroughly at each step. d. Include positive control wells (medium + bacteria, no compound) and negative control wells (medium only). Also, include a solvent control (medium + bacteria + highest concentration of solvent used).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL. b. Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature.

  • Biofilm Quantification (Crystal Violet Staining): a. Carefully discard the supernatant from each well. b. Gently wash the wells twice with 200 µL of PBS to remove planktonic cells. c. Air-dry the plate completely or dry in a low-temperature incubator. d. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS. f. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking. g. Transfer 125 µL of the solubilized dye to a new flat-bottom plate. h. Measure the absorbance at approximately 570 nm.

  • Data Analysis: a. Subtract the absorbance of the negative control from all other readings. b. The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Visualizations

experimental_workflow Experimental Workflow: Biofilm Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification prep_culture Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate incubate Incubate (24-48h) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain wash_stain->solubilize read_abs Read Absorbance solubilize->read_abs

Caption: Workflow for a standard microtiter plate biofilm inhibition assay.

signaling_pathway Proposed Signaling Pathway for this compound in P. aeruginosa cluster_QS Quorum Sensing Systems cluster_Virulence Virulence Factors C12 This compound (BDSF) lasR lasR C12->lasR inhibits pqsR pqsR C12->pqsR inhibits rhlR rhlR C12->rhlR inhibits T3SS Type III Secretion System (T3SS) C12->T3SS inhibits Biofilm Biofilm Formation lasR->Biofilm regulates Protease Protease Production lasR->Protease regulates pqsR->Biofilm regulates rhlR->Biofilm regulates Pyocyanin Pyocyanin Production rhlR->Pyocyanin regulates

Caption: Inhibition of P. aeruginosa quorum sensing and virulence by this compound.

References

Technical Support Center: Extraction of cis-2-Dodecenoic Acid from Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of cis-2-Dodecenoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction, purification, and quantification of this important bacterial signaling molecule from culture.

Frequently Asked Questions (FAQs)

Q1: At what stage of bacterial growth should I harvest the culture for maximal this compound yield?

A1: For bacteria like Burkholderia cenocepacia, this compound accumulates in a cell-density-dependent manner. Maximum levels are typically observed in the late stationary phase of the culture.[1] It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific bacterial strain and culture conditions.

Q2: My culture is very foamy. How does this affect extraction and what can I do about it?

A2: Significant foam accumulation can be an issue, especially in cultures producing free fatty acids. A substantial fraction of the target fatty acid may be trapped in the foam, leading to lower yields if not addressed. To collapse the foam, you can add an antifoaming agent and/or incubate the culture in a heated water bath (e.g., 85°C for 5-10 minutes) before proceeding with the extraction.

Q3: Do I need to derivatize this compound before analysis?

A3: Yes, derivatization is a critical step for accurate and sensitive analysis by Gas Chromatography (GC). Free fatty acids are highly polar and have low volatility, which leads to poor chromatographic performance, including peak tailing and adsorption to the column.[2][3] Converting the fatty acid to a more volatile and less polar ester, such as a Fatty Acid Methyl Ester (FAME), is standard practice.[2][3][4][5]

Q4: What is the best method for derivatization?

A4: A common and effective method is esterification using Boron trifluoride (BF3) in methanol or anhydrous methanolic HCl.[4][6] These reagents efficiently convert the carboxylic acid group to a methyl ester. Silylation agents like BSTFA can also be used to create trimethylsilyl (TMS) esters.[4] For high-sensitivity detection using GC-MS with negative chemical ionization, derivatization with pentafluorobenzyl bromide (PFBBr) is recommended.

Q5: How should I store my purified this compound samples?

A5: Purified this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years.[7] To prevent degradation, it is also advisable to protect it from light and moisture.

Q6: What concentration of this compound can I expect in my culture supernatant?

A6: The concentration of signaling molecules like this compound in culture supernatants is often very low, typically in the nanomolar range. For instance, the related molecule cis-2-decenoic acid has been found at native concentrations of approximately 2.5 nM in Pseudomonas aeruginosa supernatants.[8][9]

Troubleshooting Guides

Problem 1: Low or No Detectable Yield of this compound

This is one of the most common challenges, often stemming from issues in the extraction or analytical stages.

Potential Cause Troubleshooting Step
Inefficient Extraction from Supernatant The pH of the culture supernatant must be acidic (pH < 4) before solvent extraction. This ensures the carboxylic acid is protonated, making it less polar and more soluble in the organic extraction solvent.
Emulsion Formation During liquid-liquid extraction, vigorous shaking can create stable emulsions, trapping the analyte. Use gentle inversion for mixing or centrifuge the sample at low speed to break the emulsion.
Analyte Adsorption Fatty acids can adsorb to plasticware. Use glass tubes and vials wherever possible to minimize loss.[10]
Inefficient Derivatization The presence of water will hinder the esterification reaction. Ensure your sample extract is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen is recommended.[2][6]
Degradation of Analyte Although relatively stable, prolonged exposure to high temperatures or harsh chemical conditions should be avoided. Ensure storage at -20°C.[7]
Problem 2: Poor Peak Shape or Resolution in GC-MS Analysis
Potential Cause Troubleshooting Step
Incomplete Derivatization Underivatized fatty acid will result in broad, tailing peaks.[4] Optimize the derivatization reaction time and temperature. Ensure the reagent is not expired or degraded.[2]
Column Contamination Impurities from the complex culture medium can contaminate the GC column. A "base wash" step (e.g., with a dilute NaOH solution) after extraction and before derivatization can help clean up the sample.
Incorrect GC Parameters Optimize the temperature gradient of your GC method. A slower ramp rate can improve the separation of isomers.
Co-eluting Impurities The culture medium contains many compounds that can interfere with analysis. Consider using a Solid-Phase Extraction (SPE) step for sample cleanup before derivatization and GC-MS analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Culture Supernatant

This protocol is suitable for the initial recovery of this compound from clarified culture medium.

  • Culture Preparation: Grow the bacterial culture to the late stationary phase.

  • Supernatant Collection: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Carefully decant the supernatant into a clean glass container.

  • Acidification: Adjust the pH of the supernatant to ~3.0 by adding a strong acid (e.g., 6M HCl). This step is crucial for protonating the fatty acid.

  • Solvent Extraction: Transfer the acidified supernatant to a glass separatory funnel. Add an equal volume of an organic solvent such as ethyl acetate or a 2:1 mixture of chloroform:methanol.

  • Mixing and Phase Separation: Gently invert the funnel multiple times to mix the phases. Avoid vigorous shaking to prevent emulsion formation. Allow the layers to separate fully.

  • Collection: Drain the lower organic phase into a clean glass flask. Perform a second extraction on the aqueous phase with another volume of organic solvent to improve recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

  • Solvent Evaporation: Filter out the sodium sulfate and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen. The resulting residue contains the crude fatty acid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol prepares the extracted fatty acid for GC-MS analysis.

  • Sample Preparation: Ensure the crude extract from Protocol 1 is completely dry.

  • Reagent Addition: Add 1-2 mL of 1.25 M anhydrous methanolic HCl or 14% Boron trifluoride-methanol solution to the dried extract.[6]

  • Internal Standard: Add an appropriate internal standard for quantification (e.g., Heptadecanoic acid, C17:0) at a known concentration.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour to allow the esterification to complete.

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex to mix thoroughly.

  • Collection: Centrifuge briefly to separate the phases. Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean GC vial.

  • Final Preparation: The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Comparison of Extraction Techniques for Fatty Acids from Aqueous Samples

Technique Principle Advantages Disadvantages Reference
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.Simple, widely used, requires basic laboratory equipment.Can be labor-intensive, may form emulsions, requires relatively large solvent volumes.[3][4]
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent.High recovery, reproducible, reduces emulsion problems, concentrates the sample, good for sample cleanup.Requires specific cartridges, method development may be needed to select the correct sorbent and elution solvent.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

Reagent Derivative Formed Reaction Conditions Notes Reference
BF3-Methanol Fatty Acid Methyl Ester (FAME)Mild heating (e.g., 60°C for 1 hour)Very common and effective for esterification of free fatty acids.[4]
Methanolic HCl Fatty Acid Methyl Ester (FAME)Heating (e.g., 50°C overnight or 80°C for 1 hour)Anhydrous conditions are critical for good yield.[6]
BSTFA / MSTFA Trimethylsilyl (TMS) EsterMild heating (e.g., 60°C for 1 hour)Also derivatizes other functional groups like hydroxyl and amino groups.[4]
PFBBr Pentafluorobenzyl (PFB) EsterRoom temperatureUsed for high-sensitivity analysis with Negative Chemical Ionization (NCI) MS.

Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis culture 1. Grow Culture to Late Stationary Phase centrifuge 2. Centrifuge to Collect Supernatant culture->centrifuge acidify 3. Acidify Supernatant (pH < 4) centrifuge->acidify extract 4. Liquid-Liquid or Solid-Phase Extraction acidify->extract dry 5. Dry Organic Extract extract->dry derivatize 6. Derivatize to FAME (e.g., with BF3-Methanol) dry->derivatize gcms 7. Analyze by GC-MS derivatize->gcms quantify 8. Quantify using Internal Standard gcms->quantify

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_yield start Start: Low Extraction Yield check_ph Was the supernatant acidified before extraction? start->check_ph ph_yes Yes check_ph->ph_yes  OK ph_no No check_ph->ph_no  Problem Found check_derivatization Was the sample completely dry before derivatization? ph_yes->check_derivatization solution_ph Solution: Acidify supernatant to pH < 4 to protonate the fatty acid. ph_no->solution_ph deriv_yes Yes check_derivatization->deriv_yes  OK deriv_no No check_derivatization->deriv_no  Problem Found check_emulsion Did an emulsion form during LLE? deriv_yes->check_emulsion solution_deriv Solution: Thoroughly dry the extract (e.g., under N2 stream) before adding reagent. deriv_no->solution_deriv emulsion_yes Yes check_emulsion->emulsion_yes  Problem Found emulsion_no No check_emulsion->emulsion_no  OK solution_emulsion Solution: Use gentle mixing (inversion) instead of vigorous shaking. Centrifuge to break emulsion. emulsion_yes->solution_emulsion solution_other Consider other factors: - Adsorption to plasticware - Suboptimal harvest time - Analyte degradation emulsion_no->solution_other

Caption: Troubleshooting logic for low extraction yield of this compound.

signaling_pathway bacteria Bacterial Population (e.g., B. cenocepacia) signal This compound (Signaling Molecule) bacteria->signal Secretes response Physiological Response - Biofilm dispersal - Virulence factor regulation bacteria->response Exhibits signal->bacteria Influences

Caption: Role of this compound as a signaling molecule in bacterial populations.

References

Technical Support Center: Overcoming Low Solubility of cis-2-Dodecenoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of cis-2-dodecenoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a fatty acid that acts as a diffusible signal molecule in bacteria, notably as a quorum-sensing signal in Burkholderia cenocepacia where it is known as the Burkholderia Diffusible Signal Factor (BDSF)[1][2]. Its long hydrocarbon chain confers low solubility in aqueous media, which can lead to precipitation and inconsistent results in biological assays.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?

A2: Precipitation, often referred to as the 'Uso effect', occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is insoluble[3]. The organic solvent disperses in the water, leaving the hydrophobic compound to crash out of the solution. This is a common issue with long-chain fatty acids like this compound.

Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What concentration is safe for cells?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound and similar fatty acids[4][5][6]. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, the tolerance can vary between cell types, so it is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, several alternatives can be used, either alone or in combination, to improve the solubility of this compound in aqueous media. These include:

  • Co-solvents: Ethanol is another common organic solvent used to prepare stock solutions[7].

  • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can be used to form micelles that encapsulate the fatty acid.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules like fatty acids, thereby increasing their aqueous solubility[8][9][10].

  • Fatty Acid-Free Bovine Serum Albumin (BSA): BSA can bind to fatty acids and act as a carrier, keeping them in solution in cell culture media.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer or Media
Possible Cause Troubleshooting Step Expected Outcome
High final concentration of the fatty acid. Decrease the final working concentration of this compound in your assay.The fatty acid remains in solution at a lower, yet still effective, concentration.
Insufficient solubilizing agent. Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final solution, while staying within the tolerated limits for your assay. Alternatively, incorporate a surfactant or cyclodextrin into your formulation.The solubilizing agent effectively encapsulates or complexes with the fatty acid, preventing precipitation.
Incorrect order of addition. When preparing the final dilution, add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.Rapid mixing prevents localized high concentrations of the fatty acid, reducing the likelihood of precipitation.
Temperature effects. Gently warm the aqueous medium to 37°C before adding the fatty acid stock solution. Sonication can also aid in dissolution.Increased temperature can improve the solubility of some lipids and aid in the formation of a stable solution.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Step Expected Outcome
Micro-precipitation or aggregation. Even if not visibly cloudy, microscopic precipitates can affect the effective concentration of the fatty acid. Filter the final solution through a sterile 0.22 µm syringe filter before use.Removal of small aggregates leads to a more homogenous solution and more consistent assay results.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates. Consider using low-adhesion plasticware or glass vials for storage and preparation of stock solutions.Minimized loss of the compound to container surfaces ensures a more accurate final concentration.
Degradation of the compound. Store the stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if necessary.Proper storage maintains the integrity and activity of the fatty acid.

Quantitative Data Summary

The following tables provide a summary of solubility data and parameters for long-chain fatty acids and solubilizing agents to aid in experimental design.

Table 1: Estimated Solubility of Similar Long-Chain Fatty Acids in Organic Solvents

SolventFatty AcidEstimated Solubility (mg/mL)
DMSOcis-2-Decenoic acid~30[7][11]
Ethanolcis-2-Decenoic acid~20[7][11]
DMFcis-2-Decenoic acid~30[7]

Note: This data is for a fatty acid with a similar structure and can be used as an initial estimate for this compound.

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantCritical Micelle Concentration (CMC)
Tween 80~0.012 mM
Polysorbate 20~0.059 mM
Sodium Dodecyl Sulfate (SDS)~8.2 mM

Note: The optimal surfactant concentration for solubilization is typically above the CMC.

Table 3: Stability Constants (Kf) for Cyclodextrin-Fatty Acid Complexes

CyclodextrinFatty AcidStability Constant (Kf) (M-1)
α-CyclodextrinDodecanoic acidVaries with temperature
β-CyclodextrinDodecanoic acidVaries with temperature
2-HP-β-CyclodextrinDodecanoic acidVaries with temperature

Note: Higher Kf values indicate a more stable complex. The stoichiometry of the complex (e.g., 1:1 or 1:2 fatty acid to cyclodextrin) can also influence solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound in a sterile, conical microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Mixing: Vortex the solution thoroughly until the fatty acid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using a Surfactant (Tween 80)
  • Prepare Surfactant Solution: Prepare a sterile aqueous solution of Tween 80 at a concentration significantly above its CMC (e.g., 1-5% v/v).

  • Prepare Fatty Acid Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).

  • Mixing: While vortexing the Tween 80 solution, slowly add the ethanolic stock of this compound to achieve the desired final concentration.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for micelle formation and encapsulation of the fatty acid.

  • Sterilization: If required for your application, filter the final solution through a 0.22 µm sterile filter.

Protocol 3: Solubilization of this compound using Cyclodextrins (HP-β-Cyclodextrin)
  • Prepare Cyclodextrin Solution: Prepare a sterile aqueous solution of HP-β-Cyclodextrin at a desired concentration (e.g., 10-50 mM).

  • Prepare Fatty Acid Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM).

  • Complexation: While stirring the cyclodextrin solution, slowly add the ethanolic stock of the fatty acid. The molar ratio of cyclodextrin to fatty acid should be optimized, but a starting point of 2:1 or 5:1 is common.

  • Incubation: Stir the mixture at room temperature for 1-2 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization Method cluster_application Application start Weigh this compound dissolve_dmso Dissolve in DMSO start->dissolve_dmso dissolve_ethanol Dissolve in Ethanol start->dissolve_ethanol co_solvent Co-solvent Dilution dissolve_dmso->co_solvent surfactant Surfactant Micellization dissolve_ethanol->surfactant cyclodextrin Cyclodextrin Complexation dissolve_ethanol->cyclodextrin assay Aqueous Biological Assay co_solvent->assay surfactant->assay cyclodextrin->assay

Caption: Experimental workflow for preparing this compound solutions.

bdsf_signaling_pathway cluster_extracellular Extracellular cluster_cell Burkholderia cenocepacia Cell cluster_membrane Cell Membrane BDSF_out This compound (BDSF) RpfC RpfC (Sensor Kinase) BDSF_out->RpfC Binds RpfR RpfR (Receptor/Regulator) BDSF_out->RpfR Binds RpfC->RpfR Activates RpfF RpfF (Synthase) RpfF->BDSF_out Synthesis c_di_GMP c-di-GMP RpfR->c_di_GMP Decreases levels of Virulence Virulence Factor Expression (e.g., Proteases, Biofilm Formation) RpfR->Virulence Controls c_di_GMP->Virulence Regulates

Caption: BDSF quorum sensing pathway in Burkholderia cenocepacia.

References

Troubleshooting Inconsistent Results in Biofilm Dispersion Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during biofilm dispersion assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My crystal violet (CV) staining results are highly variable between replicates. What are the common causes?

A1: Inconsistent crystal violet staining is a frequent issue and can stem from several factors:

  • Inadequate Washing: Residual planktonic cells or loosely attached biofilm can be a major source of variability. Ensure a consistent and gentle washing procedure for all wells to remove non-adherent cells without disturbing the established biofilm.[1][2]

  • Media Composition: The composition of the growth medium can significantly impact biofilm formation and architecture.[3] Variations in media components, such as ion concentrations (e.g., Mg²⁺), can lead to altered biofilm structures that may stain unevenly.[3] It is crucial to use a consistent and well-defined medium for all experiments.

  • Pipetting Technique: Inconsistent pipetting when adding or removing liquids can disturb the biofilm. Use a multichannel pipette for better consistency across a 96-well plate and avoid direct contact with the biofilm-coated surface.

  • Incubation Conditions: Uneven temperature or humidity across the incubator can lead to differential biofilm growth in a multi-well plate. Ensure proper incubator calibration and uniform conditions.

  • Drying of Biofilms: Allowing the biofilm to dry out at any stage before staining can lead to inconsistent staining. Keep the biofilm hydrated throughout the process.[1]

Q2: I am not observing any biofilm dispersion with my test compound. What could be the reason?

A2: A lack of dispersion can be due to several experimental and biological factors:

  • Compound Inactivity: The most straightforward reason is that the compound may not possess biofilm dispersal activity against the tested microorganism under the chosen conditions.

  • Inappropriate Concentration: The concentration of the test compound may be too low to induce a measurable dispersal effect. A dose-response experiment is recommended to determine the optimal concentration.

  • Insufficient Incubation Time: The incubation time with the test compound may not be long enough for the dispersal process to occur. Time-course experiments can help identify the optimal treatment duration.

  • Mature and Recalcitrant Biofilms: Older, more mature biofilms are often more resistant to dispersal agents due to a denser and more complex extracellular polymeric substance (EPS) matrix.[4] Consider testing dispersal agents on biofilms of different ages.

  • Mechanism of Action: The compound's mechanism of action may not be compatible with the specific biofilm's characteristics. For instance, an enzyme that degrades a specific polysaccharide may be ineffective if that polysaccharide is not a major component of the target biofilm's matrix.[4]

Q3: My results from metabolic assays (e.g., TTC, XTT) do not correlate with my crystal violet staining results. Why?

A3: Discrepancies between biomass staining (CV) and metabolic activity assays are common because they measure different aspects of the biofilm.[3]

  • CV stains the total biomass , including live cells, dead cells, and the EPS matrix.[3]

  • Metabolic assays (TTC, XTT, resazurin) measure the metabolic activity of viable cells.[3]

A compound could, for example, kill the bacteria within the biofilm without disrupting the overall structure. In this scenario, you would see a decrease in the metabolic assay signal but little to no change in the CV staining. Conversely, a compound could induce the dispersal of live cells, leading to a decrease in both signals. It is often beneficial to use both types of assays to gain a more complete understanding of the antibiofilm activity.[3]

Q4: How does the choice of quantification method affect my results?

A4: The choice of quantification method is critical and can significantly influence the interpretation of your results. Each method has its own advantages and limitations.

Quantification MethodPrincipleAdvantagesDisadvantages
Crystal Violet (CV) Staining Stains the total biofilm biomass (cells and EPS).Simple, inexpensive, high-throughput.[3]Does not differentiate between live and dead cells; can be influenced by EPS composition.[3]
Metabolic Dyes (TTC, XTT, Resazurin) Measure the metabolic activity of viable cells.Provides information on cell viability; high-throughput.[3]Can be affected by the metabolic state of the cells and compounds that interfere with respiration.
Colony Forming Unit (CFU) Counts Enumerates viable cells capable of forming colonies.Provides a direct measure of viable cell numbers.[5]Labor-intensive, not high-throughput, may not account for viable but non-culturable (VBNC) cells.[6]
Microscopy (Light, Confocal) Direct visualization and quantification of biofilm structure.Provides detailed structural information (e.g., thickness, architecture).[5][7]Lower throughput, requires specialized equipment and software for quantification.

Experimental Protocols

Protocol 1: Static Microtiter Plate Biofilm Dispersion Assay

This protocol is a standard method for screening compounds for biofilm dispersal activity in a 96-well plate format.

Materials:

  • Bacterial culture

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Test compound stock solutions

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in the appropriate medium.

    • Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with medium only as a negative control.

    • Incubate the plate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.

  • Dispersion Treatment:

    • Carefully remove the planktonic culture from each well using a pipette.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 200 µL of fresh medium containing the desired concentration of the test compound to the wells. Include a vehicle control (medium with the solvent used for the test compound).

    • Incubate for the desired treatment period (e.g., 2, 6, or 24 hours).

  • Quantification of Remaining Biofilm (Crystal Violet Staining):

    • Remove the medium containing the test compound.

    • Wash the wells twice with 200 µL of PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Quantification of Dispersed Cells (CFU Assay)

This protocol quantifies the number of viable cells released from the biofilm into the supernatant following treatment.

Materials:

  • Biofilms grown in a 96-well plate (as in Protocol 1, step 1)

  • Test compound solutions

  • Sterile microcentrifuge tubes

  • Phosphate-buffered saline (PBS)

  • Agar plates for CFU enumeration

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 of Protocol 1 to grow biofilms and treat them with the test compound.

  • Collection of Dispersed Cells:

    • After the treatment incubation, carefully collect the supernatant (200 µL) from each well and transfer it to a sterile microcentrifuge tube. This supernatant contains the dispersed cells.

  • Serial Dilution and Plating:

    • Perform serial dilutions of the collected supernatant in PBS.

    • Plate 100 µL of the appropriate dilutions onto agar plates.

    • Incubate the plates at the optimal temperature until colonies are visible.

  • Enumeration:

    • Count the number of colonies on the plates and calculate the CFU/mL in the supernatant. An increase in CFU/mL in the treated wells compared to the control wells indicates biofilm dispersion.

Visualizing Key Concepts

Troubleshooting Logic for Inconsistent CV Staining

G Troubleshooting Inconsistent CV Staining start Inconsistent CV Staining Results q1 Are washing steps consistent? start->q1 s1 Implement standardized, gentle washing protocol. q1->s1 No q2 Is media composition uniform? q1->q2 Yes s1->q2 s2 Use a single, well-defined media batch. q2->s2 No q3 Is pipetting technique consistent? q2->q3 Yes s2->q3 s3 Use multichannel pipette; avoid touching biofilm. q3->s3 No q4 Are incubation conditions uniform? q3->q4 Yes s3->q4 s4 Calibrate incubator; ensure even temperature. q4->s4 No end Consistent Results q4->end Yes s4->end

Caption: A flowchart for troubleshooting inconsistent Crystal Violet staining results.

General Biofilm Dispersion Assay Workflow

G Biofilm Dispersion Assay Workflow A 1. Biofilm Growth (24-48h) B 2. Wash (Remove planktonic cells) A->B C 3. Treatment (Add dispersal agent) B->C D 4. Incubation (Allow for dispersion) C->D E 5. Quantification D->E F Remaining Biofilm (CV Staining) E->F G Dispersed Cells (CFU Count) E->G

Caption: A generalized workflow for a biofilm dispersion assay.

Simplified c-di-GMP Signaling in Biofilm Dispersion

G Role of c-di-GMP in Biofilm Regulation DGC Diguanylate Cyclases (DGCs) (e.g., GGDEF domain proteins) cdiGMP High c-di-GMP DGC->cdiGMP Synthesizes PDE Phosphodiesterases (PDEs) (e.g., EAL, HD-GYP domain proteins) low_cdiGMP Low c-di-GMP PDE->low_cdiGMP Degrades c-di-GMP to Biofilm Biofilm Formation (EPS production, reduced motility) cdiGMP->Biofilm Promotes Dispersal Biofilm Dispersal (Matrix degradation, increased motility) low_cdiGMP->Dispersal Promotes Biofilm->Dispersal Signal_Form Attachment Signals Signal_Form->DGC Signal_Disp Dispersal Signals (e.g., Nutrient changes, NO) Signal_Disp->PDE

Caption: The role of c-di-GMP in regulating biofilm formation and dispersal.

References

Technical Support Center: Managing Cytotoxic Effects of High Cis-2-Dodecenoic Acid Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of high concentrations of cis-2-Dodecenoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an unsaturated fatty acid. In research, it is often studied for its role in bacterial quorum sensing, where it acts as a signaling molecule.[1] However, like other fatty acids, at high concentrations, it can exhibit cytotoxic effects on mammalian cells, which is a critical consideration in experimental design.

Q2: What are the typical signs of cytotoxicity observed with high concentrations of this compound?

High concentrations of this compound can lead to various signs of cellular stress and death, including:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Increased production of reactive oxygen species (ROS), leading to oxidative stress.[2][3]

  • Disruption of mitochondrial membrane potential.[4][5][6][7]

  • Activation of caspases, key enzymes in the apoptotic pathway.

Q3: What is a typical effective concentration of this compound that might induce cytotoxicity?

The cytotoxic concentration of this compound can vary significantly depending on the cell type, experimental conditions (e.g., presence or absence of serum), and the duration of exposure. While specific IC50 values for this compound are not widely reported across a broad range of cell lines, studies on similar fatty acids, such as dodecanoic acid, have shown cytotoxic effects in the micromolar to millimolar range. For example, dodecanoic acid has been shown to induce apoptosis in liver cancer cells at concentrations around 0.5 mM.[3] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving high concentrations of this compound.

Problem 1: Precipitation of this compound in culture medium.

Cause: this compound, like many fatty acids, has low solubility in aqueous solutions like cell culture media. This can lead to the formation of precipitates or micelles, resulting in inconsistent and unreliable experimental outcomes.

Solutions:

  • Use of a Carrier Protein: Bovine Serum Albumin (BSA) is commonly used to complex with fatty acids and improve their solubility and delivery to cells. A general protocol involves preparing a stock solution of this compound in an organic solvent (e.g., ethanol or DMSO), and then complexing it with a fatty acid-free BSA solution.[8][9][10][11]

  • Optimize BSA to Fatty Acid Ratio: The molar ratio of BSA to fatty acid is critical. A common starting point is a 1:3 or 1:4 (BSA:fatty acid) molar ratio. However, this may need to be optimized for your specific cell line and experimental conditions.

  • Solvent Choice: While DMSO and ethanol are common solvents for dissolving fatty acids, it is important to use the lowest possible final concentration in your culture medium to avoid solvent-induced toxicity. Always include a vehicle control (medium with the solvent and BSA, but without the fatty acid) in your experiments.

  • Sonication and Warming: Gentle warming (to 37°C) and sonication can help to dissolve the fatty acid-BSA complex. However, excessive heat should be avoided as it can degrade the fatty acid.

Problem 2: High background cytotoxicity in control groups.

Cause: This can be due to several factors, including the toxicity of the solvent used to dissolve the this compound, impurities in the fatty acid preparation, or stress induced by the handling procedures.

Solutions:

  • Vehicle Control: Always include a vehicle control group that is treated with the same concentration of solvent and BSA as the experimental groups. This will help to distinguish the cytotoxic effects of the fatty acid from those of the vehicle.

  • Purity of this compound: Ensure that the this compound you are using is of high purity. Impurities can have their own cytotoxic effects.

  • Minimize Solvent Concentration: Use the lowest effective concentration of the solvent. A final DMSO concentration below 0.1% is generally considered safe for most cell lines, but this should be empirically determined.

  • Gentle Handling: Minimize the exposure of cells to harsh conditions during treatment, such as prolonged exposure to room temperature or vigorous pipetting.

Problem 3: Inconsistent or non-reproducible results.

Cause: Inconsistency in the preparation of the this compound solution, variations in cell culture conditions, or the inherent biological variability of the cells can all contribute to this issue.

Solutions:

  • Standardized Protocol: Develop and strictly adhere to a standardized protocol for preparing and applying the this compound-BSA complex.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Control for Serum Effects: The presence of serum in the culture medium can significantly impact the bioavailability and cytotoxicity of fatty acids. If possible, conduct experiments in serum-free media or at a consistent and defined serum concentration.

  • Replicate Experiments: Perform multiple independent experiments with biological and technical replicates to ensure the reliability of your findings.

Data Presentation

Table 1: Summary of Potential Cytotoxic Effects of Dodecanoic Acid (as a proxy for this compound) on Hepa 1-6 Liver Cancer Cells

ConcentrationExposure TimeObserved EffectReference
0.1, 0.3, 0.5, 1, 2, 4 mM24, 48, 72hDose- and time-dependent decrease in cell viability.[3]
0.5 mM24, 48, 72hTime-dependent increase in apoptosis.[3]
0.5 mMNot specifiedIncreased ROS levels, decreased GSH levels.[3]
0.5 mMNot specifiedDecreased mitochondrial membrane potential and ATP levels.[3]
0.5 mMNot specifiedReduced Bcl-2/Bax ratio and increased caspase-3 protein levels.[3]

Note: This data is for Dodecanoic Acid and should be used as a general guideline. The cytotoxic effects of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (High purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a desired concentration (e.g., 10% w/v). Gently warm to 37°C to aid dissolution.

  • Complex formation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration and BSA:fatty acid molar ratio.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound-BSA complex and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13][14][15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[12] Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

High concentrations of this compound can induce cytotoxicity through the activation of apoptotic signaling pathways. A common mechanism involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspases.

Cytotoxicity_Pathway C2DA High Concentration This compound ROS Increased ROS (Oxidative Stress) C2DA->ROS Mito Mitochondrial Dysfunction C2DA->Mito ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release MMP->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start Experiment Prep Prepare cis-2-Dodecenoic Acid-BSA Complex Start->Prep Treat Treat Cells Prep->Treat Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Treat->Cytotoxicity Apoptosis Detect Apoptosis (e.g., Annexin V/PI) Treat->Apoptosis Mito Measure Mitochondrial Membrane Potential (JC-1) Treat->Mito Caspase Measure Caspase Activity Treat->Caspase Western Analyze Protein Expression (Bcl-2, Bax) Treat->Western End Analyze Data & Conclude Cytotoxicity->End Apoptosis->End Mito->End Caspase->End Western->End

Caption: General experimental workflow for studying this compound cytotoxicity.

Troubleshooting_Logic Problem Problem Encountered Precipitation Precipitation in Media? Problem->Precipitation HighControlTox High Control Cytotoxicity? Precipitation->HighControlTox No Sol_BSA Optimize BSA:Fatty Acid Ratio Use Carrier Protein Precipitation->Sol_BSA Yes Inconsistent Inconsistent Results? HighControlTox->Inconsistent No Sol_Solvent Check Solvent Toxicity Use Vehicle Control HighControlTox->Sol_Solvent Yes Sol_Protocol Standardize Protocol Control Cell Passage Inconsistent->Sol_Protocol Yes Success Problem Resolved Sol_BSA->Success Sol_Solvent->Success Sol_Protocol->Success

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: cis-2-Dodecenoic Acid In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-2-Dodecenoic acid (also known as Burkholderia diffusible signal factor or BDSF). This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vitro experiments with this quorum sensing molecule. Here you will find answers to frequently asked questions and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro activity?

This compound is a fatty acid signaling molecule originally identified in Burkholderia cenocepacia. It acts as a diffusible signal factor (DSF) involved in cell-to-cell communication, also known as quorum sensing (QS).[1][2][3] Its primary in vitro activities include the regulation of biofilm formation, virulence factor production, and motility in various microorganisms.[1][4]

Q2: What are the main molecular targets of this compound?

The molecular targets of this compound can vary between bacterial species.

  • In Burkholderia cenocepacia , it binds to the receptor protein RpfR, which contains PAS-GGDEF-EAL domains. This interaction stimulates the phosphodiesterase activity of the EAL domain, leading to the degradation of cyclic dimeric guanosine monophosphate (c-di-GMP), a key intracellular second messenger.[5][6]

  • In Pseudomonas aeruginosa , this compound interferes with multiple quorum sensing systems (las, rhl, and pqs) by reducing the transcriptional expression of their regulators (lasR, rhlR, pqsR) and the production of their respective signal molecules.[1][7] It also inhibits the Type III Secretion System (T3SS).[1][8]

Q3: What is the effective concentration range for this compound in vitro?

The effective concentration of this compound is dependent on the bacterial species and the specific biological process being investigated. For Pseudomonas aeruginosa, concentrations in the micromolar range are effective. For instance, concentrations between 50 µM and 500 µM have been shown to significantly reduce biofilm formation and virulence factor production.[1]

Troubleshooting Guide

Problem 1: Inconsistent or no effect on P. aeruginosa biofilm formation.

  • Possible Cause 1: Inadequate concentration.

    • Solution: Verify the concentration of your this compound stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain and experimental conditions.

  • Possible Cause 2: Degradation of the compound.

    • Solution: this compound is a fatty acid and may be susceptible to degradation. Ensure it is stored correctly, typically at -20°C or lower, and protected from light. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Experimental conditions.

    • Solution: The composition of the growth medium can influence the activity of signaling molecules. Ensure that the medium composition is consistent across experiments. Factors such as pH and temperature should also be strictly controlled.

Problem 2: No observable change in c-di-GMP levels in B. cenocepacia after treatment.

  • Possible Cause 1: Incorrect timing of measurement.

    • Solution: The effect of this compound on c-di-GMP levels can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for observing a significant change after treatment.

  • Possible Cause 2: Issues with the c-di-GMP extraction and quantification method.

    • Solution: Ensure that your protocol for c-di-GMP extraction is robust and that you are using a sensitive and validated quantification method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Possible Cause 3: Mutant strain.

    • Solution: Verify that the B. cenocepacia strain you are using expresses a functional RpfR receptor. If you are working with a mutant strain, confirm the genotype.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound on Pseudomonas aeruginosa.

Target OrganismAssayConcentration (mM)Observed EffectReference
P. aeruginosa PA14Biofilm Formation0.0510.2% reduction[1]
0.120.2% reduction[1]
0.2527.9% reduction[1]
0.544.0% reduction[1]
P. aeruginosa PA14Protease Production0.25~30% reduction[1]
0.5~50% reduction[1]

Experimental Protocols

Protocol 1: Biofilm Formation Assay (Crystal Violet Staining)

  • Bacterial Culture Preparation: Grow P. aeruginosa overnight in a suitable liquid medium (e.g., LB broth) at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Treatment: In a 96-well microtiter plate, add the diluted bacterial culture and different concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the supernatant and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Quantification: Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.

Visualizations

signaling_pathway cluster_B_cenocepacia Burkholderia cenocepacia BDSF This compound (BDSF) RpfR RpfR Receptor BDSF->RpfR binds c_di_GMP c-di-GMP RpfR->c_di_GMP stimulates degradation Virulence Virulence & Biofilm c_di_GMP->Virulence regulates

Caption: Signaling pathway of this compound in B. cenocepacia.

experimental_workflow start Start: Prepare Bacterial Culture & Reagents inoculate Inoculate 96-well plate with bacteria start->inoculate add_compound Add this compound (various conc.) inoculate->add_compound incubate Incubate (e.g., 24h at 37°C) add_compound->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize bound stain wash_stain->solubilize measure Measure Absorbance solubilize->measure

Caption: Workflow for a crystal violet biofilm assay.

logical_relationship cluster_P_aeruginosa_QS P. aeruginosa Quorum Sensing BDSF This compound lasR lasR BDSF->lasR rhlR rhlR BDSF->rhlR pqsR pqsR BDSF->pqsR T3SS Type III Secretion System BDSF->T3SS Virulence Virulence Factors & Biofilm lasR->Virulence rhlR->Virulence pqsR->Virulence T3SS->Virulence

Caption: Interference of this compound with P. aeruginosa virulence.

References

Technical Support Center: Refining Protocols for Quantifying cis-2-Dodecenoic Acid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the quantification of cis-2-Dodecenoic acid (C2DA) signaling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for C2DA quantification.

Sample Preparation & Extraction

  • Question: I am seeing low recovery of C2DA from my bacterial culture supernatant. What are the possible causes and solutions?

    • Answer: Low recovery of C2DA can be attributed to several factors. Firstly, inefficient extraction is a common issue. C2DA is a fatty acid and requires an organic solvent for efficient extraction from an aqueous matrix like culture supernatant. Ensure you are using an appropriate solvent such as ethyl acetate or diethyl ether and that the pH of the supernatant is acidified to approximately 3-4 with an acid like HCl before extraction. This protonates the carboxylic acid group, making it less water-soluble and more amenable to extraction into the organic phase. Secondly, C2DA can adhere to plasticware. To mitigate this, use glass or polypropylene labware and minimize sample transfer steps. Finally, degradation of the analyte can occur. Process samples promptly and store extracts at -80°C to prevent degradation.

  • Question: My C2DA signal is inconsistent across replicate injections from the same sample. What could be causing this variability?

    • Answer: Inconsistent signal intensity often points to issues with sample cleanliness or instrument stability. Co-eluting matrix components from the bacterial culture medium or cellular debris can cause ion suppression or enhancement in the mass spectrometer.[1][2][3][4][5] It is crucial to implement a robust sample cleanup strategy. Solid-phase extraction (SPE) with a C18 cartridge is a highly effective method for removing salts and other polar impurities.[1] Additionally, ensure your LC-MS system is properly equilibrated and that the injection volume is consistent. If the problem persists, consider using a deuterated internal standard for C2DA to normalize for variations in sample preparation and instrument response.

  • Question: Can I analyze C2DA without derivatization?

    • Answer: Yes, direct analysis of C2DA without derivatization is possible and often preferred to avoid extra sample preparation steps and potential variability.[6][7] However, for certain chromatographic setups or to enhance sensitivity, derivatization can be employed. A common method for short-chain fatty acids involves derivatization with reagents like 3-nitrophenylhydrazine (3-NPH), which can improve chromatographic retention and ionization efficiency.[8][9][10][11] The decision to use derivatization depends on the sensitivity requirements of your assay and the capabilities of your LC-MS system.

LC-MS/MS Analysis

  • Question: I am observing poor peak shape (e.g., tailing or fronting) for my C2DA standard. How can I improve this?

    • Answer: Poor peak shape can be due to several chromatographic issues. Firstly, ensure the mobile phase composition is optimal. For reversed-phase chromatography of fatty acids, a mobile phase consisting of acetonitrile and water with a small amount of an acidic modifier like formic acid is typically used to ensure good peak shape by keeping the analyte in its protonated form. Secondly, check the health of your analytical column. A contaminated or old column can lead to peak tailing. Flushing the column or replacing it may be necessary. Finally, the choice of injection solvent is important. The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

  • Question: How do I select the appropriate mass transitions (MRM) for C2DA quantification?

    • Answer: To select the appropriate Multiple Reaction Monitoring (MRM) transitions, you will need to perform an infusion of a pure C2DA standard into the mass spectrometer. First, determine the m/z of the precursor ion, which for C2DA in negative ionization mode will be [M-H]⁻. Then, perform a product ion scan to identify the most abundant and stable fragment ions generated from the precursor ion upon collision-induced dissociation. Select at least two to three of the most intense and specific fragment ions for your MRM method. One transition can be used for quantification (quantifier) and another for confirmation (qualifier).

  • Question: My baseline is noisy, making it difficult to accurately integrate the C2DA peak. What are the likely sources of noise?

    • Answer: A noisy baseline can originate from several sources. Contamination in the LC system, including the mobile phase, tubing, or autosampler, is a common culprit. Ensure you are using high-purity LC-MS grade solvents and that your system is regularly cleaned.[12] Another source can be electronic noise from the mass spectrometer. Ensure the instrument is properly tuned and calibrated. Additionally, matrix components from your sample that are not fully resolved from your analyte can contribute to a high baseline. Improving sample cleanup or optimizing the chromatographic gradient to better separate C2DA from interferences can help reduce baseline noise.

Experimental Protocols

1. C2DA Extraction from Bacterial Culture Supernatant

This protocol provides a detailed methodology for the extraction of this compound from liquid bacterial cultures.

Materials:

  • Bacterial culture grown to the desired cell density

  • Glass centrifuge tubes

  • Ethyl acetate (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Glass vials for storage

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass tube.

  • Acidify the supernatant to a pH of 3-4 by adding HCl dropwise. Monitor the pH using pH paper.

  • Add an equal volume of ethyl acetate to the acidified supernatant.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer (ethyl acetate) containing the C2DA and transfer it to a new glass tube.

  • Repeat the extraction (steps 4-7) on the aqueous layer one more time to maximize recovery, pooling the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Quantification of C2DA

This protocol outlines a general method for the quantification of C2DA using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for your specific system.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient from 20% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 20% B and equilibrate

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Precursor Ion [M-H]⁻ (m/z): 197.15

  • Product Ions (m/z): To be determined by direct infusion of a C2DA standard. Potential fragments could result from the loss of water or cleavage of the hydrocarbon chain.

  • Collision Energy: To be optimized for each transition.

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters that should be established during method development and validation. The exact values will be instrument and method-dependent.

Table 1: Calibration Curve Parameters for C2DA

ParameterTypical Value
Concentration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
LinearityLinear

Table 2: Method Validation Parameters for C2DA Quantification

ParameterAcceptance Criteria
Limit of Detection (LOD)Signal-to-Noise > 3
Limit of Quantification (LOQ)Signal-to-Noise > 10; RSD < 20%
Accuracy (% Recovery)80 - 120%
Precision (RSD%) - Intra-day< 15%
Precision (RSD%) - Inter-day< 20%
Matrix Effect85 - 115%

Visualizations

C2DA (BDSF) Signaling Pathway in Burkholderia cenocepacia

C2DA_Signaling_Pathway C2DA This compound (BDSF) RpfR RpfR (Sensor Kinase) C2DA->RpfR Binds to c_di_GMP c-di-GMP RpfR->c_di_GMP Degrades GtrR GtrR (Transcriptional Regulator) RpfR->GtrR Complexes with c_di_GMP->GtrR Inhibits DNA binding Virulence_Genes Virulence Genes (e.g., biofilm, motility) GtrR->Virulence_Genes Regulates expression AHL_synthesis AHL Synthesis GtrR->AHL_synthesis Regulates expression

Caption: C2DA signaling pathway in B. cenocepacia.

Experimental Workflow for C2DA Quantification

C2DA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for C2DA quantification.

Troubleshooting Logic for Low C2DA Signal

References

Technical Support Center: Minimizing Variability in cis-2-Dodecenoic Acid Synergy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-2-Dodecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your synergy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of synergistic action?

A1: this compound, also known as BDSF (Burkholderia cenocepacia diffusible signal factor), is a fatty acid that acts as a quorum-sensing signal molecule in some bacteria.[1] Its primary mechanism for synergistic activity with antibiotics involves increasing the permeability of the bacterial cell membrane. This disruption allows for enhanced uptake of antibiotics, leading to additive or synergistic effects against bacterial biofilms.[2]

Q2: Which solvents are recommended for preparing a stock solution of this compound?

A2: Due to its fatty acid nature, this compound has poor solubility in aqueous solutions. The recommended solvents for creating a stock solution are dimethyl sulfoxide (DMSO) or ethanol. It is crucial to note the final concentration of the solvent in the assay to avoid any solvent-induced effects on bacterial growth or the activity of the combined antibiotic.

Q3: How is synergy between this compound and an antibiotic quantified?

A3: Synergy is typically quantified using the checkerboard assay to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. From these MIC values, the Fractional Inhibitory Concentration (FIC) Index is calculated. The FIC Index is the sum of the FICs of each compound, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

Q4: What are the common sources of variability in this compound synergy experiments?

A4: Common sources of variability include:

  • Poor solubility and micelle formation: As a fatty acid, this compound can come out of solution or form micelles at higher concentrations, affecting its availability and activity.

  • Adsorption to plasticware: Fatty acids are known to adsorb to the surface of standard polystyrene microtiter plates, which can lead to a lower effective concentration in the assay.

  • Interaction with serum proteins: If the experimental medium contains serum, the fatty acid can bind to proteins like albumin, reducing its free concentration and apparent activity.

  • Inconsistent biofilm formation: Variability in the density and maturity of the bacterial biofilm can significantly impact the observed synergistic effect.

  • Pipetting errors and improper mixing: Given the hydrophobic nature of this compound, ensuring a homogenous solution in each well is critical.

Troubleshooting Guides

Issue 1: High Variability in MIC and FIC Values

Possible Causes and Solutions:

Cause Troubleshooting Step
Inconsistent Solubilization of this compound Ensure the stock solution is fully dissolved before use. Briefly vortex or sonicate if necessary. Prepare fresh dilutions for each experiment.
Adsorption to Microplate Wells Consider using low-adhesion or polypropylene microplates. Alternatively, pre-condition the wells by incubating them with a sterile, protein-containing solution (like bovine serum albumin) to block non-specific binding sites before adding the test compounds.
Pipetting Inaccuracy Use calibrated pipettes and reverse pipetting techniques for viscous solutions to ensure accurate dispensing.
Inhomogeneous Mixture in Wells After adding all components to the wells, ensure thorough mixing by gently pipetting up and down or using a plate shaker at a low speed.
Issue 2: Apparent Antagonism or Lack of Synergy

Possible Causes and Solutions:

Cause Troubleshooting Step
Interaction with Media Components If using a complex medium containing serum, this compound may bind to albumin, reducing its effective concentration.[3] Consider using a serum-free medium or quantifying the unbound concentration of the fatty acid.
Degradation of this compound Ensure proper storage of the stock solution (e.g., at -20°C or -80°C, protected from light and repeated freeze-thaw cycles). Prepare fresh working solutions for each experiment.
Incorrect Incubation Time Optimize the incubation time for the specific bacterial strain and antibiotic being tested. For biofilm assays, ensure the biofilm is mature enough to show resistance to the antibiotic alone, allowing for the observation of a synergistic effect.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of the synergistic effect of this compound and an antibiotic against a bacterial strain.

Materials:

  • This compound

  • Antibiotic of interest

  • Bacterial strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates (low-adhesion plates recommended)

  • DMSO or ethanol for stock solution preparation

  • Sterile pipette tips, tubes, and reservoirs

  • Multichannel pipette

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the antibiotic in a suitable solvent as per the manufacturer's instructions.

  • Prepare Intermediate Dilutions:

    • In separate tubes, prepare a series of 2-fold dilutions of both this compound and the antibiotic in the growth medium. The concentration range should typically span from well above to well below the expected MIC.

  • Set up the Checkerboard Plate:

    • Add 50 µL of the appropriate growth medium to each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each antibiotic dilution in duplicate or triplicate.

    • Along the y-axis (e.g., rows A-G), add 50 µL of each this compound dilution.

    • Column 11 should contain only the antibiotic dilutions (antibiotic control).

    • Row H should contain only the this compound dilutions (fatty acid control).

    • Column 12 should contain only growth medium (growth control) and a sterility control (medium only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MICs:

    • After incubation, determine the MIC for each agent alone and in combination by visual inspection for turbidity or by measuring the OD at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate FIC Index:

    • Calculate the FIC for each component:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index:

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a checkerboard synergy experiment. Note: These are illustrative values and not from a specific cited experiment, as such data was not available in a tabular format in the search results.

OrganismCompound A (this compound) MIC (µg/mL)Compound B (Antibiotic) MIC (µg/mL)Compound A in Combination MIC (µg/mL)Compound B in Combination MIC (µg/mL)FIC IndexInterpretation
Pseudomonas aeruginosa6481610.375Synergy
Staphylococcus aureus32280.50.5Additive

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Checkerboard Setup Checkerboard Setup Serial Dilutions->Checkerboard Setup Inoculation Inoculation Checkerboard Setup->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination FIC Calculation FIC Calculation MIC Determination->FIC Calculation Synergy Interpretation Synergy Interpretation FIC Calculation->Synergy Interpretation

Caption: Experimental workflow for determining synergy using the checkerboard assay.

Troubleshooting_Logic High Variability High Variability Poor Solubility Poor Solubility High Variability->Poor Solubility Adsorption Adsorption High Variability->Adsorption Pipetting Error Pipetting Error High Variability->Pipetting Error Vortex/Sonicate Stock Vortex/Sonicate Stock Poor Solubility->Vortex/Sonicate Stock Use Low-Adhesion Plates Use Low-Adhesion Plates Adsorption->Use Low-Adhesion Plates Calibrate Pipettes Calibrate Pipettes Pipetting Error->Calibrate Pipettes

Caption: Troubleshooting logic for high variability in synergy experiments.

Signaling_Pathway This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane interacts with Increased Permeability Increased Permeability Bacterial Cell Membrane->Increased Permeability leads to Enhanced Antibiotic Uptake Enhanced Antibiotic Uptake Increased Permeability->Enhanced Antibiotic Uptake Antibiotic Antibiotic Antibiotic->Enhanced Antibiotic Uptake Synergistic Effect Synergistic Effect Enhanced Antibiotic Uptake->Synergistic Effect

Caption: Simplified signaling pathway of this compound synergy.

References

Technical Support Center: cis-2-Dodecenoic Acid (C2DA) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other common issues when working with cis-2-Dodecenoic acid (C2DA), also known as Burkholderia diffusible signal factor (BDSF), in mammalian cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary known function of this compound?

A1: this compound is a fatty acid signaling molecule primarily studied in the context of bacterial quorum sensing. In bacteria such as Burkholderia cenocepacia and Pseudomonas aeruginosa, it regulates biofilm formation, virulence, and motility.[1][2][3][4] Its effects in mammalian cells are not well-characterized and should be investigated with care.

Q2: What are the potential off-target effects of C2DA in mammalian cell culture?

A2: While specific off-target protein interactions of C2DA in mammalian cells are not well-documented in publicly available literature, potential off-target effects can arise from its nature as a fatty acid. These may include:

  • Lipotoxicity: At high concentrations, fatty acids can induce cellular stress and apoptosis through mechanisms like endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[5]

  • Alteration of membrane properties: As a lipid, C2DA could potentially intercalate into cell membranes, altering their fluidity and the function of membrane-associated proteins.

  • Metabolic effects: C2DA may be metabolized by cells, potentially impacting lipid metabolism and related signaling pathways.

  • Effects of the delivery vehicle: The solvent (e.g., DMSO, ethanol) and carrier protein (e.g., Bovine Serum Albumin - BSA) used to solubilize C2DA can have independent effects on cell viability and function.

Q3: Is C2DA cytotoxic to mammalian cells?

A3: Limited data is available. A study on the structurally similar cis-2-decenoic acid found no cytotoxic effects on fibroblasts.[6][7] However, cytotoxicity is likely to be cell-type specific and dependent on the concentration and duration of exposure. It is crucial to perform a dose-response cytotoxicity assay for your specific cell line.

Q4: How should I prepare C2DA for cell culture experiments?

A4: C2DA is a fatty acid with low solubility in aqueous media. It should first be dissolved in a solvent like DMSO or ethanol and then complexed with a carrier protein, typically fatty acid-free BSA.[5][8] This mimics the physiological transport of fatty acids in vivo and improves bioavailability in culture. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed at expected working concentrations. 1. Lipotoxicity: The C2DA concentration may be too high for your cell type. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) may be toxic. 3. Improper C2DA-BSA Complexation: "Free" C2DA may be causing rapid cell death.1. Perform a dose-response curve (e.g., 1 µM to 200 µM) to determine the cytotoxic threshold for your specific cell line using an MTT or other viability assay. 2. Ensure the final solvent concentration in your culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Include a solvent-only control. 3. Follow the recommended protocol for preparing C2DA-BSA complexes. Ensure the solution is clear after incubation, indicating proper complexation.
Inconsistent or irreproducible results between experiments. 1. Variability in C2DA-BSA complex preparation. 2. Degradation of C2DA stock solution. 3. Cell passage number and confluency. 1. Prepare a large batch of the C2DA-BSA complex, aliquot, and freeze for single-use to ensure consistency. 2. Store C2DA stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Use cells within a consistent range of passage numbers and seed them to reach a consistent confluency at the time of treatment.
Observed effects may be due to the BSA carrier. 1. BSA itself can have biological effects. 1. Include a "vehicle control" in all experiments. This control should contain the same concentration of BSA and solvent as your C2DA-treated samples.

Quantitative Data Summary

Table 1: Reported Cytotoxicity Data for C2DA and Related Compounds

CompoundCell LineAssayConcentration Range TestedResultReference
cis-2-Decenoic AcidFibroblastsNot specifiedNot specifiedNo cytotoxic effects reported[6][7]

Note: There is a significant lack of publicly available, quantitative cytotoxicity data for this compound in mammalian cell lines. Researchers should establish this for their own experimental systems.

Table 2: Recommended Starting Concentrations for C2DA in Cell Culture

PurposeRecommended Starting Concentration RangeNotes
Initial Screening 10 µM - 100 µMBased on concentrations used in bacterial studies.[2] Always perform a cytotoxicity assay first.
Cytotoxicity Testing 1 µM - 500 µMA broad range is recommended to establish the EC50 or IC50 for your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol is adapted from standard methods for preparing fatty acid solutions for cell culture.[5][8]

Materials:

  • This compound (C2DA) powder

  • Ethanol, 100%

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10% (w/v). Warm to 37°C to aid dissolution. Sterile filter the solution and keep at 37°C.

  • Prepare C2DA Stock: Dissolve C2DA powder in 100% ethanol to create a high-concentration stock (e.g., 100 mM).

  • Complex C2DA with BSA:

    • Warm an aliquot of the 10% BSA solution to 37°C.

    • Slowly add the C2DA stock solution dropwise to the warm BSA solution while vortexing gently. A typical molar ratio of C2DA to BSA is between 3:1 and 6:1. For a 10 mM final C2DA stock, you would add C2DA to a 1.67 mM BSA solution.

    • For example, to make a 10 mM C2DA stock with a 6:1 molar ratio: Add 100 µL of 100 mM C2DA in ethanol to 900 µL of 1.67 mM (11.1%) BSA solution.

  • Incubate for Conjugation: Incubate the C2DA-BSA mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation. The solution should be clear.

  • Final Dilution: This C2DA-BSA conjugate is your working stock. It can be diluted to the final desired concentration in your complete cell culture medium.

  • Controls: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution without C2DA.

Protocol 2: Cell Viability Assessment (MTT Assay)

Materials:

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • C2DA-BSA conjugate (from Protocol 1)

  • Vehicle control (BSA + ethanol)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed Cells: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat Cells: Remove the medium and add fresh medium containing serial dilutions of the C2DA-BSA conjugate. Also include wells for untreated cells and cells treated with the vehicle control.

  • Incubate: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize Formazan: Remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

G cluster_prep Protocol 1: C2DA-BSA Conjugate Preparation cluster_exp Experimental Application C2DA_powder C2DA Powder C2DA_stock High-Conc. C2DA Stock (e.g., 100 mM in Ethanol) C2DA_powder->C2DA_stock Dissolve Ethanol Ethanol Ethanol->C2DA_stock BSA_powder FA-Free BSA Powder BSA_solution 10% BSA Solution (Warm to 37°C) BSA_powder->BSA_solution Dissolve PBS PBS / Serum-Free Medium PBS->BSA_solution Mix Add C2DA Stock to BSA (Dropwise at 37°C) C2DA_stock->Mix BSA_solution->Mix Incubate Incubate 1 hr at 37°C (with shaking) Mix->Incubate Final_Stock Final C2DA-BSA Stock Incubate->Final_Stock Final_Stock_ref Final C2DA-BSA Stock Final_Treatment Final Treatment Medium Final_Stock_ref->Final_Treatment Dilute Culture_Medium Complete Culture Medium Culture_Medium->Final_Treatment Cells Cells in Culture Final_Treatment->Cells Treat

Caption: Workflow for preparing C2DA-BSA conjugates for cell culture experiments.

G cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity Start High Cell Death Observed with C2DA Treatment Check_Dose Is this the first time with this cell line? Start->Check_Dose Run_Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Dose->Run_Dose_Response Yes Check_Controls Were proper controls included? Check_Dose->Check_Controls No Include_Controls Re-run experiment with: 1. Vehicle Control (BSA+Solvent) 2. Solvent-Only Control Check_Controls->Include_Controls No Analyze_Controls Analyze Control Viability Check_Controls->Analyze_Controls Yes Solvent_Toxic Is Solvent Control Toxic? Analyze_Controls->Solvent_Toxic Vehicle_Toxic Is Vehicle Control Toxic? Solvent_Toxic->Vehicle_Toxic No Lower_Solvent Lower final solvent concentration Solvent_Toxic->Lower_Solvent Yes Recheck_Prep Review C2DA-BSA preparation protocol Vehicle_Toxic->Recheck_Prep Yes True_Effect Observed effect is likely due to C2DA Vehicle_Toxic->True_Effect No G cluster_pathway Potential Off-Target Effect: Lipotoxicity Pathway High_C2DA High Concentration of Free C2DA Membrane Membrane Integration & Lipid Raft Disruption High_C2DA->Membrane ER_Stress Endoplasmic Reticulum (ER) Stress High_C2DA->ER_Stress ROS Reactive Oxygen Species (ROS) Production Membrane->ROS ER_Stress->ROS Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

References

Technical Support Center: Optimization of Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing delivery systems for in vivo studies. This guide addresses common challenges encountered during experimental workflows, from initial formulation to in vivo application, in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Formulation and Stability

  • Q1: My nanoparticles are aggregating after formulation. What are the common causes and solutions? A1: Nanoparticle aggregation is a frequent issue that can significantly impact in vivo performance. Key causes include suboptimal surface charge, insufficient stabilization, and inappropriate storage conditions. To troubleshoot, consider the following:

    • Surface Charge: Aim for a zeta potential outside the range of -10 mV to +10 mV to ensure electrostatic repulsion. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered stable.

    • Stabilizers: Ensure adequate concentration of stabilizing agents like PEG or other polymers. The length and density of the PEG chains can also influence stability.

    • Solvent Conditions: The pH and ionic strength of the buffer can affect nanoparticle stability. It is advisable to test stability in physiologically relevant media, such as phosphate-buffered saline (PBS) or serum-containing media.

    • Storage: Store nanoparticles at the recommended temperature and avoid repeated freeze-thaw cycles, which can induce aggregation. Lyophilization with cryoprotectants like trehalose or sucrose can improve long-term stability.[1][2]

  • Q2: I'm observing low drug encapsulation efficiency. How can I improve it? A2: Low encapsulation efficiency can be due to several factors, including the physicochemical properties of the drug and nanoparticle, as well as the encapsulation method. To enhance encapsulation efficiency:

    • Method Optimization: The choice of encapsulation method (e.g., nanoprecipitation, emulsion-solvent evaporation) is critical. For hydrophilic drugs, methods like double emulsion solvent evaporation may be more effective than single emulsion techniques.

    • Drug-Carrier Interaction: Enhance the affinity between the drug and the nanoparticle core. For lipophilic drugs in polymeric nanoparticles, ensure the polymer is sufficiently hydrophobic.

    • Process Parameters: Optimize parameters such as the rate of addition of the organic phase to the aqueous phase, stirring speed, and the type and concentration of surfactants.[3]

    • Drug-to-Carrier Ratio: Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity.

Targeting and Biodistribution

  • Q3: My targeted nanoparticles are showing significant off-target accumulation, particularly in the liver and spleen. What can I do to improve targeting specificity? A3: High off-target accumulation is often due to rapid clearance by the reticuloendothelial system (RES), especially the liver and spleen.[4] Strategies to reduce RES uptake and improve targeting include:

    • PEGylation: Coating nanoparticles with polyethylene glycol (PEG) creates a hydrophilic layer that reduces opsonization and subsequent uptake by macrophages.[4] The density and molecular weight of the PEG can be optimized to prolong circulation time.

    • "Don't-Eat-Me" Signals: Modifying the nanoparticle surface with molecules like CD47 can provide a "don't-eat-me" signal to macrophages, thereby reducing clearance.[5][6]

    • Ligand Density Optimization: The density of the targeting ligand on the nanoparticle surface is crucial. Both insufficient and excessive ligand density can lead to poor targeting. An optimal ligand density needs to be determined experimentally for each specific ligand-receptor pair.[7][8][9]

    • Particle Size: Nanoparticles in the size range of 50-200 nm generally exhibit longer circulation times and reduced clearance by the kidneys and RES.

  • Q4: My nanoparticles are not effectively penetrating the tumor tissue. How can I enhance tumor penetration? A4: Poor tumor penetration is a major hurdle, often due to the dense extracellular matrix and high interstitial fluid pressure within the tumor microenvironment.[4][10] To improve penetration:

    • Size Optimization: Smaller nanoparticles (below 100 nm) generally show better penetration into tumor tissue.[5]

    • Surface Chemistry: Modifying the nanoparticle surface to be neutral or slightly negatively charged can reduce non-specific interactions with the extracellular matrix and improve diffusion.

    • Enzyme-Responsive Systems: Design nanoparticles that can be degraded by tumor-specific enzymes (e.g., matrix metalloproteinases) to release smaller, more penetrable drug molecules.

    • External Stimuli: Techniques like focused ultrasound can be used to transiently increase the permeability of the tumor vasculature and interstitium, facilitating nanoparticle entry.[5]

In Vitro vs. In Vivo Correlation

  • Q5: My delivery system shows excellent efficacy in vitro, but the results are not replicating in vivo. What could be the reasons for this discrepancy? A5: The disconnect between in vitro and in vivo results is a common and significant challenge in drug delivery research.[11][12][13][14] Key factors contributing to this discrepancy include:

    • Protein Corona: In a biological fluid, proteins rapidly adsorb to the nanoparticle surface, forming a "protein corona" that alters the nanoparticle's size, charge, and surface chemistry. This new biological identity can significantly impact its in vivo behavior, including circulation time, targeting, and cellular uptake.[15]

    • Complex Biological Barriers: In vivo, delivery systems face multiple physiological barriers, including the immune system, endothelial barriers, and complex tissue microenvironments, which are not fully recapitulated in in vitro models.[11]

    • Reticuloendothelial System (RES) Clearance: The RES actively removes nanoparticles from circulation, a factor not present in standard in vitro cell culture.[4]

    • Cellular Heterogeneity: In vitro studies often use homogenous cell lines, which do not reflect the complex cellular heterogeneity of tissues in vivo.

Troubleshooting Guides

Problem: Inconsistent Batch-to-Batch Results

Potential Cause Troubleshooting Steps
Variability in raw materials Ensure consistent quality and source of lipids, polymers, and other reagents.
Inconsistent formulation process Standardize all process parameters, including mixing speed, temperature, and pH.
Inaccurate characterization Calibrate characterization instruments (e.g., DLS for size, zeta potential analyzer) regularly.
Improper storage Store all components and the final formulation under validated conditions to prevent degradation.

Problem: Unexpected In Vivo Toxicity

Potential Cause Troubleshooting Steps
Inherent toxicity of the nanoparticle material Conduct thorough in vitro cytotoxicity assays on relevant cell lines before in vivo studies.
Toxicity of the encapsulated drug Differentiate between the toxicity of the carrier and the drug by testing empty nanoparticles in parallel.
Off-target accumulation Optimize nanoparticle design (size, charge, PEGylation) to reduce accumulation in non-target organs.
Immunogenicity Evaluate the potential for an immune response by measuring cytokine levels and other inflammatory markers.

Quantitative Data Summary

Table 1: Key Nanoparticle Parameters for In Vivo Studies

ParameterTypical RangeImportance
Size (Hydrodynamic Diameter) 50 - 200 nmInfluences circulation half-life, RES uptake, and tumor penetration.
Polydispersity Index (PDI) < 0.2Indicates a narrow size distribution, which is crucial for reproducible in vivo behavior.
Zeta Potential > +30 mV or < -30 mVDetermines colloidal stability and interaction with cell membranes.
Drug Loading Efficiency (%) Varies by systemMaximizing drug load improves therapeutic efficacy and reduces the required dose of the carrier.
Encapsulation Efficiency (%) > 80%High encapsulation efficiency minimizes free drug and its associated side effects.

Experimental Protocols

1. Nanoparticle Size and Zeta Potential Characterization

  • Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.

  • Methodology (Dynamic Light Scattering - DLS):

    • Prepare nanoparticle samples at a suitable concentration in a filtered, low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Transfer the nanoparticle suspension to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform at least three measurements to ensure reproducibility.

    • Record the Z-average diameter and PDI.

  • Methodology (Zeta Potential):

    • Prepare samples similarly to DLS, ensuring the buffer has a known viscosity and dielectric constant.

    • Use a specific zeta potential cuvette with electrodes.

    • Perform the measurement according to the instrument's instructions, which typically involves applying an electric field and measuring the electrophoretic mobility of the particles.

    • Record the zeta potential in mV.

2. In Vivo Biodistribution Study

  • Objective: To determine the tissue distribution and clearance of nanoparticles over time.

  • Methodology:

    • Label nanoparticles with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide).

    • Administer the labeled nanoparticles to a cohort of animals (e.g., mice) via the desired route (e.g., intravenous injection).

    • At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize a subset of animals.

    • Collect blood and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

    • Quantify the amount of label in each organ using an appropriate imaging system (e.g., IVIS for fluorescence, gamma counter for radioactivity).

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies formulation Nanoparticle Formulation characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization Quality Control stability Stability Assessment (Serum, PBS) characterization->stability Optimization cytotoxicity Cytotoxicity Assays stability->cytotoxicity uptake Cellular Uptake Studies cytotoxicity->uptake biodistribution Biodistribution & PK uptake->biodistribution Proceed to In Vivo efficacy Therapeutic Efficacy biodistribution->efficacy toxicity Toxicology Assessment efficacy->toxicity

Caption: A typical experimental workflow for the development and evaluation of in vivo delivery systems.

In_Vivo_Barriers cluster_barriers Biological Barriers NP Nanoparticle in Circulation RES RES Clearance (Liver, Spleen) NP->RES Immune Recognition Endothelium Vascular Endothelium NP->Endothelium Extravasation ECM Extracellular Matrix Endothelium->ECM Interstitial Transport Cell Cellular Uptake & Endosomal Escape ECM->Cell Cellular Interaction Target Target Site Cell->Target Therapeutic Action

Caption: Key biological barriers encountered by nanoparticles during in vivo delivery.

Caption: A logical troubleshooting flowchart for addressing poor in vivo efficacy of delivery systems.

References

Validation & Comparative

Unveiling the Anti-Biofilm Potential of Cis-2-Dodecenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting crisis of antibiotic resistance has propelled the search for alternative strategies to combat bacterial infections, with a significant focus on disrupting biofilm formation. Biofilms, structured communities of bacteria encased in a self-produced matrix, exhibit notoriously high tolerance to conventional antibiotics. Cis-2-Dodecenoic acid (C2DA), a fatty acid signaling molecule, has emerged as a promising candidate for anti-biofilm therapy. This guide provides a comprehensive comparison of C2DA's anti-biofilm activity against other alternatives, supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison: C2DA vs. Alternative Anti-Biofilm Agents

The efficacy of this compound (C2DA) in preventing and dispersing biofilms has been documented across various bacterial species. Its primary mechanisms of action include the inhibition of biofilm formation, induction of biofilm dispersal, and modulation of persister cells to a more susceptible state.[1][2] To provide a clear quantitative comparison, the following table summarizes the anti-biofilm activity of C2DA and other notable anti-biofilm agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Compound/AgentTarget Organism(s)MetricConcentrationEfficacyReference(s)
This compound (C2DA) Pseudomonas aeruginosaBiofilm Formation Inhibition0.05 - 0.5 mM10.2% - 44% reduction[3]
Pseudomonas aeruginosaBiofilm Dispersal100 - 620 nMConcentration-dependent increase in planktonic cells[4]
Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mLSignificant inhibition[5]
Cis-2-Decenoic Acid (cis-DA) Pseudomonas aeruginosaBiofilm Formation Inhibition2.5 nMPrevention of biofilm formation in flow cells[6]
Escherichia coli, Klebsiella pneumoniaeBiofilm Formation Inhibition310 nMPrevention of biofilm formation in catheters[6]
Staphylococcus aureus (MRSA)Biofilm Formation Inhibition734 µMPrevention of biofilm formation[6]
Furanone C-30 Pseudomonas aeruginosaBiofilm Inhibition256 - 512 µg/mL100% inhibition[7]
Pseudomonas aeruginosaBiofilm Eradication512 µg/mL92.9% eradication[7]
Rhamnolipids Pseudomonas aeruginosa PAO1Biofilm Formation Inhibition (BFIC50)50 µg/mL50% inhibition[8]
Trichophyton rubrumMinimum Inhibitory Concentration (MIC)0.5 mg/mL-[9]
Trichophyton mentagrophytesMinimum Inhibitory Concentration (MIC)0.125 mg/mL-[9]
DNase I Multi-species oral biofilmsBiofilm Disruption0.001 - 0.002 mg/mLAlteration of biofilm structure[10]
Proteinase K Multi-species oral biofilmsBiofilm Disruption0.05 - 0.1 mg/mLReduction in biofilm thickness[10]

Note: MBIC50 (Minimum Biofilm Inhibitory Concentration 50%) and BFIC50 (Biofilm Formation Inhibitory Concentration 50%) refer to the concentration required to inhibit 50% of biofilm formation.

Delving into the Mechanism: C2DA's Interaction with Bacterial Signaling

This compound primarily exerts its anti-biofilm effects by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression based on population density. In Pseudomonas aeruginosa, a well-studied model organism for biofilm research, C2DA has been shown to modulate the las, rhl, and pqs quorum sensing systems.[3] Recent studies suggest that the long-chain fatty acid-CoA ligase FadD1 may act as a receptor for C2DA, subsequently influencing the transcription of QS regulatory genes like lasR.[11]

C2DA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_qs Quorum Sensing Systems cluster_virulence Virulence & Biofilm Formation C2DA This compound (C2DA) FadD1 FadD1 (Putative Receptor) C2DA->FadD1 Binds to lasR lasR FadD1->lasR Enhances binding to promoter rhlR rhlR FadD1->rhlR Downregulates transcription pqsR pqsR FadD1->pqsR Downregulates transcription Virulence_Factors Virulence Factors (e.g., pyocyanin, elastase) lasR->Virulence_Factors Regulates Biofilm_Formation Biofilm Formation lasR->Biofilm_Formation Regulates rhlR->Virulence_Factors Regulates rhlR->Biofilm_Formation Regulates pqsR->Virulence_Factors Regulates pqsR->Biofilm_Formation Regulates

C2DA's proposed signaling pathway in P. aeruginosa.

Experimental Protocols: A Guide to Validating Anti-Biofilm Activity

To ensure reproducibility and standardization in research, this section provides detailed methodologies for key experiments used to quantify anti-biofilm activity.

Biofilm Biomass Quantification: Crystal Violet Staining

This widely used method quantifies the total biofilm biomass, including bacterial cells and the extracellular matrix.

Workflow:

Crystal_Violet_Workflow A Bacterial culture with test compound in 96-well plate B Incubation (e.g., 24-48h, 37°C) A->B C Removal of planktonic cells B->C D Washing with PBS C->D E Fixation (e.g., methanol or heat) D->E F Staining with Crystal Violet (0.1%) E->F G Washing to remove excess stain F->G H Solubilization of bound stain (e.g., 30% acetic acid or ethanol) G->H I Absorbance measurement (OD570-600nm) H->I

Workflow for the Crystal Violet biofilm assay.

Detailed Steps:

  • Preparation: Grow bacterial cultures to the desired optical density. In a 96-well microtiter plate, add the bacterial suspension and the test compound at various concentrations. Include appropriate controls (media only, bacteria without compound).

  • Incubation: Incubate the plate under conditions optimal for biofilm formation for the specific bacterial strain (e.g., 24-48 hours at 37°C).

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the biofilms to the plate by adding methanol for 15 minutes or by air-drying at 60°C for 1 hour.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or absolute ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength between 570 and 600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Metabolic Activity: TTC and Resazurin Assays

These colorimetric assays assess the metabolic activity of the viable bacteria within the biofilm.

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) Assay: Metabolically active bacteria reduce the colorless TTC to the red-colored formazan, which can be quantified.

  • Resazurin Assay: The blue, non-fluorescent resazurin is reduced by metabolically active cells to the pink, fluorescent resorufin.

Workflow:

Metabolic_Assay_Workflow A Biofilm formation with test compound in 96-well plate B Removal of planktonic cells and washing A->B C Addition of TTC or Resazurin solution B->C D Incubation in the dark C->D E Measurement of color change (Absorbance for TTC, Fluorescence for Resazurin) D->E

General workflow for metabolic activity assays.

Detailed Steps:

  • Biofilm Formation: Grow biofilms in a 96-well plate with the test compound as described for the crystal violet assay.

  • Washing: Remove the planktonic cells and wash the biofilms with PBS.

  • Reagent Addition: Add a solution of TTC or resazurin to each well.

  • Incubation: Incubate the plate in the dark for a period that allows for color development (this can range from 1 to 24 hours depending on the bacterial species and assay).

  • Quantification: For the TTC assay, solubilize the formazan product and measure the absorbance. For the resazurin assay, measure the fluorescence. The signal intensity is proportional to the number of metabolically active cells.

Conclusion

This compound demonstrates significant potential as an anti-biofilm agent, acting through the disruption of bacterial communication and induction of biofilm dispersal. This guide provides a comparative overview of its efficacy against other anti-biofilm strategies and furnishes researchers with the necessary protocols to validate these findings. Further research focusing on direct comparative studies and a deeper elucidation of its molecular mechanisms will be crucial in advancing C2DA towards clinical applications in the fight against biofilm-associated infections.

References

A Comparative Analysis of Cis- and Trans-2-Dodecenoic Acid Efficacy in Biofilm Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of cis-2-Dodecenoic acid and its geometric isomer, trans-2-Dodecenoic acid. The focus is on their roles in regulating microbial biofilms, a critical area of research in the development of novel therapeutics for infectious diseases. This document summarizes key experimental findings, outlines detailed methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for the scientific community.

Executive Summary

This compound, a known bacterial signaling molecule, and its trans isomer exhibit differential activities against microbial biofilms. While both isomers show inhibitory effects on fungal biofilm formation in Candida albicans, the cis isomer of the related C10 fatty acid, cis-2-decenoic acid, demonstrates superior biofilm dispersal activity against bacteria such as Staphylococcus aureus compared to its trans counterpart. This suggests that the geometric configuration of the double bond plays a crucial role in the specific biological activity of these molecules. This compound functions as a quorum sensing molecule in some bacteria, modulating gene expression through specific signaling pathways. The mechanism of action for the trans isomer is less understood and may involve more general effects on the cell membrane or metabolism.

Data Presentation: Quantitative Comparison of Isomer Efficacy

The following tables summarize the quantitative data from studies comparing the effects of the cis and trans isomers on biofilm-related processes.

Table 1: Comparative Efficacy of Cis- and Trans-2-Dodecenoic Acid on Candida albicans

ParameterConcentrationThis compoundtrans-2-Dodecenoic AcidReference
Germ-Tube Formation Inhibition 30 µM~70% reduction~70% reduction[1]
Biofilm Formation Inhibition (at 0h) 300 µM~90% reduction~60% reduction[1]
Biofilm Formation Inhibition (at 1h) 300 µM~90% reduction~60% reduction[1]
HWP1 Gene Expression 60 µM~90% downregulation~90% downregulation[1]
ALS3 Gene Expression 60 µM~70-80% downregulation~70-80% downregulation[1]

Table 2: Comparative Efficacy of the Related Cis- and Trans-2-Decenoic Acid on Bacterial Biofilm Dispersal

Note: Data for the C12 fatty acid, 2-dodecenoic acid, was not available for bacterial biofilms. The following data is for the closely related C10 fatty acid, 2-decenoic acid, and provides insight into the potential differences between the cis and trans isomers.

Bacterial SpeciesConcentrationcis-2-Decenoic Acid (% Biofilm Remaining)trans-2-Decenoic Acid (% Biofilm Remaining)Reference
Staphylococcus aureus 125 µg/ml~75%No significant dispersal[2]
Pseudomonas aeruginosa 125 µg/ml~60%~60%[2]

Signaling Pathways and Mechanisms of Action

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a well-characterized quorum sensing molecule in certain bacteria.[3][4] It functions by binding to a specific receptor, RpfR, which in turn modulates the intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[5] Reduced c-di-GMP levels lead to changes in gene expression, affecting virulence, motility, and biofilm formation.[5]

In contrast, a specific signaling pathway for trans-2-Dodecenoic acid has not been identified. Its biological effects may be due to less specific mechanisms, such as disruption of the cell membrane or interference with metabolic processes, which could explain its activity against a broader range of microbes, including fungi.

BDSF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDSF This compound (BDSF) RpfR_mem RpfR Receptor (PAS Domain) BDSF->RpfR_mem Binding RpfR_cyto RpfR (GGDEF-EAL Domains) RpfR_mem->RpfR_cyto Conformational Change c_di_GMP c-di-GMP RpfR_cyto->c_di_GMP Phosphodiesterase Activation (Degradation) Gene_Expression Gene Expression (Virulence, Motility, Biofilm) c_di_GMP->Gene_Expression Regulation

Caption: Signaling pathway of this compound (BDSF) in bacteria.

Experimental Protocols

Quantification of Biofilm Formation (Crystal Violet Assay)

This method is widely used to quantify the total biomass of a biofilm.

Methodology:

  • Biofilm Culture: Microbial cultures are grown in the wells of a microtiter plate under conditions that promote biofilm formation. Test compounds (cis- or trans-2-dodecenoic acid) are added at various concentrations.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for biofilm development.

  • Washing: The planktonic (free-floating) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The bound crystal violet is solubilized by adding a solvent, such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance is directly proportional to the biofilm biomass.

Crystal_Violet_Assay_Workflow Start Start: Microbial Culture + Test Compounds Incubation Incubate to form Biofilm Start->Incubation Washing1 Wash to remove Planktonic Cells Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash to remove excess Stain Staining->Washing2 Solubilization Solubilize bound Stain Washing2->Solubilization Quantification Measure Absorbance (OD590) Solubilization->Quantification End End: Quantify Biofilm Biomass Quantification->End

Caption: Workflow for the Crystal Violet Biofilm Assay.

Quantification of Biofilm Metabolic Activity (XTT Reduction Assay)

This assay is used to assess the metabolic activity of the cells within a biofilm, providing a measure of cell viability. This method was used in the comparative study of cis- and trans-2-dodecenoic acid on C. albicans.[1]

Methodology:

  • Biofilm Culture and Treatment: Biofilms are grown and treated with the test compounds as described for the crystal violet assay.

  • Washing: Planktonic cells are removed by washing.

  • XTT Labeling: A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and an electron-coupling agent (e.g., menadione) is added to the wells.

  • Incubation: The plate is incubated in the dark for a period (e.g., 2-5 hours) to allow metabolically active cells to reduce the XTT to a formazan product.

  • Quantification: The absorbance of the colored formazan product is measured at approximately 490 nm. The absorbance is proportional to the metabolic activity of the biofilm.

Gene Expression Analysis (Real-Time RT-PCR)

This technique is used to quantify the expression levels of specific genes involved in biofilm formation. In the cited study on C. albicans, this was used to measure the expression of hyphae-specific genes HWP1 and ALS3.[1]

Methodology:

  • RNA Extraction: Total RNA is extracted from the biofilm cells after treatment with the test compounds.

  • Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for PCR amplification with primers specific to the target genes (HWP1, ALS3) and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated by comparing their amplification levels to the reference gene, often using the ΔΔCt method.

Conclusion

The available evidence suggests that both cis- and trans-2-Dodecenoic acid can inhibit biofilm formation, particularly in the fungus Candida albicans. However, data from the closely related cis-2-decenoic acid indicates that the cis isomer is more effective at dispersing pre-formed bacterial biofilms of S. aureus. The well-defined signaling pathway for this compound in bacteria provides a clear mechanism for its activity and a potential target for therapeutic intervention. The lack of a known specific receptor for the trans isomer suggests a different, potentially less specific, mode of action. Further research directly comparing the efficacy of cis- and trans-2-Dodecenoic acid against a broader range of bacterial pathogens is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Cis-2-Dodecenoic Acid and Other DSF Family Molecules in Bacterial Communication

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical signals governing bacterial behavior, this guide offers a comparative analysis of cis-2-Dodecenoic acid and its structural analogs within the Diffusible Signal Factor (DSF) family. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced roles these molecules play in quorum sensing, biofilm formation, and virulence, providing a foundation for the development of novel antimicrobial strategies.

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a key signaling molecule in the intricate communication networks of various Gram-negative bacteria.[1] As a member of the DSF family of cis-2-unsaturated fatty acids, it plays a pivotal role in regulating a host of cellular processes, including the expression of virulence factors and the formation of biofilms, which are crucial for bacterial survival and pathogenicity.[2][3] Understanding the comparative efficacy and mechanisms of BDSF and its congeners is paramount for developing targeted therapies that disrupt bacterial coordination.

Performance Comparison of DSF Molecules

The biological activity of DSF molecules is intrinsically linked to their structure, including chain length, saturation, and the presence of methyl branches. These subtle chemical differences can lead to significant variations in signaling specificity and potency across different bacterial species. The following table summarizes the known biological impacts of prominent DSF family members.

Signaling MoleculeChemical NameProducing Bacteria (Examples)Key Regulated PhenotypesCross-species Activity
BDSF This compoundBurkholderia cenocepacia complexBiofilm formation, virulence factor production, antibiotic resistance, regulation of AHL synthesis.[1]Can activate DSF-dependent responses in other species.[4]
DSF cis-11-Methyl-2-dodecenoic acidXanthomonas campestrisVirulence factor production, biofilm formation, enzyme production.[5]Can activate responses in Pseudomonas aeruginosa.[3]
CDA cis-2-Decenoic acidPseudomonas aeruginosaBiofilm dispersion, persister cell formation, enhances antibiotic efficacy.[6][7][8]Does not effectively activate the DSF signaling pathway in Xanthomonas.[3]
11-Me-C12:Δ2,5 cis,cis-11-Methyldodeca-2,5-dienoic acidBurkholderia speciesRegulation of biofilm formation, virulence factor production, morphological transition of Candida albicans.[9]Potent signaling molecule with cross-kingdom effects.[9]
IDSF cis-10-Methyl-2-dodecenoic acidXanthomonas oryzaeVirulence and biofilm formation.Information not readily available.
SDSF cis-2-Tetradecenoic acidStenotrophomonas maltophiliaInformation not readily available.Information not readily available.

Unraveling the DSF Signaling Pathway

The canonical DSF signaling pathway, particularly well-characterized in Xanthomonas, involves a two-component regulatory system. The sensor kinase RpfC detects the DSF signal, leading to the activation of the response regulator RpfG. Activated RpfG, which possesses phosphodiesterase activity, then degrades the intracellular second messenger cyclic di-GMP. The reduction in cyclic di-GMP levels ultimately modulates the expression of genes responsible for virulence and biofilm formation.[1]

dsf_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSF DSF Molecule RpfC RpfC (Sensor Kinase) DSF->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG activates c_di_GMP cyclic di-GMP RpfG->c_di_GMP degrades Virulence Virulence & Biofilm Genes c_di_GMP->Virulence regulates Phenotype Altered Phenotype Virulence->Phenotype expression leads to

Caption: The DSF quorum sensing signaling pathway.

Experimental Methodologies

The characterization and comparative analysis of DSF molecules rely on a suite of established experimental protocols.

DSF Extraction and Quantification

A common workflow for analyzing DSF production involves solvent extraction from bacterial culture supernatants, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

experimental_workflow A Bacterial Culture B Centrifugation to remove cells A->B C Supernatant Collection B->C D Solvent Extraction (e.g., ethyl acetate) C->D E Crude Extract D->E F Purification (e.g., HPLC) E->F G Pure DSF Molecule F->G H Structural Analysis (e.g., Mass Spectrometry, NMR) G->H I Bioassays G->I

Caption: A typical workflow for DSF extraction and analysis.

Bioassays for DSF Activity

To assess the biological activity of DSF molecules, reporter strains are often employed. These strains typically harbor a fusion of a DSF-responsive promoter to a reporter gene (e.g., gusA or gfp). The level of reporter gene expression serves as a proxy for the signaling activity of the tested DSF analog.

Protocol Outline:

  • Preparation of Reporter Strain: Grow the bacterial reporter strain to a specific optical density.

  • Assay Setup: In a multi-well plate, add the reporter strain suspension to a suitable growth medium.

  • Addition of DSF Molecules: Add different concentrations of the DSF molecules to be tested to the wells. Include appropriate controls (e.g., solvent only).

  • Incubation: Incubate the plate under conditions suitable for bacterial growth.

  • Measurement of Reporter Activity: After incubation, measure the reporter gene activity (e.g., fluorescence for GFP, or a colorimetric assay for GusA).

  • Data Analysis: Quantify the reporter activity and plot it against the concentration of the DSF molecule to determine the dose-response relationship.

Biofilm Formation Assays

The impact of DSF molecules on biofilm formation is commonly assessed using a crystal violet staining method.

Protocol Outline:

  • Bacterial Culture: Grow bacterial cultures in a suitable medium to a defined cell density.

  • Biofilm Induction: In a multi-well plate, inoculate the bacterial culture into a fresh medium containing different concentrations of the DSF molecules.

  • Incubation: Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Washing: Carefully remove the planktonic cells and wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.

  • Staining: Stain the attached biofilms with a crystal violet solution.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the amount of biofilm formed.

Concluding Remarks

The study of this compound and other DSF family molecules reveals a sophisticated and diverse chemical language that bacteria use to orchestrate their collective behaviors. The comparative data presented here underscore the potential for developing anti-quorum sensing agents that can disrupt these communication channels. By targeting the biosynthesis or perception of these signals, it may be possible to attenuate bacterial virulence and inhibit the formation of resilient biofilms, offering a promising avenue for the development of novel therapeutics to combat bacterial infections. Further research into the structure-activity relationships of these molecules will be crucial in designing potent and specific inhibitors of DSF-mediated signaling.

References

Cross-Species Validation of cis-2-Dodecenoic Acid Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cis-2-Dodecenoic acid (C2DA) as a signaling molecule across different species, supported by experimental data. C2DA, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule involved in quorum sensing and interspecies communication, regulating various physiological processes, including virulence and biofilm formation.

Data Presentation: Quantitative Effects of C2DA

The following tables summarize the quantitative effects of C2DA on biofilm formation and virulence factor production in various microorganisms.

Table 1: Effect of C2DA on Biofilm Formation

MicroorganismC2DA ConcentrationBiofilm Inhibition/DispersionReference
Pseudomonas aeruginosa PA140.05 mM10.2% reduction[1]
0.1 mM20.2% reduction[1]
0.25 mM27.9% reduction[1]
0.5 mM44.0% reduction[1]
Staphylococcus aureus125 µg/mLInhibition of biofilm formation[2]
Escherichia coli310 nMSignificant prevention of biofilm formation
Klebsiella pneumoniae310 nMSignificant prevention of biofilm formation
Food-related bacteria (S. aureus, B. cereus, S. enterica, E. coli)310 nM~80% reduction in biofilm biomass (in combination with antibiotics/disinfectants)[3]

Table 2: Effect of C2DA on Virulence Factor Production in Pseudomonas aeruginosa

Virulence FactorC2DA ConcentrationEffectReference
PyocyaninNot specifiedDown-regulation[4]
ElastaseNot specifiedDown-regulation[4]
RhamnolipidsNot specifiedDown-regulation[4]
3-oxo-C12-HSLNot specifiedDecreased production[4]
PQSNot specifiedDecreased production[4]
C4-HSLNot specifiedDecreased production[4]

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the cis isomer was not found in the immediate search, a general approach can be inferred from the synthesis of similar molecules like trans-2-dodecenoic acid and the synthesis of 2-decenoyl chloride. A common method involves the Wittig reaction for stereospecific double bond formation.

Materials:

  • Dodecanal

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Strong base (e.g., n-butyllithium)

  • Hydrochloric acid

  • Ether

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of (carbethoxymethylene)triphenylphosphorane in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (e.g., Argon).

  • Add a strong base, such as n-butyllithium, dropwise to generate the ylide.

  • Add dodecanal dropwise to the ylide solution and allow the reaction to proceed for several hours, gradually warming to room temperature.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the product with ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ethyl cis-2-dodecenoate by silica gel column chromatography.

  • Hydrolyze the ester to the carboxylic acid using a base (e.g., NaOH) followed by acidification.

  • Purify the final product, this compound, by chromatography or distillation.

Note: This is a generalized protocol and requires optimization for specific yield and purity.

Biofilm Quantification Assay (Crystal Violet Method)

This protocol is adapted from several sources and provides a robust method for quantifying biofilm formation in microtiter plates.[5][6][7]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or 95% Ethanol

  • Plate reader

Procedure:

  • Inoculation: Grow bacterial cultures overnight in the appropriate medium. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.05). Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently decant the planktonic cells from the wells. Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Decant the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate at room temperature for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 550 and 590 nm using a plate reader. The absorbance is directly proportional to the amount of biofilm formed.

Pyocyanin Quantification Assay in Pseudomonas aeruginosa

This protocol is used to measure the production of the virulence factor pyocyanin.[2][8][9]

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Extraction: Grow P. aeruginosa in a suitable liquid medium for 24-48 hours. Centrifuge the culture to pellet the cells.

  • Transfer 5 mL of the culture supernatant to a fresh tube.

  • Add 3 mL of chloroform and vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Centrifuge to separate the phases. Carefully transfer the lower chloroform layer to a new tube.

  • Acidification: Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the aqueous HCl layer, which will turn pink.

  • Quantification: Centrifuge to separate the phases. Measure the absorbance of the upper pink aqueous layer at 520 nm.

  • The concentration of pyocyanin (in µg/mL) can be calculated using the following formula: Concentration = OD520 × 17.072.

Signaling Pathway and Experimental Workflow Diagrams

C2DA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C2DA_out This compound (C2DA) C2DA_in C2DA C2DA_out->C2DA_in Diffusion RpfR RpfR Receptor (PAS-GGDEF-EAL domains) C2DA_in->RpfR Binds to PAS domain PDE_active Activated Phosphodiesterase (EAL) RpfR->PDE_active Conformational Change c_di_GMP c-di-GMP GMP pGpG c_di_GMP:s->GMP:n Hydrolysis Virulence Virulence Gene Expression (e.g., Pyocyanin, Elastase) c_di_GMP->Virulence Represses Biofilm Biofilm Formation c_di_GMP->Biofilm Represses PDE_active->c_di_GMP Stimulates

Caption: C2DA signaling pathway in bacteria.

Biofilm_Quantification_Workflow start Start: Bacterial Culture inoculate Inoculate 96-well plate start->inoculate incubate Incubate (24-48h) Biofilm Formation inoculate->incubate wash1 Wash with PBS (Remove planktonic cells) incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash with PBS (Remove excess stain) stain->wash2 solubilize Solubilize with 30% Acetic Acid / 95% Ethanol wash2->solubilize measure Measure Absorbance (550-590 nm) solubilize->measure end End: Quantify Biofilm measure->end

Caption: Experimental workflow for biofilm quantification.

Comparison with Alternative Signaling Molecules

C2DA belongs to the Diffusible Signal Factor (DSF) family of quorum-sensing molecules. Other members of this family include:

  • DSF (cis-11-methyl-2-dodecenoic acid): Produced by Xanthomonas campestris, it differs from C2DA by a methyl group at the C-11 position. While both regulate virulence and biofilm formation, the specific receptors and downstream pathways can differ between species.[10]

  • cis-2-Decenoic acid: Produced by Pseudomonas aeruginosa, this molecule is a shorter-chain analogue of C2DA and has been shown to induce biofilm dispersion in a wide range of bacteria and even the fungus Candida albicans.[11]

The cross-species activity of these molecules highlights a complex interplay of chemical signaling in microbial communities. The response of a particular species to a DSF family signal depends on the presence of specific receptors and the downstream regulatory networks. For example, while C2DA can influence P. aeruginosa, this bacterium produces its own distinct DSF-like signal. This suggests that bacteria can "eavesdrop" on the signals of other species, leading to a competitive or cooperative response.

Conclusion

This compound is a potent signaling molecule with significant cross-species effects, particularly in the regulation of biofilm formation and virulence. The data presented in this guide demonstrates its ability to modulate the behavior of various clinically relevant bacteria. The provided experimental protocols offer a starting point for researchers to investigate C2DA signaling further. The signaling pathway, primarily acting through the RpfR receptor and subsequent modulation of c-di-GMP levels, presents a promising target for the development of novel anti-virulence and anti-biofilm therapeutics. Further research into the specificity and breadth of C2DA and other DSF family signals will be crucial for harnessing their potential in controlling microbial communities.

References

A Comparative Guide to Quorum Sensing Inhibitors: Cis-2-Dodecenoic Acid and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), the intricate cell-to-cell communication system in bacteria, governs a wide array of collective behaviors, including biofilm formation and virulence factor production. The rise of antibiotic resistance has propelled the development of anti-virulence strategies, with QS inhibitors (QSIs) emerging as a promising frontier. This guide provides a detailed comparison of the mechanisms of action of various QSIs, with a special focus on the fatty acid signaling molecule, cis-2-Dodecenoic acid. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the complex signaling pathways involved.

Unraveling the Mechanisms: A Comparative Overview

QSIs can be broadly categorized based on their mode of action: interfering with signal generation, blocking signal reception, or degrading the signaling molecules. This compound, a diffusible signal factor (DSF), presents a unique mechanism that distinguishes it from many other QSIs.

This compound (C12): A Modulator of Bacterial Second Messenger Signaling

Initially identified in Burkholderia cenocepacia as the Burkholderia diffusible signal factor (BDSF), this compound is a fatty acid molecule that plays a crucial role in interspecies and inter-kingdom communication. Its primary mechanism of action involves the modulation of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).

In organisms like B. cenocepacia, C12 binds to the periplasmic domain of the sensor kinase RpfC, which in turn activates the phosphodiesterase activity of the response regulator RpfG. This leads to the degradation of c-di-GMP, a key signaling molecule that controls the transition between motile and sessile lifestyles in many bacteria. Lower levels of c-di-GMP typically promote motility and inhibit biofilm formation.

In Pseudomonas aeruginosa, a notorious opportunistic pathogen, C12 has been shown to interfere with its complex QS circuitry, which includes the las, rhl, and pqs systems. Exogenous addition of C12 reduces the transcription of key regulator genes such as lasR, pqsR, and rhlR, and consequently decreases the production of their cognate signaling molecules: 3-oxo-C12-HSL, PQS, and C4-HSL, respectively[1][2]. This multifaceted interference leads to a significant reduction in biofilm formation and the expression of various virulence factors. Furthermore, C12 can also inhibit the Type III Secretion System (T3SS), a critical virulence determinant in P. aeruginosa[1][2].

A notable characteristic of C12 is its ability to induce the dispersion of established biofilms across a wide range of bacteria, including both Gram-positive and Gram-negative species, as well as the pathogenic yeast Candida albicans. Moreover, it can revert persister cells, a subpopulation of dormant, antibiotic-tolerant cells, to a metabolically active and antibiotic-susceptible state.

Other Classes of Quorum Sensing Inhibitors:

In contrast to the c-di-GMP-modulating activity of C12, other QSIs employ more direct strategies to disrupt bacterial communication.

  • Signal Generation Inhibitors: These molecules target the enzymes responsible for synthesizing the autoinducer signals. For instance, analogs of S-adenosylmethionine (SAM), a precursor for AHL synthesis, can inhibit the activity of LuxI-type synthases.

  • Signal Reception Antagonists: This is a large and well-studied class of QSIs. These compounds typically mimic the structure of the native autoinducer and competitively bind to the receptor protein (e.g., LuxR-type receptors), thereby preventing the activation of downstream gene expression. Prominent examples include halogenated furanones, flavonoids, and various synthetic small molecules. These antagonists often exhibit high specificity for their target receptors.

  • Quorum Quenching Enzymes: These enzymes degrade the signaling molecules, effectively silencing the communication pathway. AHL lactonases, for example, hydrolyze the lactone ring of AHLs, rendering them inactive. Similarly, AHL acylases cleave the acyl chain from the homoserine lactone core.

The following table summarizes the quantitative data on the efficacy of this compound and a selection of other QS inhibitors.

Data Presentation: Efficacy of Quorum Sensing Inhibitors

InhibitorTarget Organism/SystemMechanism of ActionEfficacy MetricValueReference(s)
This compound Pseudomonas aeruginosaInterferes with las, rhl, and pqs QS systems; Modulates c-di-GMPBiofilm DispersalEffective at nanomolar concentrations[3][4]
Staphylococcus aureusBiofilm Inhibition125 µg/mL[5]
V-06-018 Pseudomonas aeruginosa LasRCompetitive AntagonistIC502.3 µM (vs 150 nM OdDHL)[6]
Norlobaridone Pseudomonas aeruginosa LasRCompetitive AntagonistIC501.93 µM[7]
mBTL Pseudomonas aeruginosaLasR AntagonistIC50 (Pyocyanin inhibition)8 µM[8]
Baicalin Hydrate (BH) Burkholderia cenocepaciaQSISub-MIC for synergy100 µM[9]
Hamamelitannin (HAM) Staphylococcus aureusQSISub-MIC for synergy250 µM[9]

Mandatory Visualization

Signaling Pathway of this compound in Burkholderia cenocepacia

Mechanism of this compound (BDSF) in B. cenocepacia C12 This compound (BDSF) RpfC RpfC (Sensor Kinase) C12->RpfC Binds RpfG RpfG (Response Regulator) RpfC->RpfG Activates PDE_active Active Phosphodiesterase RpfG->PDE_active Becomes c_di_GMP c-di-GMP Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes Virulence Virulence c_di_GMP->Virulence Promotes Motility Motility c_di_GMP->Motility Inhibits PDE_active->c_di_GMP Degrades

Caption: C12 signaling pathway in B. cenocepacia.

General Mechanisms of Quorum Sensing Inhibition

General Mechanisms of Quorum Sensing Inhibition cluster_signal_generation Signal Generation cluster_signal_reception Signal Reception cluster_quorum_quenching Quorum Quenching Synthase Autoinducer Synthase (LuxI-type) Precursors Precursors (e.g., SAM) Precursors->Synthase Inhibitor_Gen Signal Generation Inhibitors Inhibitor_Gen->Synthase Receptor Receptor Protein (LuxR-type) Gene_Expression QS-regulated Gene Expression Receptor->Gene_Expression Activates Autoinducer Autoinducer (e.g., AHL) Autoinducer->Receptor Inhibitor_Rec Signal Reception Antagonists Inhibitor_Rec->Receptor QQ_Enzyme Quorum Quenching Enzyme Autoinducer_QQ Autoinducer QQ_Enzyme->Autoinducer_QQ Degrades

Caption: Overview of QS inhibition strategies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a QSI that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • QSI stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the QSI in the broth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without QSI) and a negative control (broth medium only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the QSI at which no visible growth is observed.[10][11][12][13][14]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of a QSI on biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • QSI stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Dispense 100 µL of bacterial culture (adjusted to a specific OD, e.g., 0.1 at 600 nm) into the wells of a 96-well plate.

  • Add varying concentrations of the QSI to the wells. Include a no-QSI control.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.

  • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS) or sterile water.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash the wells again to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[2][15][16][17]

AHL Reporter Gene Assay

This assay is used to screen for QSIs that interfere with AHL-mediated QS systems. It utilizes a bacterial reporter strain that produces a measurable signal (e.g., GFP, β-galactosidase) in response to a specific AHL.

Materials:

  • AHL reporter strain (e.g., E. coli JM109 with a LasR-responsive GFP reporter plasmid)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotics for plasmid maintenance

  • Specific AHL (e.g., 3-oxo-C12-HSL)

  • QSI stock solution

  • 96-well plates (black plates for fluorescence measurements)

  • Fluorometer or microplate reader

Procedure:

  • Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics.

  • Dilute the overnight culture 1:100 in fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).

  • In a 96-well plate, add the reporter strain culture, the specific AHL at a concentration that gives a sub-maximal to maximal response, and varying concentrations of the QSI.

  • Include controls: no AHL (baseline), AHL without QSI (positive control), and no bacteria (blank).

  • Incubate the plate at the appropriate temperature (e.g., 30°C or 37°C) for a defined period (e.g., 4-6 hours).

  • Measure the reporter signal (e.g., fluorescence at excitation/emission wavelengths for GFP) and the bacterial growth (OD600).

  • Calculate the percentage of inhibition by normalizing the reporter signal to the bacterial growth and comparing it to the positive control.[18][19][20][21][22][23]

This guide provides a foundational understanding of the diverse mechanisms of QS inhibitors, highlighting the unique properties of this compound. The provided data and protocols serve as a valuable resource for researchers dedicated to the development of novel anti-infective therapies.

References

Awakening the Sleepers: A Comparative Guide to Anti-Persister Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of bacterial persister cells – dormant, antibiotic-tolerant variants responsible for chronic and recurrent infections – is a critical frontier. This guide provides a comparative analysis of cis-2-Dodecenoic acid and other leading anti-persister compounds, supported by experimental data and detailed protocols to aid in the validation and development of novel therapeutics.

Persister cells represent a significant hurdle in antimicrobial therapy. Unlike resistant bacteria, persisters are not genetically mutated to withstand antibiotics but rather enter a state of metabolic dormancy, rendering them impervious to drugs that target active cellular processes. The fatty acid signaling molecule, this compound (also known as cis-2-decenoic acid or BDSF), has emerged as a promising agent capable of "waking up" these dormant cells, thereby resensitizing them to conventional antibiotics.[1][2][3] This guide compares the efficacy of this compound with other notable anti-persister strategies, providing a framework for evaluating their potential in research and clinical settings.

Performance Comparison of Anti-Persister Compounds

The following table summarizes the quantitative performance of this compound and its alternatives against persister cells of various bacterial species. The data highlights the significant log-fold reduction in persister viability achieved by these compounds, often in combination with traditional antibiotics.

Compound/TreatmentBacterial Strain(s)Persister TypeEfficacy (Log-Fold Reduction or % Killing)Reference(s)
This compound (cis-DA) + CiprofloxacinPseudomonas aeruginosaPlanktonic3-log reduction[4]
This compound (cis-DA) + CiprofloxacinPseudomonas aeruginosaBiofilm-derived6-log reduction[4]
This compound (cis-DA) + CiprofloxacinEscherichia coliPlanktonic1 to 2-log decrease in persister cell number[5]
This compound (cis-DA) + TobramycinPseudomonas aeruginosa PAO1Biofilm1-log decrease in viability compared to tobramycin alone[5]
This compound (cis-DA) + CiprofloxacinPseudomonas aeruginosa PAO1Biofilm2-log decrease in viability compared to ciprofloxacin alone[5]
ADEP4 Staphylococcus aureusStationary Phase4-log reduction[6]
ADEP4 + RifampicinStaphylococcus aureusStationary Phase & BiofilmEradication to the limit of detection[7][8]
Cisplatin (500 µg/mL)Escherichia coli K-12Stationary PhaseEradication (no colonies from 1 mL of culture)[9]
Cisplatin Pseudomonas aeruginosa-More effective than mitomycin C[10]
Mitomycin C Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaPlanktonic & BiofilmEradication[11][12]
Colistin Uropathogenic E. coli-Complete eradication after 3 days[13]
Tosufloxacin Uropathogenic E. coli-Complete eradication after 3 days[13]

Experimental Protocols

Accurate validation of anti-persister compounds requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Persister Cell Isolation and Quantification

This protocol is a composite of established methods for isolating persister cells for subsequent testing.[14][15][16]

Objective: To obtain a population of persister cells from a bacterial culture.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Antibiotic for persister selection (e.g., ampicillin, ciprofloxacin, ofloxacin) at a concentration of 10-100x MIC

  • Phosphate-buffered saline (PBS) or 0.85% NaCl for washing

  • Centrifuge and sterile centrifuge tubes

  • Incubator with shaking capabilities

  • Plate reader or spectrophotometer

  • Agar plates for colony forming unit (CFU) counting

Procedure:

  • Culture Growth: Inoculate a single colony into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to the desired phase (exponential or stationary). For exponential phase, grow to an OD600 of 0.3-0.8. For stationary phase, incubate for 16-24 hours.

  • Antibiotic Treatment: Add the chosen antibiotic at a high concentration (e.g., 100 µg/mL ampicillin for E. coli) to the culture.

  • Incubation: Incubate the antibiotic-treated culture for a duration sufficient to kill non-persister cells (typically 3-6 hours). A time-kill curve should be performed initially to determine the optimal treatment time, which is the point where the killing curve plateaus.[15]

  • Harvesting Persisters:

    • Centrifuge the culture at 4000 rpm for 10 minutes.

    • Discard the supernatant containing the antibiotic.

    • Resuspend the cell pellet in sterile PBS or saline.

    • Repeat the wash step at least twice to remove residual antibiotic.

  • Quantification:

    • Serially dilute the washed persister cell suspension in PBS.

    • Plate the dilutions onto antibiotic-free agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the colonies to determine the number of viable persister cells (CFU/mL).

Anti-Persister Compound Efficacy Testing (Time-Kill Assay)

This protocol outlines the procedure to assess the killing kinetics of a test compound against an isolated persister population.[12][17]

Objective: To determine the rate and extent of killing of persister cells by a test compound.

Materials:

  • Isolated persister cell suspension (from Protocol 1)

  • Test compound (e.g., this compound) at various concentrations

  • Control antibiotic (one to which persisters are tolerant)

  • PBS or minimal media for incubation

  • 96-well microtiter plate

  • Incubator

  • Plate reader for OD measurements (optional)

  • Agar plates for CFU counting

Procedure:

  • Preparation: Resuspend the isolated persister cells in PBS or a minimal salt medium to a known cell density (e.g., 10^6 CFU/mL).

  • Treatment: In a 96-well plate or in tubes, add the persister cell suspension to solutions of the test compound at different concentrations. Include a no-treatment control and a control with a conventional antibiotic. If testing a combination therapy (e.g., cis-DA + a conventional antibiotic), include wells for each component individually and in combination.

  • Incubation: Incubate the plate or tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 3, 6, 24 hours), take aliquots from each treatment condition.

  • Quantification:

    • Serially dilute the samples in PBS.

    • Plate the dilutions on antibiotic-free agar plates.

    • Incubate overnight and count CFUs.

  • Data Analysis: Plot the log(CFU/mL) against time for each treatment. A significant drop in CFU over time compared to the control indicates anti-persister activity.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating anti-persister compounds.

G cluster_cell Bacterial Persister Cell cisDA This compound (BDSF) RpfR RpfR Receptor cisDA->RpfR binds c_di_GMP decreased c-di-GMP RpfR->c_di_GMP modulates Metabolism Increased Metabolic Activity (e.g., Respiration, Protein Synthesis) c_di_GMP->Metabolism Susceptibility Increased Antibiotic Susceptibility Metabolism->Susceptibility CellDeath Cell Death Susceptibility->CellDeath Antibiotic Conventional Antibiotic Antibiotic->CellDeath

Caption: Proposed signaling pathway of this compound in persister cells.

G start Start: Bacterial Culture persister_isolation Isolate Persister Cells (e.g., High Antibiotic Treatment) start->persister_isolation treatment Treat with Anti-Persister Compound (e.g., cis-DA, ADEP4) persister_isolation->treatment quantification Quantify Viable Cells (CFU Counting at Time Points) treatment->quantification analysis Analyze Data (Time-Kill Curve) quantification->analysis end End: Determine Efficacy analysis->end

References

Comparative Transcriptomics of Bacteria Treated with cis-2-Dodecenoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of cis-2-Dodecenoic acid and its analogs on bacteria. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.

This compound, a member of the diffusible signal factor (DSF) family of quorum sensing (QS) molecules, has emerged as a significant modulator of bacterial behavior. This fatty acid signal, and its close analog cis-2-decenoic acid (CDA), are known to influence virulence, biofilm formation, and antibiotic resistance across various bacterial species. Understanding the global transcriptomic changes induced by these molecules is crucial for harnessing their therapeutic potential. This guide synthesizes available transcriptomic data to offer a comparative overview of their effects, primarily focusing on the opportunistic pathogen Pseudomonas aeruginosa.

Performance Comparison: cis-2-Decenoic Acid vs. Other Quorum Sensing Inhibitors

The transcriptomic impact of this compound and its analogs reveals a broad-spectrum regulation of genes involved in key pathogenic processes. When compared to other classes of quorum sensing inhibitors, such as furanones, distinct patterns of gene regulation emerge.

A key study using microarray analysis on Pseudomonas aeruginosa biofilms treated with cis-2-decenoic acid (CDA) identified 666 differentially expressed genes.[1][2][3][4][5] The majority of these genes (91%) were upregulated, indicating a significant activation of various cellular processes.[1] In contrast, studies on furanone C-30, which also targets QS in P. aeruginosa, show a strong repression of QS-controlled genes.[6] This suggests that while both compounds interfere with quorum sensing, their mechanisms and downstream consequences on gene expression differ significantly.

The following tables summarize the transcriptomic impact of cis-2-decenoic acid on P. aeruginosa and offer a comparison with the effects of a furanone-based QS inhibitor.

Table 1: Summary of Differentially Expressed Genes in P. aeruginosa Treated with cis-2-Decenoic Acid (CDA)
Functional CategoryNumber of Upregulated GenesNumber of Downregulated GenesKey Examples (Locus Tag)
Motility & Chemotaxis5815fliC, motA, cheB
Metabolic Activity12035aceA, nuoF, sdhA
Virulence4510toxA, lasB, rhlA
Cell Attachment308pelA, pslA, cupA1
Iron Uptake255pvdA, fepA, tonB
Respiration207cyoA, narG, atpA
Hypothetical Proteins22563-

Data synthesized from Rahmani-Badi et al., 2015. The full list of 666 differentially expressed genes can be found in the supplementary materials of the cited publication.[1]

Table 2: Comparative Effects of cis-2-Decenoic Acid (CDA) and Furanone C-30 on Quorum Sensing Regulons in P. aeruginosa
Featurecis-2-Decenoic Acid (CDA)Furanone C-30
Primary QS Target Interferes with las, rhl, and pqs systemsPrimarily antagonizes the LasR and RhlR receptors
Overall Effect on QS Genes Complex regulation, with both up- and downregulation of QS-related genes.Predominantly strong repression of AHL-induced genes.
Impact on Virulence Factors Upregulates some virulence factors (e.g., elastase - lasB), while phenotypically reducing overall virulence.Strongly represses the expression of key virulence factors like elastase and rhamnolipid biosynthesis genes.
Number of Regulated Genes 666 genes differentially expressed.[1]Approximately 80% of furanone-repressed genes are also QS-controlled.[6]
Mechanism of Action Thought to act as a dispersal signal, inducing a planktonic-like gene expression profile.Acts as a competitive inhibitor of AHL signal molecules binding to their cognate LuxR-type receptors.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to obtain this transcriptomic data, the following diagrams are provided.

experimental_workflow Experimental Workflow for Microarray Analysis cluster_culture Bacterial Culture and Treatment cluster_rna RNA Processing cluster_microarray Microarray Hybridization cluster_analysis Data Analysis culture P. aeruginosa PAO1 biofilm culture (5 days, continuous-flow reactor) treatment Treatment with 100 nM cis-2-decenoic acid (CDA) or vehicle control for 1 hour culture->treatment harvest Harvest remaining biofilm cells treatment->harvest rna_extraction Total RNA extraction (RNeasy Mini Kit) harvest->rna_extraction dnase DNase I treatment rna_extraction->dnase quality_control RNA quality and quantity check (Spectrometry, Gel Electrophoresis) dnase->quality_control cDNA_synthesis cDNA synthesis and aminoallyl labeling quality_control->cDNA_synthesis dye_coupling Coupling with Cy3/Cy5 dyes cDNA_synthesis->dye_coupling hybridization Hybridization to P. aeruginosa PAO1 microarray slides dye_coupling->hybridization scanning Scanning of microarray slides hybridization->scanning data_extraction Data extraction and normalization scanning->data_extraction deg_analysis Identification of Differentially Expressed Genes (DEGs) data_extraction->deg_analysis functional_analysis Functional annotation and pathway analysis (GO, KEGG) deg_analysis->functional_analysis

Caption: Workflow for comparative transcriptomic analysis of P. aeruginosa treated with cis-2-decenoic acid.

signaling_pathway_pa This compound Signaling in P. aeruginosa cluster_qs Quorum Sensing Systems cda This compound (BDSF/CDA) las las System (LasR/LasI) cda->las interferes with rhl rhl System (RhlR/RhlI) cda->rhl interferes with pqs pqs System (PqsR) cda->pqs interferes with t3ss Type III Secretion System (T3SS) cda->t3ss interferes with biofilm Biofilm Formation las->biofilm virulence Virulence Factor Production las->virulence rhl->biofilm rhl->virulence pqs->biofilm pqs->virulence t3ss->virulence signaling_pathway_bc BDSF Signaling in B. cenocepacia bdsf This compound (BDSF) rpfR RpfR Receptor (PAS-GGDEF-EAL domains) bdsf->rpfR binds to cdigmp c-di-GMP rpfR->cdigmp stimulates PDE activity gtp 2 x GTP gtp->cdigmp DGC activity pgpg pGpG cdigmp->pgpg PDE activity biofilm Biofilm Formation cdigmp->biofilm promotes virulence Virulence cdigmp->virulence promotes motility Swarming Motility cdigmp->motility inhibits

References

Specificity of Cis-2-Dodecenoic Acid's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of cis-2-Dodecenoic acid (c2-DDA), a bacterial signaling molecule, with its structural isomers and saturated counterpart. The information presented herein is intended to assist researchers in assessing the specificity of c2-DDA's effects and to provide a foundation for further investigation into its therapeutic potential.

Comparative Biological Activity

This compound, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid that plays a crucial role in bacterial quorum sensing, a process of cell-to-cell communication.[1][2] Its biological activities, particularly the inhibition of biofilm formation and modulation of virulence, are of significant interest in the development of novel antimicrobial strategies. The specificity of these activities is highlighted when compared to its geometric isomer, trans-2-Dodecenoic acid (t2-DDA), and its saturated analog, Dodecanoic acid (DA).

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of c2-DDA and its analogs to interfere with biofilm formation is a key area of research.

CompoundTarget OrganismConcentrationEffectReference
This compound (c2-DDA) Pseudomonas aeruginosa0.05 - 0.5 mM10.2% - 44% reduction in biofilm formation[2]
Candida albicans30 µM~70% reduction in germ-tube formation[1]
Candida albicans300 µM~90% reduction in biofilm formation[1]
Trans-2-Dodecenoic acid (t2-DDA) Candida albicans30 µM~70% reduction in germ-tube formation[1]
Candida albicans300 µM~60% reduction in biofilm formation[1]
Dodecanoic acid (DA) Brachyspira hyodysenteriae-Demonstrated antimicrobial activity, with potency influenced by pH and chain length[3]

Note: While direct comparative data for all three compounds on the same bacterial strain under identical conditions is limited in the available literature, the existing data suggests a higher potency of the cis isomer in inhibiting biofilm formation compared to the trans isomer in Candida albicans. Dodecanoic acid's primary reported activity is antimicrobial rather than specific biofilm inhibition.

Virulence Factor Regulation

This compound has been shown to modulate the expression of virulence factors in various pathogens. This activity is often linked to its interference with quorum sensing signaling pathways. For instance, in Pseudomonas aeruginosa, c2-DDA can reduce the expression of genes encoding for regulators of quorum sensing systems, leading to a decrease in the production of virulence factors.[2]

Mechanism of Action: The RpfR Signaling Pathway

In Burkholderia cenocepacia, the biological effects of c2-DDA are primarily mediated through its interaction with the receptor protein RpfR. This interaction initiates a signaling cascade that ultimately regulates gene expression related to virulence and biofilm formation.

RpfR Receptor Binding Specificity

Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity of c2-DDA and its saturated analog, dodecanoic acid, to the RpfR receptor.

LigandReceptorBinding Affinity (Kd)Stoichiometry (n)Reference
This compound (c2-DDA) RpfRHigh Affinity-[4]
Dodecanoic acid (DA) RpfRNo detectable binding-

The high affinity and specific binding of c2-DDA to the PAS domain of RpfR, in contrast to the lack of binding by its saturated counterpart, underscores the structural specificity required for initiating the signaling cascade.[4]

RpfR Signaling Cascade

Upon binding of c2-DDA, the RpfR protein undergoes a conformational change that stimulates its phosphodiesterase activity. This leads to the degradation of the secondary messenger molecule, cyclic dimeric guanosine monophosphate (c-di-GMP). The reduction in intracellular c-di-GMP levels, in turn, modulates the expression of genes involved in motility, biofilm formation, and virulence.[4]

RpfR_Signaling_Pathway cluster_cell Bacterial Cell c2DDA cis-2-Dodecenoic acid (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL) c2DDA->RpfR Binds to PAS domain c_di_GMP cyclic-di-GMP RpfR->c_di_GMP Activates PDE activity (degrades c-di-GMP) Virulence_Biofilm Virulence Factor Expression & Biofilm Formation c_di_GMP->Virulence_Biofilm Downregulation

Figure 1. Simplified signaling pathway of this compound in Burkholderia cenocepacia.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of fatty acids.

Biofilm Inhibition Assay (Crystal Violet Method)

This method is widely used to quantify biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • Test compounds (c2-DDA, t2-DDA, DA) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

  • Plate Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Add different concentrations of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain for a specified period (e.g., 24-48 hours) without agitation.

  • Washing: Carefully discard the medium and planktonic cells. Wash the wells gently with PBS to remove any remaining non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with PBS or water until the control wells are clear.

  • Destaining: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Inhibition_Workflow A Prepare Bacterial Inoculum B Add Inoculum and Test Compounds to 96-well Plate A->B C Incubate (e.g., 24-48h) B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain F->G H Measure Absorbance G->H

Figure 2. Experimental workflow for the crystal violet biofilm inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

  • Isothermal Titration Calorimeter

  • Purified receptor protein (e.g., RpfR)

  • Ligand solution (e.g., c2-DDA, DA)

  • Buffer solution

Procedure:

  • Sample Preparation: Prepare the protein and ligand solutions in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Titration: Load the protein solution into the sample cell and the ligand solution into the injection syringe. A series of small injections of the ligand are made into the protein solution.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Conclusion

The available evidence strongly suggests that the biological activity of this compound is highly specific. The cis configuration of the double bond at the C2 position appears to be crucial for its potent biofilm inhibitory activity and its high-affinity binding to the RpfR receptor. The saturated counterpart, dodecanoic acid, does not exhibit the same specific signaling functions, although it possesses general antimicrobial properties. The trans isomer shows reduced activity compared to the cis isomer in the context of Candida albicans biofilm formation.

Further research is warranted to conduct direct comparative studies of c2-DDA, t2-DDA, and DA across a broader range of bacterial and fungal pathogens to fully elucidate the structural determinants of their biological activities. Such studies will be invaluable for the rational design of novel anti-biofilm and anti-virulence agents.

References

A Comparative Analysis of Synthetic versus Natural Cis-2-Dodecenoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Cis-2-Dodecenoic Acid Source

This compound, a crucial bacterial signaling molecule also known as Burkholderia diffusible signal factor (BDSF), plays a significant role in regulating virulence, biofilm formation, and inter-species communication.[1][2][3] As a key target for antimicrobial drug development, the choice between chemically synthesized and naturally derived this compound is a critical consideration for researchers. This guide provides a side-by-side comparison of synthetic and natural this compound, focusing on their properties, potential performance differences, and the experimental protocols relevant to their study.

At a Glance: Key Differences and Considerations

FeatureSynthetic this compoundNatural this compound
Purity & Consistency High purity (typically ≥95%), with well-defined, consistent batches.[4][5]Purity can vary depending on the extraction and purification methods. May contain other fatty acids and cellular components.
Potential Impurities Primarily isomers (e.g., trans-2-dodecenoic acid) and starting materials from the synthesis process.Other bacterial fatty acids, lipids, and biomolecules from the source organism.[6]
Biological Activity Expected to have high specific activity due to high purity of the active cis-isomer.The presence of other bioactive molecules could lead to synergistic or antagonistic effects.
Scalability & Availability Readily scalable production and commercially available from multiple chemical suppliers.[4][7]Production is dependent on bacterial culture yields and requires complex extraction and purification processes.
Cost Generally, the cost is well-defined and may be lower for large-scale production.Can be more expensive to produce at high purity due to the complexities of isolation.

Performance and Physicochemical Properties

While direct side-by-side experimental data comparing the biological performance of synthetic and natural this compound is not extensively available in peer-reviewed literature, we can infer performance characteristics based on their inherent properties.

Efficacy in Biological Assays: The efficacy of this compound in assays such as biofilm dispersal is concentration-dependent. For instance, cis-2-decenoic acid, a closely related molecule, has been shown to induce biofilm dispersion at nanomolar to micromolar concentrations. It is plausible that synthetic this compound, with its high purity, would exhibit a more predictable and reproducible dose-response relationship in such assays. The presence of impurities in natural extracts could potentially modulate the observed biological activity.

Receptor Binding Affinity: this compound exerts its effects in Burkholderia cenocepacia by binding to the RpfR receptor, a key component of a cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathway. The binding affinity (Kd) is a critical parameter for any drug development program. While specific Kd values from direct comparative studies are not available, it is expected that high-purity synthetic this compound would provide more accurate and consistent binding affinity measurements in receptor-ligand binding assays.

Purity and Impurity Profile: Commercially available synthetic this compound typically has a purity of ≥95%.[4][5] Potential impurities include the trans-isomer and residual reactants from the synthesis process. In contrast, natural extracts of this compound from bacterial cultures will likely contain a mixture of other fatty acids and cellular components. The exact composition can vary depending on the bacterial strain and culture conditions.

Experimental Methodologies

Below are detailed experimental protocols relevant to the study and comparison of synthetic and natural this compound.

Protocol 1: Biofilm Dispersal Assay

This protocol is designed to quantify the biofilm dispersal activity of this compound.

1. Biofilm Growth:

  • Grow a bacterial culture (e.g., Burkholderia cenocepacia) overnight in a suitable medium (e.g., Luria-Bertani broth).
  • Dilute the overnight culture and add to the wells of a microtiter plate.
  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

2. Treatment with this compound:

  • Prepare stock solutions of synthetic and purified natural this compound in a suitable solvent (e.g., ethanol or DMSO).
  • Carefully remove the planktonic cells from the wells and wash gently with a buffer (e.g., phosphate-buffered saline).
  • Add fresh medium containing serial dilutions of the this compound solutions to the wells. Include a vehicle control (medium with the solvent).
  • Incubate for a defined period (e.g., 1-24 hours).

3. Quantification of Biofilm:

  • Remove the medium and wash the wells to remove any remaining planktonic cells.
  • Stain the remaining biofilm with a crystal violet solution.
  • After incubation, wash away the excess stain and allow the plate to dry.
  • Solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

4. Data Analysis:

  • Calculate the percentage of biofilm reduction compared to the vehicle control.
  • Plot the percentage of reduction against the concentration of this compound to determine the EC50 value (the concentration that causes 50% of the maximal biofilm dispersal).

Protocol 2: Receptor Binding Assay (Surface Plasmon Resonance)

This protocol outlines a method to determine the binding affinity of this compound to its receptor, RpfR.

1. Protein Immobilization:

  • Immobilize the purified RpfR protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

2. Binding Analysis:

  • Prepare a series of dilutions of synthetic and natural this compound in a suitable running buffer.
  • Inject the different concentrations of the analyte over the immobilized receptor surface.
  • Monitor the change in the response units (RU) over time to obtain sensorgrams for association and dissociation phases.

3. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Protocol 3: Purity and Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol can be used to analyze the purity and identify impurities in both synthetic and natural samples of this compound.

1. Sample Preparation (Derivatization):

  • For natural extracts, perform a lipid extraction from the bacterial culture.
  • Convert the fatty acids in both synthetic and natural samples to their more volatile methyl esters (FAMEs) by derivatization using a reagent such as methanol with an acid catalyst.

2. GC-MS Analysis:

  • Inject the FAMEs onto a GC column suitable for fatty acid analysis.
  • Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
  • The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra.

3. Data Analysis:

  • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.
  • Calculate the purity of the sample by determining the relative area of the this compound peak compared to the total area of all peaks.
  • Identify potential impurities by comparing their mass spectra to spectral libraries.

Signaling Pathway and Experimental Workflow Diagrams

BDSF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDSF This compound (BDSF) RpfR RpfR Receptor (PAS-GGDEF-EAL domains) BDSF->RpfR Binds to PAS domain PDE_active Activated Phosphodiesterase (EAL domain) RpfR->PDE_active Conformational change activates EAL domain c_di_GMP c-di-GMP c_di_GMP->PDE_active Substrate Virulence Virulence Gene Expression (e.g., motility, biofilm formation) c_di_GMP->Virulence High levels promote biofilm formation GMP 5'-pGpG PDE_active->GMP Hydrolysis GMP->Virulence Low c-di-GMP levels lead to altered gene expression

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

Experimental_Workflow cluster_source Source Material cluster_analysis Comparative Analysis cluster_bioassays Bioactivity Details Synthetic Synthetic This compound Purity Purity & Impurity Analysis (GC-MS) Synthetic->Purity Bioactivity Biological Activity Assays Synthetic->Bioactivity Binding Receptor Binding Assay (SPR) Synthetic->Binding Natural Natural Extract (from bacterial culture) Natural->Purity Natural->Bioactivity Natural->Binding Biofilm Biofilm Dispersal Assay (EC50 determination) Bioactivity->Biofilm QS Quorum Sensing Reporter Assay Bioactivity->QS

References

Safety Operating Guide

Proper Disposal of cis-2-Dodecenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is crucial for researchers, scientists, and drug development professionals to adhere to strict disposal procedures for all chemical waste, including the unsaturated fatty acid, cis-2-Dodecenoic acid. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for this compound.

This compound, a non-halogenated organic acid, is recognized for causing serious eye damage and being toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration and adherence to established hazardous waste protocols. Improper disposal can lead to significant environmental harm and potential regulatory violations.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear suitable chemically resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of accidental release, contain the spill and collect the material using an inert absorbent. The collected waste must then be placed in a suitable, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its form (pure substance or in solution) and the applicable local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Identify the waste stream containing this compound.

    • Segregate it as a non-halogenated organic acid waste . Do not mix with halogenated solvents or other incompatible waste streams.[2][3]

  • Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Environmental Hazard").

  • On-site Accumulation:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal of Small Quantities (Neutralization):

    • For very small quantities of aqueous solutions of this compound, neutralization may be an option only if permitted by institutional and local regulations.

    • This procedure should only be performed by trained personnel in a chemical fume hood.

    • Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to the acidic solution while stirring.

    • Monitor the pH using a pH meter or pH paper until it is within the neutral range (typically 6-8).

    • Even after neutralization, consult with your institution's Environmental Health and Safety (EHS) office before any drain disposal, as the resulting salt solution may still be subject to regulation.

  • Professional Waste Disposal:

    • For larger quantities or the pure compound, direct disposal via a licensed hazardous waste disposal company is mandatory.

    • Contact your institution's EHS office to arrange for a pickup of the hazardous waste.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound (e.g., paper towels, gloves, absorbent pads) must also be disposed of as hazardous waste in the same manner as the chemical itself.

Quantitative Data Summary

ParameterGuidelineCitation
Waste Classification Non-halogenated organic acid.[2][3]
pH for Neutralization Target pH range of 6-8 before considering any further steps, subject to local regulations.
Halogenated Compound Limit When collecting non-halogenated waste, the proportion of halogenated compounds must be less than 2%.[2]
Drain Disposal Generally prohibited for organic solvents. For neutralized acids, only permissible if explicitly allowed by local wastewater treatment authorities and institutional policies.[4]

Experimental Protocol: Neutralization of a Dilute Aqueous Solution of this compound

Disclaimer: This is a general protocol and must be adapted to your specific laboratory conditions and in accordance with all applicable safety and regulatory requirements.

Objective: To neutralize a small quantity of a dilute aqueous solution of this compound.

Materials:

  • Dilute aqueous solution of this compound

  • 1 M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker appropriately sized for the waste volume

  • Appropriate PPE (safety goggles, lab coat, gloves)

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • Place the beaker containing the dilute this compound solution on the stir plate and add a stir bar. Begin gentle stirring.

  • Slowly and carefully add the basic solution (NaOH or NaHCO₃) dropwise to the acidic solution.

  • Monitor the pH of the solution continuously with a pH meter or periodically with pH paper.

  • Continue adding the base until the pH of the solution reaches a neutral range (6-8).

  • Once neutralized, label the container with the contents (e.g., "Neutralized this compound Solution") and consult your EHS office for final disposal instructions. Do not pour down the drain unless explicitly authorized.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Identify Waste Stream (Pure, Solution, Contaminated Material) start->identify segregate Segregate as Non-Halogenated Organic Acid Waste identify->segregate containerize Properly Label and Containerize in a Compatible Hazardous Waste Container segregate->containerize decision Small Quantity & Aqueous Solution? containerize->decision neutralize Neutralize Under Controlled Conditions (if permitted) decision->neutralize Yes professional_disposal Arrange for Professional Hazardous Waste Disposal via EHS decision->professional_disposal No consult_ehs Consult EHS for Final Disposal of Neutralized Solution neutralize->consult_ehs end End: Proper Disposal consult_ehs->end professional_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling cis-2-Dodecenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of cis-2-Dodecenoic acid, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols, logistical procedures, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety Information

This compound presents several key hazards that necessitate careful handling. It is classified as a substance that causes serious eye damage and is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure and environmental contamination.

Hazard Identification and Classification
Hazard ClassGHS CodeDescription
Serious Eye Damage/Eye IrritationH318Causes serious eye damage.[1]
Hazardous to the Aquatic Environment, Long-Term HazardH411Toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/SpecificationUse Case
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles (ANSI Z87.1 certified) or a full-face shield.Mandatory for all handling procedures, including preparation, transfer, and disposal.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene.Mandatory for all handling procedures. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatStandard, long-sleeved.Mandatory to protect skin and personal clothing from splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area or under a chemical fume hood.Required if there is a risk of generating aerosols or if working with large quantities in a poorly ventilated space.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling of this compound.

A Preparation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Step 2 D Handling and Use of This compound C->D Step 3 E Decontamination of Work Surfaces and Equipment D->E Step 4 F Proper Storage (Cool, Dry, Well-Ventilated) E->F Step 5 G Doff PPE E->G Step 6 H Wash Hands Thoroughly G->H Step 7 cluster_0 Routine Disposal cluster_1 Spill Scenario A Collect Waste in a Designated, Labeled Container B Store Container in a Secondary Containment A->B C Arrange for Hazardous Waste Pickup B->C D Spill Occurs E Evacuate and Secure Area D->E F Don PPE E->F G Contain and Absorb Spill F->G H Neutralize Residue G->H I Collect and Dispose of Contaminated Materials as Hazardous Waste H->I J Decontaminate Area I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.